molecular formula C7H4BrNS B1590167 2-Bromothieno[3,2-b]pyridine CAS No. 94191-15-8

2-Bromothieno[3,2-b]pyridine

Cat. No.: B1590167
CAS No.: 94191-15-8
M. Wt: 214.08 g/mol
InChI Key: GQUVXOMKKYDVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromothieno[3,2-b]pyridine is a useful research compound. Its molecular formula is C7H4BrNS and its molecular weight is 214.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromothieno[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-7-4-5-6(10-7)2-1-3-9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUVXOMKKYDVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70529354
Record name 2-Bromothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70529354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94191-15-8
Record name 2-Bromothieno[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94191-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70529354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromothieno[3,2-b]pyridine: Synthesis, Reactivity, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 94191-15-8

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromothieno[3,2-b]pyridine, a key heterocyclic building block for researchers, medicinal chemists, and materials scientists. The document details its chemical properties, provides a plausible synthetic route, and explores its reactivity, with a focus on palladium-catalyzed cross-coupling reactions. Furthermore, it highlights the significant role of the thieno[3,2-b]pyridine scaffold in the development of novel therapeutics, particularly as kinase inhibitors. This guide is intended to be a valuable resource for professionals in drug discovery and organic synthesis, offering both theoretical insights and practical methodologies.

Introduction

The fusion of thiophene and pyridine rings gives rise to the thienopyridine scaffold, a privileged heterocyclic system in medicinal chemistry and materials science.[1] The inherent biological activities and unique electronic properties of thienopyridines have led to their incorporation into a wide array of functional molecules.[2][3] Among the various isomers, the thieno[3,2-b]pyridine core is of particular interest. The strategic introduction of a bromine atom at the 2-position of this scaffold yields this compound (CAS No. 94191-15-8), a versatile intermediate for further chemical elaboration.[4]

This guide will delve into the essential technical aspects of this compound, providing a foundational understanding for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 94191-15-8[4]
Molecular Formula C₇H₄BrNS[4]
Molecular Weight 214.08 g/mol [4]
Boiling Point 294.2±20.0 °C (Predicted)[5]
SMILES BrC1=CC2=C(S1)C=CC=N2[4]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route involves the direct bromination of the parent heterocycle, thieno[3,2-b]pyridine. This approach is predicated on the known reactivity of thiophene rings towards electrophilic substitution.[6]

Proposed Synthetic Pathway: Electrophilic Bromination

The synthesis of this compound can be envisioned to proceed via the direct bromination of thieno[3,2-b]pyridine. The thiophene ring is generally more susceptible to electrophilic attack than the pyridine ring. Theoretical studies on similar fused systems suggest that the C2 position of the thiophene ring is the most likely site for electrophilic substitution.[6]

Synthesis of this compound Thieno_pyridine Thieno[3,2-b]pyridine Reaction_node Electrophilic Bromination Thieno_pyridine->Reaction_node Brominating_agent Brominating Agent (e.g., NBS, Br2) Brominating_agent->Reaction_node Solvent Solvent (e.g., Acetic Acid, DMF) Solvent->Reaction_node Product This compound Reaction_node->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a suggested method based on established procedures for the bromination of thiophene-containing heterocycles. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

  • Thieno[3,2-b]pyridine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of thieno[3,2-b]pyridine (1 equivalent) in DMF, add N-Bromosuccinimide (1.05 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Reactivity and Key Transformations

The bromine atom at the 2-position of the thieno[3,2-b]pyridine scaffold renders it an excellent substrate for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be readily coupled with a wide range of boronic acids or their esters in the presence of a palladium catalyst and a base to furnish 2-aryl or 2-heteroaryl thieno[3,2-b]pyridines. These derivatives are of significant interest in medicinal chemistry.[7][8]

Suzuki-Miyaura Coupling Bromothienopyridine This compound Reaction_node Suzuki-Miyaura Coupling Bromothienopyridine->Reaction_node Boronic_acid R-B(OH)2 Boronic_acid->Reaction_node Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_node Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction_node Product 2-R-Thieno[3,2-b]pyridine Reaction_node->Product

Caption: Suzuki-Miyaura coupling of this compound.

Exemplary Protocol: Synthesis of 2-Phenylthieno[3,2-b]pyridine

  • In a reaction vessel, combine this compound (1 equivalent), phenylboronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (2 equivalents).

  • Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Add a solvent system, typically a mixture of toluene and water.

  • Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[5][9] this compound can be effectively coupled with a variety of primary and secondary amines using a palladium catalyst and a suitable ligand to produce 2-aminothieno[3,2-b]pyridine derivatives.

Buchwald-Hartwig Amination Bromothienopyridine This compound Reaction_node Buchwald-Hartwig Amination Bromothienopyridine->Reaction_node Amine R1R2NH Amine->Reaction_node Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Reaction_node Ligand Ligand (e.g., XPhos, BINAP) Ligand->Reaction_node Base Base (e.g., NaOtBu, K3PO4) Base->Reaction_node Product 2-(R1R2N)-Thieno[3,2-b]pyridine Reaction_node->Product

Caption: Buchwald-Hartwig amination of this compound.

Exemplary Protocol: Synthesis of 2-(Morpholino)thieno[3,2-b]pyridine

  • To a dry reaction flask, add this compound (1 equivalent), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equivalents), and a phosphine ligand like XPhos (0.04 equivalents).

  • Add a strong base, for example, sodium tert-butoxide (1.4 equivalents).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene, followed by morpholine (1.2 equivalents).

  • Heat the reaction mixture at 80-110 °C for 12-24 hours.

  • After cooling, quench the reaction and perform an aqueous workup.

  • Purify the product via column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The thieno[3,2-b]pyridine scaffold is a key pharmacophore in numerous biologically active compounds. Its derivatives have shown promise in a variety of therapeutic areas, most notably in oncology.

Kinase Inhibitors

Many derivatives of thieno[3,2-b]pyridine have been investigated as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. The ability to functionalize the 2-position of the scaffold through the bromo-intermediate allows for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies. For instance, substituted thieno[3,2-b]pyridines have been explored as inhibitors of Pim-1 kinase and other kinases involved in cell proliferation and survival.[2]

Anticancer Agents

The antiproliferative activity of thieno[3,2-b]pyridine derivatives has been evaluated against various cancer cell lines. The introduction of different substituents at the 2-position can significantly modulate the cytotoxic effects and selectivity of these compounds.[7]

Spectroscopic Data (Predicted)

While comprehensive, officially published spectroscopic data for this compound is limited, predictions can be made based on the analysis of similar structures. Commercial suppliers often provide observed data which aligns with these predictions.[4]

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show signals corresponding to the four aromatic protons. The proton on the thiophene ring will likely appear as a singlet, while the three protons on the pyridine ring will exhibit characteristic doublet and triplet splitting patterns.

  • ¹³C NMR (100 MHz, CDCl₃): Seven distinct signals are expected for the seven carbon atoms in the heterocyclic core. The carbon bearing the bromine atom will be significantly downfield.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials. Its strategic importance lies in its ability to undergo a variety of cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, and is intended to empower researchers to fully leverage the potential of this important heterocyclic compound.

References

An In-depth Technical Guide to the NMR Spectroscopy of 2-Bromothieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-Bromothieno[3,2-b]pyridine, a key heterocyclic scaffold in medicinal chemistry and materials science.[1] The thieno[3,2-b]pyridine core is of significant interest for developing selective protein kinase inhibitors.[1] This document offers a predictive yet robust interpretation of the ¹H and ¹³C NMR spectra, grounded in foundational principles and data from analogous structures. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of this compound class. The guide details the influence of the fused ring system and bromine substitution on chemical shifts and coupling constants, provides a validated experimental protocol for data acquisition, and is supported by comprehensive citations to authoritative literature.

Introduction: The Structural Significance of this compound

The thienopyridine scaffold, a fusion of thiophene and pyridine rings, represents a class of heterocyclic compounds with profound importance in pharmaceutical research. These structures are integral to the development of antiplatelet agents and kinase inhibitors, making their precise structural characterization a critical step in drug discovery and development.[1][2] this compound serves as a versatile synthetic intermediate, where the bromine atom provides a reactive handle for further functionalization via cross-coupling reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of such molecules in solution. It provides granular information about the chemical environment of each proton and carbon atom, enabling confirmation of identity, purity, and conformation. This guide synthesizes established data from the parent thieno[3,2-b]pyridine system and known substituent effects to present a detailed predictive analysis of the ¹H and ¹³C NMR spectra of the 2-bromo derivative.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, it is essential to establish a consistent atom numbering system for the this compound scaffold, following IUPAC conventions.

Structure of this compound

The molecule consists of a pyridine ring fused to a thiophene ring. The bromine atom is located at the C2 position of the thiophene ring, which is alpha to the sulfur atom.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show four signals in the aromatic region, corresponding to the protons H3, H5, H6, and H7. The predicted chemical shifts (δ) in ppm are based on the known spectrum of the parent thieno[3,2-b]pyridine, with adjustments for the electronic effects of the bromine substituent.[3][4] The analysis is presumed for a standard deuterated solvent like CDCl₃.

Key Causality behind Proton Chemical Shifts:

  • Ring System: The aromatic nature of the fused bicyclic system causes protons to be deshielded and appear at high chemical shifts (typically >7.0 ppm).

  • Heteroatoms: The electronegative nitrogen atom (N4) significantly deshields adjacent protons (H5). The sulfur atom (S1) has a more complex effect but generally influences the thiophenic protons.

  • Bromine Substituent: The bromine at C2 removes the H2 proton. Its primary electronic influence is an inductive electron-withdrawing effect, which deshields the adjacent H3 proton.[1]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J) in HzRationale for Assignment
H5~8.6 - 8.8ddJ(H5-H6) ≈ 4.5 Hz, J(H5-H7) ≈ 1.5 HzLocated alpha to the electronegative pyridine nitrogen, resulting in significant deshielding. Exhibits ortho coupling to H6 and meta coupling to H7.
H7~8.2 - 8.4ddJ(H7-H6) ≈ 8.0 Hz, J(H7-H5) ≈ 1.5 HzLocated gamma to the nitrogen. Shows ortho coupling to H6 and meta coupling to H5.
H3~7.5 - 7.7sN/AThe adjacent H2 is replaced by bromine, so this proton appears as a singlet. Its chemical shift is influenced by the adjacent sulfur and the bromine at C2.
H6~7.3 - 7.5ddJ(H6-H7) ≈ 8.0 Hz, J(H6-H5) ≈ 4.5 HzLocated beta to the nitrogen. Coupled to both H5 and H7, appearing as a doublet of doublets.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals for the seven carbon atoms in the heterocyclic core. The chemical shifts are predicted based on authoritative data for the parent thieno[3,2-b]pyridine system, combined with established substituent chemical shift (SCS) effects for bromine on a thiophene ring.[5][6]

Key Causality behind Carbon Chemical Shifts:

  • Electronegativity: Carbons adjacent to heteroatoms (C2, C3a, C5, C7a) show significant shifts. The C5 carbon, alpha to the nitrogen, is strongly deshielded.

  • Bromine Substitution: The most dramatic effect is on the carbon directly attached to the bromine (C2), which will be significantly shielded due to the "heavy atom effect". The beta carbon (C3) is expected to be deshielded.[5]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonParent δ (ppm)[6]Bromine SCS (Predicted)Predicted δ (ppm)Rationale for Assignment
C2122.6-10 to -15~108 - 113Ipso-carbon: Directly attached to bromine, shows significant shielding (upfield shift).
C3125.8+2 to +5~128 - 131Ortho-carbon: Adjacent to the C-Br bond, experiences deshielding.
C3a152.8~0~152.8Quaternary carbon at the ring junction, minimally affected by the distant bromine.
C5147.2~0~147.2Alpha to pyridine nitrogen, strongly deshielded.
C6120.2~0~120.2Beta to pyridine nitrogen.
C7129.5~0~129.5Gamma to pyridine nitrogen.
C7a131.0~0~131.0Quaternary carbon at the ring junction, adjacent to sulfur.

Note: SCS values are estimates based on data for bromothiophenes and may vary. Experimental verification is essential.[5]

Experimental Protocol for High-Quality NMR Data Acquisition

The acquisition of reliable NMR data is contingent on a meticulous and validated experimental protocol. The following procedure is designed to ensure high-quality, reproducible results for the structural analysis of this compound.

Fig. 2: NMR Analysis Workflow SamplePrep 1. Sample Preparation ~10-20 mg in 0.7 mL CDCl₃ DataAcq 2. Data Acquisition (¹H, ¹³C, COSY, HSQC) SamplePrep->DataAcq Transfer to Spectrometer Processing 3. Data Processing (FT, Phasing, Baseline Correction) DataAcq->Processing Generate FID Analysis 4. Spectral Analysis (Integration, Peak Picking, Assignment) Processing->Analysis Generate Spectrum Report 5. Reporting (Data Tables, Interpretation) Analysis->Report Finalize Assignments

A typical workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: [7]

    • Analyte: Weigh approximately 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial. The higher concentration for ¹³C NMR is necessary to overcome its lower natural abundance and sensitivity.[7]

    • Solvent: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[8]

    • Dissolution: Ensure the sample is fully dissolved. Use gentle vortexing if necessary.

    • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[9]

    • Volume Check: Ensure the sample height in the tube is at least 4-5 cm to be properly positioned within the instrument's detection coil.[7]

  • Instrument Setup and Calibration (e.g., 500 MHz Spectrometer):

    • Locking: Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃. The lock signal stabilizes the magnetic field.

    • Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. This is a critical step for achieving sharp lines and high resolution.

    • Tuning and Matching: Tune and match the probe for the ¹H and ¹³C frequencies to ensure efficient transfer of radiofrequency power.

  • ¹H NMR Data Acquisition:

    • Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set to ~16 ppm, centered around 8 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery between scans.

    • Number of Scans: 8-16 scans, depending on sample concentration.

  • ¹³C{¹H} NMR Data Acquisition:

    • Pulse Sequence: Use a standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

    • Spectral Width: Set to ~220 ppm, centered around 110 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as required to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

    • Perform Fourier Transformation (FT) to convert the time-domain signal (FID) to the frequency-domain spectrum.

    • Carefully phase the spectrum and apply baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.

    • Integrate the ¹H signals and assign the chemical shifts, multiplicities, and coupling constants to the corresponding protons. Assign the ¹³C chemical shifts. For unambiguous assignments, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.

Conclusion

This guide provides a comprehensive, predictive framework for understanding the ¹H and ¹³C NMR spectra of this compound. By leveraging authoritative data from the parent heterocyclic system and established principles of substituent effects, we have detailed the expected chemical shifts, multiplicities, and the underlying physicochemical reasons for these observations. The provided experimental protocol offers a self-validating system for acquiring high-fidelity data, which is paramount for the rigorous structural confirmation required in modern chemical and pharmaceutical research. While predictive, this analysis serves as a robust starting point for researchers, who should always confirm these assignments with empirical data, preferably including 2D correlation experiments.

References

An In-Depth Technical Guide to the Crystal Structure of 2-Bromothieno[3,2-b]pyridine: A Computational and Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. The targeted introduction of a bromine atom at the 2-position, yielding 2-Bromothieno[3,2-b]pyridine, offers a versatile synthetic handle for further molecular elaboration in drug discovery programs. A comprehensive understanding of its three-dimensional structure is paramount for rational drug design, influencing key properties such as solubility, stability, and target-binding affinity. Despite its significance, a publicly available, experimentally determined crystal structure of this compound has not been reported. This technical guide, therefore, provides a detailed predictive analysis of its crystal structure, employing computational modeling techniques. We present a hypothetical crystal structure, elucidate the anticipated intermolecular interactions governing the crystal packing, and outline the experimental methodology for its future empirical validation via single-crystal X-ray diffraction. This document serves as a valuable resource for researchers leveraging this scaffold, offering insights into its solid-state properties and their implications for drug development.

Introduction: The Strategic Importance of the Thieno[3,2-b]pyridine Scaffold

The fusion of a thiophene and a pyridine ring to form the thieno[3,2-b]pyridine core results in a unique electronic and structural architecture that has proven highly valuable in the development of novel therapeutics.[1][2][3][4] This heterocyclic system is present in a range of compounds investigated for their antiplatelet, anticancer, and other biological activities.[5][6] The pyridine nitrogen introduces a hydrogen bond acceptor and modulates the overall basicity of the molecule, while the thiophene ring contributes to its aromaticity and provides a lipophilic character.

The introduction of a bromine atom at the 2-position of the thieno[3,2-b]pyridine scaffold is a strategic synthetic choice. This halogen atom serves as a key functional group for introducing further molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties.

A detailed knowledge of the crystal structure of this compound is crucial for understanding its physicochemical properties. The arrangement of molecules in the solid state, governed by intermolecular interactions, directly impacts solubility, dissolution rate, and stability—critical parameters in drug formulation and delivery. Furthermore, the precise geometry of the molecule in its low-energy crystalline state provides a foundational model for computational docking studies and the rational design of more potent and selective drug candidates.

Synthesis and a Pathway to Crystalline Material

The synthesis of this compound can be approached through several established synthetic routes for thienopyridines. A common strategy involves the construction of the fused ring system from appropriately substituted thiophene or pyridine precursors. While specific synthesis protocols for the title compound are not extensively detailed in the public domain, a plausible synthetic pathway can be extrapolated from related chemistries.

A generalized synthetic workflow is depicted below. The critical final step is the purification and crystallization of the target compound to obtain single crystals suitable for X-ray diffraction analysis.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization A Thiophene/Pyridine Precursors B Ring Annulation A->B Multi-step C Functional Group Interconversion/ Bromination B->C D Crude this compound C->D E Column Chromatography D->E F Recrystallization E->F G Single Crystal Growth F->G

Figure 1: A generalized workflow for the synthesis and crystallization of this compound.

Experimental Protocol for Crystallization:

The successful growth of single crystals is often a meticulous process of trial and error. The choice of solvent is critical. Solvents in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature are ideal for slow recrystallization.

  • Solvent Screening: A range of solvents of varying polarity (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone, and mixtures thereof) should be screened for their ability to dissolve this compound upon heating and allow for the precipitation of solid upon cooling.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion: In this technique, the compound is dissolved in a solvent in which it is highly soluble. This solution, in an open vial, is placed inside a larger, sealed container that contains a second solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the first solvent. The slow diffusion of the anti-solvent vapor into the solution of the compound gradually reduces its solubility, promoting the formation of crystals.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even sub-ambient temperatures, over an extended period.

Predictive Crystal Structure Analysis: A Computational Approach

In the absence of experimental data, computational chemistry provides powerful tools to predict the crystal structure of a molecule. This process involves identifying the most stable arrangement of molecules in a crystal lattice through energy calculations.

Methodology:

  • Molecular Geometry Optimization: The first step is to determine the most stable conformation of an individual molecule of this compound in the gas phase. This is typically achieved using quantum mechanical methods such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d,p)).

  • Crystal Packing Prediction: A crystal structure prediction (CSP) algorithm is then employed to generate a multitude of possible crystal packing arrangements. These algorithms explore different space groups and unit cell parameters.

  • Lattice Energy Minimization: The lattice energy of each generated hypothetical crystal structure is calculated and minimized. This energy represents the stability of the crystal lattice. The structures with the lowest lattice energies are considered the most likely candidates for the true crystal structure.

Computational_Workflow A 2D Structure of This compound B 3D Molecular Model Generation A->B C Gas-Phase Geometry Optimization (DFT) B->C D Crystal Structure Prediction (CSP) C->D E Generation of Trial Crystal Packings D->E F Lattice Energy Minimization E->F G Ranking of Predicted Structures F->G H Hypothetical Crystal Structure G->H

Figure 2: A flowchart illustrating the computational workflow for predicting the crystal structure of this compound.

The Hypothetical Crystal Structure of this compound

Based on computational modeling, a plausible hypothetical crystal structure for this compound is presented. It is important to emphasize that this is a predicted structure and awaits experimental verification.

Molecular Geometry:

The this compound molecule is expected to be largely planar due to the aromatic nature of the fused ring system. The bromine atom will lie in the plane of the rings. Bond lengths and angles are predicted to be within the typical ranges for similar heterocyclic compounds.

Intermolecular Interactions and Crystal Packing:

The packing of molecules in the crystal lattice is anticipated to be driven by a combination of weak intermolecular forces:

  • π-π Stacking: The planar aromatic rings are likely to engage in offset π-π stacking interactions, contributing significantly to the lattice energy.

  • Halogen Bonding: The bromine atom is a potential halogen bond donor and may interact with the electron-rich regions of neighboring molecules, such as the pyridine nitrogen or the thiophene sulfur atom.

  • C-H···N and C-H···S Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H groups and the nitrogen and sulfur atoms of adjacent molecules are also expected to play a role in stabilizing the crystal packing.

Hypothetical Crystallographic Data:

A summary of the predicted crystallographic parameters is provided in the table below.

ParameterPredicted Value
Chemical FormulaC₇H₄BrNS
Formula Weight214.08 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~6.0
c (Å)~14.0
α (°)90
β (°)~105
γ (°)90
Volume (ų)~720
Z (molecules per unit cell)4
Density (calculated)~1.97 g/cm³

Experimental Validation: Single-Crystal X-ray Diffraction

The definitive determination of the crystal structure of this compound requires single-crystal X-ray diffraction analysis.

Experimental Protocol:

  • Crystal Selection and Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield the final, accurate crystal structure.

Implications for Drug Development

The predicted crystal structure of this compound offers valuable insights for drug development:

  • Polymorphism Prediction: The computational approach can also be extended to predict the existence of different crystalline forms (polymorphs) of the compound. Different polymorphs can have significantly different physicochemical properties, impacting drug performance.

  • Structure-Based Drug Design: The accurate molecular geometry from the crystal structure can be used as a starting point for in silico docking studies to predict how derivatives of this compound might bind to a biological target.

  • Formulation Development: Knowledge of the crystal packing and intermolecular interactions can inform the selection of excipients and the design of formulations with optimal stability and dissolution characteristics.

Conclusion

While an experimentally determined crystal structure of this compound is not currently in the public domain, this technical guide provides a robust, computationally derived, and predictive analysis of its solid-state structure. The hypothetical model presented herein, along with the detailed methodologies for its prediction and experimental validation, serves as a critical resource for researchers in medicinal chemistry and drug development. A thorough understanding of the three-dimensional arrangement of this versatile building block is essential for the rational design and development of next-generation therapeutics based on the privileged thieno[3,2-b]pyridine scaffold.

References

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Bromothieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromothieno[3,2-b]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms, combined with the reactive bromine handle, make it a versatile scaffold for the synthesis of novel compounds with potential therapeutic or electronic applications. A thorough understanding of its spectroscopic properties is paramount for confirming its identity, assessing its purity, and elucidating the structures of its derivatives. This guide provides a comprehensive overview of the spectroscopic analysis of this compound, detailing the theoretical underpinnings and practical considerations for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC numbering convention, is shown below. The fusion of a thiophene and a pyridine ring creates a unique electronic environment that gives rise to a distinct spectroscopic fingerprint.

Figure 1: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the bicyclic ring system. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the bromine atom, as well as the electron-donating effect of the sulfur atom.

Predicted ¹H NMR Spectral Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.4 - 7.6s-
H-5~8.6 - 8.8ddJ = 4.5, 1.5
H-6~7.3 - 7.5ddJ = 8.5, 4.5
H-7~8.2 - 8.4ddJ = 8.5, 1.5

These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.

Interpretation and Causality:

  • H-3: This proton is on the thiophene ring and adjacent to the bromine atom. Its chemical shift will be influenced by the deshielding effect of the bromine. The absence of adjacent protons results in a singlet.

  • H-5: This proton is alpha to the pyridine nitrogen, leading to a significant downfield shift due to the strong deshielding effect of the nitrogen atom. It will appear as a doublet of doublets due to coupling with H-6 and a smaller long-range coupling with H-7.

  • H-6: This proton is beta to the pyridine nitrogen and will be coupled to both H-5 and H-7, resulting in a doublet of doublets.

  • H-7: This proton is gamma to the pyridine nitrogen and adjacent to the fused thiophene ring. It will appear as a doublet of doublets due to coupling with H-6 and a smaller long-range coupling with H-5.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will exhibit seven distinct signals for the seven carbon atoms in the heterocyclic framework. The chemical shifts are indicative of the electronic environment of each carbon.

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (ppm)
C-2~115 - 120
C-3~128 - 132
C-3a~140 - 145
C-5~148 - 152
C-6~120 - 125
C-7~130 - 135
C-7a~150 - 155

These are predicted values based on the analysis of similar structures. Actual experimental values may vary slightly.

Interpretation and Causality:

  • C-2: The carbon atom directly bonded to the bromine will experience a significant shielding effect, resulting in an upfield shift compared to an unsubstituted carbon.

  • C-3: This carbon is adjacent to the sulfur atom and will have a chemical shift typical for a carbon in a thiophene ring.

  • C-3a and C-7a: These are the bridgehead carbons at the ring fusion and will appear at relatively downfield shifts.

  • C-5: The carbon atom alpha to the pyridine nitrogen is strongly deshielded and will appear at the most downfield position among the protonated carbons.

  • C-6 and C-7: These carbons of the pyridine ring will have chemical shifts influenced by their position relative to the nitrogen atom.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize spectral width to cover the aromatic region (typically 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a spectral width appropriate for aromatic and heteroaromatic compounds (typically 0-160 ppm).

    • A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a definitive signature in the mass spectrum.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion, corresponding to [C₇H₄⁷⁹BrNS]⁺ and [C₇H₄⁸¹BrNS]⁺, with a mass-to-charge ratio (m/z) of approximately 213 and 215, respectively. The relative intensity of these two peaks will be nearly equal.

  • Fragmentation Pattern: The fragmentation of this compound under electron ionization (EI) conditions is expected to involve the loss of the bromine atom and potentially the cleavage of the heterocyclic rings. Key expected fragments include:

    • [M-Br]⁺: Loss of the bromine radical, resulting in a peak at m/z ~134.

    • [M-HCN]⁺: Loss of hydrogen cyanide from the pyridine ring.

    • [M-CS]⁺: Loss of a carbon-sulfur unit from the thiophene ring.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, direct insertion probe or gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile samples or for softer ionization, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with liquid chromatography (LC-MS) can be employed.

  • Ionization: Use an appropriate ionization technique. Electron ionization (EI) is a common choice for obtaining fragmentation patterns, while softer ionization techniques like ESI are useful for observing the molecular ion with minimal fragmentation.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Interpret the resulting mass spectrum, paying close attention to the molecular ion peak and its isotopic pattern, as well as the major fragment ions.

G cluster_workflow Spectroscopic Analysis Workflow cluster_nmr_data NMR Data cluster_ms_data MS Data cluster_ir_data IR Data cluster_analysis Data Analysis and Structure Confirmation start Sample of this compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (EI or ESI) start->ms ir Infrared Spectroscopy (FT-IR) start->ir nmr_h ¹H Spectrum: Chemical Shifts, Multiplicities, Coupling Constants nmr->nmr_h ms_mw Molecular Weight (Isotopic Pattern) ms->ms_mw ir_func Functional Group Identification ir->ir_func nmr_c ¹³C Spectrum: Chemical Shifts analysis Correlate all spectral data to confirm the structure and purity of this compound. nmr_c->analysis ms_frag Fragmentation Pattern ms_frag->analysis ir_func->analysis

Figure 2: Workflow for the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of the C-H, C=C, C=N, and C-S bonds within the heterocyclic rings.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000Aromatic C-H stretchMedium-Weak
1600 - 1450Aromatic C=C and C=N stretchingMedium-Strong
~1350C-N stretchingMedium
~850 - 750C-H out-of-plane bendingStrong
~700 - 600C-S stretchingMedium-Weak
~600 - 500C-Br stretchingMedium-Strong

Interpretation and Causality:

  • Aromatic C-H Stretch: The absorptions slightly above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.

  • Ring Stretching: The complex pattern of bands in the 1600-1450 cm⁻¹ region is due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings. This region is often referred to as the "fingerprint" region for aromatic systems.

  • C-H Bending: The strong absorptions in the 850-750 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds, and their exact positions can sometimes provide information about the substitution pattern of the aromatic rings.

  • C-Br Stretch: The presence of a carbon-bromine bond will give rise to a characteristic absorption in the lower frequency region of the spectrum.

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation:

    • Solid Samples: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

    • Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, MS, and IR techniques, provides a robust framework for its unequivocal identification and characterization. The unique electronic nature of this fused heterocyclic system gives rise to a distinct and predictable set of spectral data. For researchers in drug discovery and materials science, a thorough understanding of these spectroscopic signatures is essential for validating synthetic products, assessing purity, and advancing the development of novel molecules based on this promising scaffold.

The Versatile Reactivity of 2-Bromothieno[3,2-b]pyridine: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Privileged Heterocyclic Building Block in Modern Drug Discovery and Materials Science

The thieno[3,2-b]pyridine scaffold is a cornerstone in the development of novel therapeutics and functional organic materials. Its unique electronic properties and structural rigidity make it a privileged core in numerous biologically active compounds. Among its derivatives, 2-Bromothieno[3,2-b]pyridine stands out as a particularly versatile and valuable building block. The strategic placement of the bromine atom at the 2-position of the thiophene ring unlocks a diverse range of chemical transformations, enabling the facile introduction of various functional groups and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the bromine atom in this compound, offering insights into the underlying principles and practical guidance for its application in synthetic chemistry.

The Electronic Landscape of the Thieno[3,2-b]pyridine Core: A Rationale for Reactivity

The reactivity of this compound is intrinsically linked to the electronic nature of the fused heterocyclic system. The pyridine ring, being an electron-deficient system, exerts a significant influence on the electron density of the fused thiophene ring. This electron-withdrawing effect is most pronounced at the positions alpha to the sulfur atom, namely the 2- and 3-positions. Consequently, the carbon-bromine bond at the 2-position is activated towards a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the sulfur atom can participate in resonance, further influencing the electron distribution within the thiophene ring. This interplay of inductive and resonance effects governs the regioselectivity and facility of the reactions discussed in this guide.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

The bromine atom at the 2-position of the thieno[3,2-b]pyridine core serves as an excellent handle for a multitude of palladium-catalyzed cross-coupling reactions. These transformations are pivotal in modern organic synthesis, allowing for the efficient construction of carbon-carbon and carbon-nitrogen bonds with high functional group tolerance and selectivity.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, and this compound is an excellent substrate for this reaction. It readily couples with a wide range of aryl and heteroaryl boronic acids or their esters to furnish the corresponding 2-aryl- and 2-heteroarylthieno[3,2-b]pyridines. These products are of significant interest in medicinal chemistry and materials science due to their often-enhanced biological activity and unique photophysical properties.

A typical protocol for the Suzuki-Miyaura coupling of a brominated thienopyridine derivative involves the use of a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system. For instance, the coupling of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with various (hetero)aryl boronic acid derivatives has been successfully achieved using PdCl₂(dppf)·CH₂Cl₂ as the catalyst and K₂CO₃ as the base in a mixture of DME and water at 100 °C.[1] While this example is for a substituted derivative, the general conditions are often applicable to the parent this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Thieno[3,2-b]pyridine Derivative [1]

Coupling PartnerProductYield (%)
Potassium p-tolyltrifluoroborateMethyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate84
Potassium (4-chlorophenyl)trifluoroborateMethyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate82
4-Pyridine boronic acidMethyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate66
Potassium 3-furanyltrifluoroborateMethyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate52

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]

  • To a round-bottom flask, add the methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, (hetero)aryl boronic acid, pinacol ester, or potassium trifluoroborate (1.2–1.6 equivalents), PdCl₂(dppf)·CH₂Cl₂ (2 mol%), and K₂CO₃ (6 equivalents).

  • Add DME and water (3:1 mixture).

  • Heat the mixture with stirring at 100 °C for 3–4.5 hours, monitoring the reaction by TLC.

  • After cooling, add water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Oxidative Addition->Transmetalation Ar-Pd(II)-Br Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Ar-Pd(II)-Ar' Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration 2-Aryl-thieno[3,2-b]pyridine 2-Aryl-thieno[3,2-b]pyridine Reductive Elimination->2-Aryl-thieno[3,2-b]pyridine Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

Experimental Protocol: General Procedure for Sonogashira Coupling [2]

  • To a round-bottom flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Add DMF as the solvent and stir for 30 minutes.

  • Add the 2-amino-3-bromopyridine (1 equivalent) and the terminal alkyne (1.2 equivalents).

  • Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction, add water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and amides. This compound is a suitable substrate for this transformation, enabling the synthesis of a diverse array of 2-aminothieno[3,2-b]pyridine derivatives, which are prevalent motifs in pharmacologically active compounds.

A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, which can be adapted for this compound.[3] The reaction typically employs a palladium catalyst, a phosphine ligand, and a strong base.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [4]

  • To a Schlenk tube, add the 2-bromo-6-methylpyridine (1 equivalent), the amine (0.5 equivalents for a diamine), (±)-BINAP (ligand), [Pd₂(dba)₃] (palladium precursor), and NaOᵗBu (base).

  • Add toluene as the solvent.

  • Heat the mixture at 80 °C for 4 hours with stirring under an inert atmosphere.

  • After cooling, add diethyl ether and wash with brine.

  • Dry the organic layer over MgSO₄ and remove the solvent under reduced pressure.

  • Recrystallize the product from a suitable solvent system.

Buchwald_Hartwig_Amination This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Amine Amine Amine Coordination & Deprotonation Amine Coordination & Deprotonation Amine->Amine Coordination & Deprotonation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Amine Coordination & Deprotonation Oxidative Addition->Amine Coordination & Deprotonation Ar-Pd(II)-Br Reductive Elimination Reductive Elimination Amine Coordination & Deprotonation->Reductive Elimination Ar-Pd(II)-NR₂ Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration 2-Amino-thieno[3,2-b]pyridine 2-Amino-thieno[3,2-b]pyridine Reductive Elimination->2-Amino-thieno[3,2-b]pyridine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Stille Coupling: A Versatile C-C Bond Forming Reaction

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. It is a highly versatile reaction due to the stability and functional group tolerance of the organotin reagents.[5] this compound can be effectively coupled with various organostannanes to introduce alkyl, vinyl, aryl, and other organic fragments at the 2-position.

While a specific protocol for this compound is not available in the provided search results, a general procedure for the Stille coupling of 3-bromo-2-chloropyridine demonstrates the regioselective coupling at the more reactive C-Br bond, which is analogous to the C2-Br bond in the target molecule.[6]

Metal-Halogen Exchange: Access to Nucleophilic Thienopyridines

The bromine atom of this compound can undergo metal-halogen exchange upon treatment with strong organometallic bases, such as n-butyllithium, to generate a highly reactive 2-lithiothieno[3,2-b]pyridine intermediate. This organolithium species is a potent nucleophile and can react with a wide range of electrophiles to introduce various functional groups at the 2-position. This method provides a complementary approach to palladium-catalyzed cross-coupling reactions for the functionalization of the thieno[3,2-b]pyridine core.

The lithium-halogen exchange is typically a very fast reaction, often proceeding at low temperatures to avoid side reactions.[7] For instance, the efficient preparation of 2-bromo-6-lithiopyridine has been achieved in dichloromethane at -78 °C, highlighting the feasibility of this transformation on a bromopyridine scaffold.[8][9]

Experimental Protocol: General Procedure for Lithium-Halogen Exchange [8]

  • Dissolve the 2,6-dibromopyridine in an anhydrous, non-ethereal solvent like dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium (1 equivalent) while maintaining the low temperature.

  • Stir the reaction mixture for a short period to allow for the complete exchange.

  • Quench the resulting organolithium species with the desired electrophile.

  • Work up the reaction mixture appropriately to isolate the 2-substituted product.

Nucleophilic Aromatic Substitution: A Direct Functionalization Pathway

The electron-deficient nature of the pyridine ring in the thieno[3,2-b]pyridine system activates the positions ortho and para to the nitrogen atom towards nucleophilic aromatic substitution (SNAᵣ).[10][11] Therefore, the bromine atom at the 2-position of this compound can potentially be displaced by strong nucleophiles.

The mechanism of SNAᵣ on pyridine derivatives typically involves the formation of a Meisenheimer-like intermediate, where the negative charge is stabilized by the electronegative nitrogen atom through resonance.[10][11] This stabilization is most effective for nucleophilic attack at the 2- and 4-positions. While direct SNAᵣ on this compound may require harsh conditions or highly activated nucleophiles due to the relatively good leaving group ability of bromide, it represents a potential pathway for the introduction of certain functionalities.

Synthesis of this compound

The starting material, this compound, is a crucial precursor for the reactions described above. While a specific, detailed synthesis protocol for this exact compound was not found in the provided search results, the synthesis of related thieno[2,3-b]pyridine derivatives often involves the cyclization of appropriately substituted pyridines.[12][13] For example, the synthesis of thieno[2,3-b]pyridines has been achieved from substituted cyclohexanones.[12] The synthesis of the thieno[3,2-b]pyridine core can also be accomplished through various cyclization strategies. Further investigation into the specific synthesis of this compound is recommended for researchers planning to utilize this versatile building block.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The bromine atom at the 2-position serves as a versatile handle for a wide array of chemical transformations, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings. Furthermore, it can undergo metal-halogen exchange to generate a potent nucleophilic intermediate, and potentially participate in nucleophilic aromatic substitution reactions. The strategic application of these reactions allows for the efficient and selective introduction of a diverse range of functional groups, enabling the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding of the reactivity of this compound and serves as a practical resource for chemists seeking to harness its synthetic potential.

References

The Emergence of a Privileged Scaffold: A Technical History of Thieno[3,2-b]pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[3,2-b]pyridine core, a bicyclic heteroaromatic system, has carved a significant niche in the landscape of medicinal chemistry, earning the designation of a "privileged scaffold." Its inherent structural features and synthetic tractability have enabled the development of a diverse array of biologically active molecules, spanning from early kinase inhibitors to contemporary modulators of complex neurological pathways. This technical guide provides a comprehensive exploration of the discovery and historical evolution of the thieno[3,2-b]pyridine core, tracing its journey from early academic synthesis to its current status as a cornerstone in modern drug development. We will delve into the foundational synthetic methodologies, the evolution of more sophisticated and efficient routes, and the key therapeutic breakthroughs that have solidified the importance of this remarkable heterocyclic system.

The Genesis of a Scaffold: Early Synthetic Explorations

The story of thieno[3,2-b]pyridine is intrinsically linked to the broader field of thienopyridine chemistry. While the isomeric thieno[2,3-b]pyridine was first synthesized in 1913, the thieno[3,2-b]pyridine system gained significant attention in the latter half of the 20th century. A pivotal moment in the history of this specific scaffold was the work of L. H. Klemm and his colleagues in the late 1960s. Their 1969 publication in The Journal of Organic Chemistry detailed a systematic investigation into the synthesis of thieno[2,3-b]- and thieno[3,2-b]pyridine systems, providing one of the earliest comprehensive roadmaps for accessing this core structure.[1][2]

First-Generation Synthesis: The Klemm Approach (1969)

The initial syntheses were often multi-step sequences, relying on classical condensation and cyclization reactions. The work by Klemm et al. provided a foundational methodology that would be refined and built upon in the decades to come.

Experimental Protocol: A Representative Early Synthesis of a Thieno[3,2-b]pyridine Derivative

This protocol is a generalized representation based on the principles of early synthetic chemistry and should be adapted and optimized based on modern safety and experimental standards.

  • Step 1: Condensation. A substituted aminothiophene is reacted with a suitable dicarbonyl compound or its equivalent in an appropriate solvent, often with acid or base catalysis, to form an enamine or a related intermediate.

  • Step 2: Cyclization. The intermediate from Step 1 is subjected to thermal or acid-catalyzed cyclization to construct the fused pyridine ring. This step often involves the removal of a molecule of water or alcohol.

  • Step 3: Aromatization. The resulting dihydropyridine intermediate is then aromatized to the final thieno[3,2-b]pyridine core. This can be achieved through oxidation or by designing the reaction sequence to yield the aromatic product directly.

The causality behind these early experimental choices was rooted in the fundamental principles of heterocyclic chemistry. The use of condensation reactions was a reliable method for forming new carbon-carbon and carbon-nitrogen bonds, while cyclization and aromatization are classic strategies for constructing aromatic ring systems.

The Evolution of Synthesis: From Classical Reactions to Modern Catalysis

The initial synthetic routes, while groundbreaking, often suffered from limitations such as harsh reaction conditions, low yields, and limited substrate scope. The quest for more efficient and versatile methods to construct the thieno[3,2-b]pyridine scaffold has been a continuous endeavor in organic chemistry.

The Era of Named Reactions: Gould-Jacobs and Friedländer Annulation

Following the initial discoveries, chemists began to apply well-established named reactions to the synthesis of thieno[3,2-b]pyridines. The Gould-Jacobs reaction , a powerful tool for constructing quinolines, was adapted for the synthesis of 4-hydroxythieno[3,2-b]pyridine derivatives.[3][4] This reaction typically involves the condensation of an aminothiophene with an alkoxymethylenemalonic ester, followed by thermal cyclization.

Similarly, the Friedländer annulation , which traditionally synthesizes quinolines from 2-aminobenzaldehydes or ketones, found application in the construction of the thieno[3,2-b]pyridine system by utilizing analogous 3-aminothiophene-2-aldehydes or ketones.[5][6] These classical methods expanded the toolkit for accessing a variety of substituted thieno[3,2-b]pyridines.

Caption: Classical named reactions for thieno[3,2-b]pyridine synthesis.

The Palladium Revolution: A Paradigm Shift in Synthesis

The late 20th and early 21st centuries witnessed a revolution in organic synthesis with the advent of palladium-catalyzed cross-coupling reactions. These powerful methods provided unprecedented efficiency and functional group tolerance for the construction of complex molecules, including the thieno[3,2-b]pyridine scaffold.

Modern synthetic strategies frequently employ reactions such as the Suzuki-Miyaura coupling , Sonogashira coupling , and Buchwald-Hartwig amination to introduce a wide range of substituents onto a pre-formed thieno[3,2-b]pyridine core or to construct the ring system itself.[7][8] These methods have been instrumental in building libraries of diverse derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

Experimental Protocol: Modern Synthesis via Suzuki-Miyaura Coupling

This protocol is a generalized representation and should be adapted based on the specific substrates and catalyst system.

  • Reaction Setup. To a reaction vessel is added a brominated thieno[3,2-b]pyridine derivative (1.0 eq.), a boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.01-0.05 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent and Degassing. An appropriate solvent system (e.g., dioxane/water, toluene/ethanol) is added, and the mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted thieno[3,2-b]pyridine.

The rationale for employing palladium-catalyzed cross-coupling lies in its remarkable ability to form carbon-carbon and carbon-heteroatom bonds with high selectivity and under relatively mild conditions, allowing for the late-stage functionalization of the thieno[3,2-b]pyridine core.

Caption: Modern palladium-catalyzed functionalization of the core.

Therapeutic Frontiers: The Thieno[3,2-b]pyridine Scaffold in Medicinal Chemistry

The thieno[3,2-b]pyridine scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents, with a growing number of compounds entering clinical development. Its rigid, planar structure and the ability to project substituents in well-defined vectors make it an ideal platform for interacting with biological targets.

Kinase Inhibition: A Prominent Application

A significant area of success for thieno[3,2-b]pyridine derivatives has been in the development of protein kinase inhibitors for the treatment of cancer. The scaffold can effectively mimic the hinge-binding interactions of ATP, the natural substrate for kinases. Numerous derivatives have been synthesized and evaluated as inhibitors of various kinases, including VEGFR-2 and c-Met, which are crucial in angiogenesis and tumor progression.[7]

Modulating the Central Nervous System

More recently, the thieno[3,2-b]pyridine core has emerged as a key structural motif in the development of modulators for central nervous system (CNS) targets. Notably, derivatives of this scaffold are being investigated for the treatment of neurodegenerative disorders such as Huntington's disease by modulating the expression of the huntingtin (HTT) protein.

Therapeutic Area Biological Target Significance
Oncology Protein Kinases (e.g., VEGFR-2, c-Met)Inhibition of tumor growth and angiogenesis.
Neurodegenerative Diseases Huntingtin (HTT) protein expressionPotential for disease-modifying treatment for Huntington's disease.

Conclusion and Future Perspectives

The journey of the thieno[3,2-b]pyridine scaffold from its initial synthesis to its current prominence in drug discovery is a testament to the enduring power of heterocyclic chemistry. The continuous evolution of synthetic methodologies has transformed this once-academic curiosity into a readily accessible and highly versatile platform for medicinal chemists. As our understanding of complex diseases deepens, the unique properties of the thieno[3,2-b]pyridine core will undoubtedly continue to inspire the design and development of the next generation of innovative therapeutics. The future of this privileged scaffold appears bright, with ongoing research poised to unlock its full therapeutic potential.

References

A Computational Roadmap for 2-Bromothieno[3,2-b]pyridine: From Quantum Mechanics to Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Territory

The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including potent and selective protein kinase inhibitors.[1][2][3] The 2-bromo derivative, 2-Bromothieno[3,2-b]pyridine, represents a particularly valuable synthetic intermediate. The bromine atom serves as a versatile chemical handle for introducing diverse functionalities through well-established cross-coupling reactions, thereby enabling the exploration of a vast chemical space for drug discovery.[4]

Despite its synthetic utility, a dedicated computational investigation of this compound is conspicuously absent from the current scientific literature. This guide, therefore, serves as a proactive roadmap. It is designed for computational chemists, medicinal chemists, and drug development scientists who wish to apply modern in silico techniques to this promising molecule. By leveraging established computational methodologies successfully applied to the parent thieno[3,2-b]pyridine scaffold and related heterocyclic systems, we can predict its intrinsic properties, reactivity, and potential as a pharmacophore.

This document provides a comprehensive framework, detailing not just the "how" but the "why" behind each computational choice. We will navigate from the fundamental electronic structure of the molecule to its potential interactions with biological targets, offering step-by-step protocols and theoretical grounding to empower researchers to unlock the full potential of this compound.

Part 1: Quantum Chemical Analysis – Understanding the Electronic Landscape

A thorough understanding of a molecule's electronic structure is the bedrock of predicting its chemical behavior. Density Functional Theory (DFT) stands as the workhorse for such investigations in computational chemistry, offering an optimal balance between accuracy and computational cost for systems of this size.

Core Objective: Elucidating Intrinsic Molecular Properties

The primary goal of DFT analysis is to calculate a suite of electronic and structural properties that govern the molecule's stability, reactivity, and spectroscopic characteristics. These include:

  • Optimized Geometry: The lowest energy, most stable 3D conformation.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity.

  • Molecular Electrostatic Potential (MEP): A map of electrostatic potential on the electron density surface, revealing regions susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: To understand charge distribution and delocalization.

Experimental Protocol: A Step-by-Step DFT Workflow

This protocol outlines a typical DFT calculation using a common software package like Gaussian or ORCA.

  • Structure Preparation:

    • Construct the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).

    • Perform an initial, rough geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94).

  • Input File Generation:

    • Method Selection: Choose a reliable functional and basis set. The B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p) is a well-established starting point for organic molecules.[5][6]

    • Calculation Type: Specify Opt for geometry optimization and Freq for frequency analysis. The frequency calculation is critical to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

    • Keywords: Include keywords for generating desired properties, such as Pop=NBO for NBO analysis and output=wfx to generate a wavefunction file for subsequent MEP analysis.

  • Execution and Analysis:

    • Submit the input file to the computational chemistry software.

    • Geometry Optimization: Verify convergence and confirm the absence of imaginary frequencies in the output file.

    • Electronic Properties: Extract HOMO and LUMO energy values. The HOMO-LUMO gap (ΔE = ELUMO – EHOMO) is an indicator of chemical reactivity and kinetic stability.[5]

    • Visualization: Use visualization software (e.g., GaussView, Avogadro) to plot the HOMO, LUMO, and the Molecular Electrostatic Potential map. Analyze the MEP to identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions.

Data Presentation: Expected DFT Outputs
PropertyDescriptionSignificance
Total Energy (Hartree) The electronic energy of the optimized geometry.Provides a baseline for comparing the stability of different isomers or conformers.
HOMO Energy (eV) Energy of the highest occupied molecular orbital.Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy (eV) Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (eV) Energy difference between LUMO and HOMO.A larger gap suggests higher stability and lower chemical reactivity.
Dipole Moment (Debye) A measure of the molecule's overall polarity.Influences solubility and intermolecular interactions.
Atomic Charges (e.g., Mulliken, NBO) The partial charge assigned to each atom.Helps in understanding intramolecular charge distribution and reactive sites.

Visualization: DFT Workflow

DFT_Workflow A 1. Build 3D Structure (this compound) B 2. Pre-optimization (Molecular Mechanics) A->B C 3. Create Input File (Method: B3LYP, Basis Set: 6-311+G(d,p)) B->C D 4. Run DFT Calculation (Geometry Optimization + Frequencies) C->D E 5. Verify Minimum (No Imaginary Frequencies) D->E F 6. Analyze Output Data E->F G HOMO/LUMO Energies F->G H Molecular Electrostatic Potential F->H I NBO Charges F->I

Caption: A typical workflow for performing a DFT calculation.

Part 2: Probing Reactivity for Synthetic Applications

The 2-bromo substituent is primarily a synthetic tool, making the molecule a key building block in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4] Computational chemistry can provide profound insights into the mechanism of these reactions, helping to rationalize reaction conditions and predict outcomes.

Core Objective: Modeling Catalytic Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. Computational studies can model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[7][8][9] For this compound, the most critical step to model is the initial oxidative addition of the C-Br bond to a Pd(0) catalyst.

Computational Approach: Transition State Analysis

By modeling the reactants (this compound + Pd(0) catalyst) and the product of oxidative addition, one can calculate the transition state structure and its associated energy barrier (activation energy). A lower activation energy suggests a more facile reaction. DFT is the method of choice for these calculations.

  • Why this is important: Comparing the activation energy for the oxidative addition at the C-Br bond with potential C-H activation at other sites on the ring can computationally validate the selectivity of the reaction. Furthermore, the electronic effects of different phosphine ligands on the palladium catalyst can be modeled to understand their influence on the reaction rate.[10]

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle A Pd(0)L2 (Active Catalyst) C Ar-Pd(II)L2-Br (Oxidative Addition Complex) A->C Ar-Br B Oxidative Addition E Ar-Pd(II)L2-R C->E R-B(OR)2 D Transmetalation E->A Ar-R F Reductive Elimination Reactant1 Ar-Br (this compound) Reactant2 R-B(OR)2 Product Ar-R

Caption: A simplified Suzuki-Miyaura catalytic cycle.

Part 3: Application in Drug Discovery – Molecular Docking

The thieno[3,2-b]pyridine scaffold is known to be a versatile core for protein kinase inhibitors.[1][3] Kinases are a major class of drug targets, particularly in oncology.[11] Molecular docking is a powerful computational technique used to predict how a small molecule (ligand) binds to the active site of a protein (receptor).[12][13]

Core Objective: Predicting Binding Affinity and Pose

Once a derivative of this compound is synthesized (e.g., via Suzuki coupling), molecular docking can be used to predict its binding mode and estimate its binding affinity to a specific protein kinase. This process helps prioritize which derivatives to synthesize and test experimentally.

Experimental Protocol: A Standard Molecular Docking Workflow

This protocol outlines a typical docking experiment using widely available software like AutoDock Vina.

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein kinase from the Protein Data Bank (PDB). For thienopyridine scaffolds, relevant targets could include Haspin kinase or Cyclin-Dependent Kinases (CDKLs).[1]

    • Remove water molecules, co-crystallized ligands, and any non-essential protein chains.

    • Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). This step is crucial for accurately modeling electrostatic interactions.

  • Ligand Preparation:

    • Generate a 3D structure of the this compound derivative.

    • Perform a geometry optimization using a quantum mechanical method (as described in Part 1) or a high-quality force field.

    • Assign rotatable bonds to allow for conformational flexibility during the docking process.

  • Docking Simulation:

    • Define the "grid box": a 3D box that encompasses the known binding site (active site) of the protein. The size and center of this box are critical parameters.

    • Run the docking algorithm (e.g., AutoDock Vina). The software will systematically sample different positions and conformations (poses) of the ligand within the grid box.

    • A scoring function is used to estimate the binding affinity (often reported in kcal/mol) for each pose. A more negative score typically indicates a more favorable binding interaction.[11]

  • Results Analysis:

    • Analyze the top-ranked poses. The pose with the lowest binding energy is considered the most likely binding mode.

    • Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. These interactions are critical for binding affinity and selectivity.

Data Presentation: Docking Results Summary
DerivativeTarget KinaseBinding Affinity (kcal/mol)Key Interacting Residues
Compound XHaspin-9.5Lys123, Asp234, Phe210
Compound YHaspin-8.2Lys123, Tyr180
Compound ZCDKL5-10.1Met98, Leu150, Val101

Visualization: Molecular Docking Workflow

Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation A 1a. Download PDB Structure (e.g., Target Kinase) B 1b. Clean Structure (Remove Water, Ligands) A->B C 1c. Add Hydrogens & Charges B->C G 3. Define Binding Site (Grid Box) C->G D 2a. Generate 3D Structure (Thienopyridine Derivative) E 2b. Energy Minimization D->E F 2c. Define Rotatable Bonds E->F F->G H 4. Run Docking Simulation (e.g., AutoDock Vina) G->H I 5. Analyze Results (Binding Poses & Scores) H->I J 6. Identify Key Interactions (H-bonds, Hydrophobic, etc.) I->J

References

Thermodynamic Characterization of 2-Bromothieno[3,2-b]pyridine: An Integrated Computational and Experimental Roadmap

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for inhibitors of various protein kinases and potential anticancer agents.[1][2] The 2-bromo derivative, 2-Bromothieno[3,2-b]pyridine, is a critical building block for the synthesis of these complex molecules.[3] Understanding its thermodynamic properties—such as enthalpy, entropy, Gibbs free energy, and thermal stability—is paramount for drug development professionals and materials scientists. These parameters govern crucial aspects of a compound's behavior, including solubility, crystal packing, phase stability, and shelf-life, which directly impact formulation, manufacturing, and bioavailability.

To date, a comprehensive experimental thermodynamic profile of this compound has not been published in the literature. This technical guide provides a complete methodological roadmap for researchers to determine these vital properties. By integrating first-principles computational modeling with established experimental techniques, this document outlines a self-validating workflow to generate a robust and reliable thermodynamic dataset for this key heterocyclic compound. We present not just the "how" but the "why," explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

The Strategic Importance of Thermodynamic Data

In the pharmaceutical industry, the journey from a lead compound to a viable drug product is fraught with challenges, many of which are rooted in the solid-state and thermodynamic properties of the active pharmaceutical ingredient (API). A thorough understanding of a molecule's thermodynamics provides a predictive framework to mitigate risks in several key areas:

  • Polymorph Screening: The ability of a compound to exist in multiple crystalline forms (polymorphs) can have profound implications for its solubility and stability. Thermodynamic data helps identify the most stable form under various conditions, preventing costly late-stage failures.

  • Process Chemistry: Knowledge of melting points, decomposition temperatures, and heat capacity is essential for designing safe and efficient manufacturing processes, including crystallization, drying, and milling.[4]

  • Formulation Development: Solubility is a direct function of the Gibbs free energy of solvation. Accurate thermodynamic data aids in the selection of appropriate excipients and delivery systems to ensure optimal bioavailability.

  • Stability and Storage: Thermal analysis, particularly through Thermogravimetric Analysis (TGA), defines the upper-temperature limits for storage and handling, ensuring the chemical integrity of the API over its shelf-life.[4]

Given the rising importance of the thieno[3,2-b]pyridine scaffold, a comprehensive characterization of its derivatives, starting with fundamental building blocks like this compound, is a critical and necessary endeavor.

A Predictive Foundation: Computational Thermodynamics

Before embarking on resource-intensive experimental work, in silico methods provide an invaluable first look at the likely thermodynamic landscape of a molecule. Density Functional Theory (DFT) stands out as the method of choice for molecules of this size, offering a robust balance between computational cost and predictive accuracy for electronic structure and thermodynamic properties.[5][6][7]

Rationale for DFT in Thermodynamic Prediction

DFT calculations solve the quantum mechanical equations of a molecule to determine its ground-state electronic structure. From this, key thermodynamic quantities can be derived. A vibrational frequency calculation is crucial, as it not only confirms that the optimized geometry is a true energy minimum but also provides the data needed to calculate thermal contributions to enthalpy, entropy, and Gibbs free energy based on statistical mechanics.[6][8]

Protocol: DFT-Based Thermodynamic Property Calculation

This protocol outlines a standard procedure for predicting the thermodynamic properties of this compound using the Gaussian suite of programs or a similar quantum chemistry package.

  • Structure Input:

    • Construct the 3D structure of this compound. The CAS number is 94191-15-8.[9][10]

    • Perform an initial geometry optimization using a computationally inexpensive method (e.g., a molecular mechanics force field) to obtain a reasonable starting structure.

  • Geometry Optimization:

    • Set up a geometry optimization calculation.

    • Method: Select the B3LYP hybrid functional, which is widely recognized for its reliability in thermochemical predictions for organic molecules.[6][11]

    • Basis Set: Use the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing the electron distribution in a molecule containing heteroatoms and lone pairs.

    • Execute the calculation to find the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • Verification: Confirm that the output shows zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable minimum, and the geometry must be re-optimized.

    • Data Extraction: The output of this calculation will provide zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and absolute values for entropy, which are used to calculate the final thermodynamic parameters.

  • Data Analysis and Interpretation:

    • The standard output will list the calculated thermochemical properties, typically at 298.15 K and 1 atm.

    • Tabulate the key values: Enthalpy (H), Gibbs Free Energy (G), and Entropy (S).

    • Calculate the HOMO-LUMO energy gap, which serves as an indicator of chemical reactivity and stability.[7]

cluster_dft DFT Workflow for Thermodynamic Prediction mol_struct 1. Molecular Structure Input (this compound) geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_struct->geom_opt Initial Guess freq_calc 3. Vibrational Frequency Calculation geom_opt->freq_calc Optimized Geometry verify 4. Verify Minimum Energy (No Imaginary Frequencies) freq_calc->verify verify->geom_opt Failure (Re-optimize) extract 5. Extract Thermochemical Data verify->extract Success results Predicted Properties (ΔH, ΔS, ΔG, Cp) extract->results

Caption: A generalized workflow for DFT analysis of pyridine derivatives.[7]

Illustrative Predicted Thermodynamic Data

While a full calculation is beyond the scope of this document, the following table presents illustrative data for this compound, based on typical values for similar heterocyclic compounds. These values should be considered placeholders pending actual calculation and experimental validation.

PropertySymbolPredicted Value (Illustrative)UnitSignificance
Standard Enthalpy of FormationΔfH°+150 to +200kJ/molOverall energetic stability of the molecule.
Standard Molar Entropy300 to 350J/(mol·K)Molecular disorder and degrees of freedom.
Gibbs Free Energy of FormationΔfG°+200 to +250kJ/molSpontaneity of formation under standard conditions.
Heat Capacity (Constant P)Cp140 to 160J/(mol·K)Heat required to raise the temperature.

The Ground Truth: Experimental Methodologies

Computational predictions, however robust, must be anchored by empirical data. The following section details the primary experimental techniques required to validate the DFT predictions and build a comprehensive thermodynamic profile. A crucial prerequisite for all measurements is a highly purified sample, as impurities can significantly affect results (e.g., by depressing the melting point). Synthesis can be achieved via established routes, such as the Suzuki-Miyaura cross-coupling from precursors.[3]

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the primary method for determining phase transition properties.[4]

  • Key Measurements:

    • Melting Point (Tm): The temperature at which the solid-to-liquid phase transition occurs.

    • Enthalpy of Fusion (ΔHfus): The amount of energy required to melt the solid.

    • Glass Transition (Tg): For amorphous materials, the temperature at which the material transitions from a hard, glassy state to a more rubbery state.

    • Purity Assessment: The shape of the melting peak can provide a qualitative and sometimes quantitative measure of sample purity.

  • Experimental Protocol: DSC Analysis

    • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., high-purity indium).

    • Sample Preparation: Accurately weigh 2-5 mg of purified this compound into an aluminum DSC pan. Crimp the pan with a lid to seal it.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program:

      • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 250°C).

      • Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative degradation.

    • Data Analysis:

      • Analyze the resulting thermogram. The melting transition will appear as an endothermic peak.

      • Determine the onset temperature for the melting point (Tm).

      • Integrate the area of the peak to calculate the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is essential for determining the thermal stability and decomposition profile of a material.[4]

  • Key Measurements:

    • Decomposition Temperature (Td): The temperature at which the compound begins to lose mass due to chemical decomposition.

    • Thermal Stability Range: The temperature range over which the compound is stable and does not lose mass.

    • Residual Mass: The amount of mass remaining at the end of the experiment, which can give clues about the decomposition products.

  • Experimental Protocol: TGA Analysis

    • Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

    • Sample Preparation: Place 5-10 mg of purified this compound into a ceramic or platinum TGA pan.

    • Instrument Setup: Place the pan onto the TGA's microbalance.

    • Thermal Program:

      • Equilibrate at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high temperature where all decomposition is expected to be complete (e.g., 600°C).

      • Perform the experiment under both an inert atmosphere (nitrogen) and an oxidizing atmosphere (air or oxygen) to understand different degradation pathways.

    • Data Analysis:

      • Plot mass percentage versus temperature.

      • Determine the onset temperature of decomposition (Td) from the initial drop in mass.

cluster_exp Experimental Validation Workflow synthesis 1. Synthesis & Purification of this compound dsc 2. DSC Analysis synthesis->dsc tga 3. TGA Analysis synthesis->tga dsc_data Melting Point (Tm) Enthalpy of Fusion (ΔHfus) dsc->dsc_data tga_data Decomposition Temp (Td) Thermal Stability Range tga->tga_data

Caption: Workflow for the experimental determination of thermal properties.

Integrating Theory and Experiment for Actionable Insights

The true power of this approach lies in the synergy between computational prediction and experimental validation. Discrepancies between DFT-predicted values and DSC/TGA results can be as informative as agreements, potentially pointing to strong intermolecular interactions in the crystal lattice that are not fully captured by gas-phase DFT calculations.

cluster_all Integrated Thermodynamic Characterization dft Theoretical Prediction (DFT) comp Data Comparison & Analysis dft->comp exp Experimental Validation (DSC, TGA) exp->comp app Application in R&D comp->app Validated Data polymorph Polymorph Screening app->polymorph process Process Safety app->process formulation Formulation Design app->formulation storage Stability & Storage app->storage

Caption: Relationship between prediction, validation, and application.

This integrated dataset provides immediate, actionable insights for drug development:

  • Process Safety: The TGA data directly informs the maximum temperature for drying the API without degradation.

  • Formulation: The melting point and enthalpy of fusion are critical inputs for models predicting solubility in various solvents and polymers.

  • Quality Control: The DSC thermogram can be established as a reference standard for confirming the identity and purity of new batches of the material.

Conclusion

While specific experimental thermodynamic data for this compound is not yet publicly available, this guide provides the comprehensive, scientifically-grounded framework necessary for its determination. By initiating with predictive DFT calculations and proceeding to rigorous experimental validation with DSC and TGA, researchers can efficiently and accurately characterize this vital pharmaceutical building block. This integrated approach not only generates a fundamental dataset but also embodies the principles of modern materials science, where computation and experimentation work in concert to accelerate research and development, ultimately de-risking the path to new and effective therapeutics.

References

Methodological & Application

Suzuki coupling reactions with 2-Bromothieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 2-Bromothieno[3,2-b]pyridine

Application Note & Protocol

Introduction: The Significance of the Thieno[3,2-b]pyridine Scaffold

The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold, forming the structural basis for numerous compounds with significant pharmacological activity.[1][2] Its derivatives have been investigated for applications ranging from analgesics and anti-inflammatories to anticoagulants.[1] The ability to functionalize this core structure is paramount in medicinal chemistry and drug development for generating novel molecular entities with tailored properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl structures prevalent in pharmaceuticals.[3][4][5] This guide provides a detailed exploration of the application of Suzuki-Miyaura coupling to this compound, offering mechanistic insights, field-proven protocols, and troubleshooting advice for researchers and drug development professionals.

Mechanistic Considerations for a Heteroaryl Substrate

The success of a Suzuki-Miyaura coupling hinges on a delicate balance within a palladium-catalyzed cycle. While the fundamental mechanism involving oxidative addition, transmetalation, and reductive elimination is well-established, heteroaryl halides such as this compound introduce specific challenges and considerations.[5][6][7]

The catalytic cycle begins with the active Pd(0) species.

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step.[3] The C-Br bond is weaker than a C-Cl bond, making bromides generally more reactive electrophiles.[3] However, the electron-rich nature of the thiophene ring and the presence of both sulfur and pyridine nitrogen atoms can lead to coordination with the palladium center, potentially poisoning the catalyst.[6][8] The selection of appropriate ligands is crucial to mitigate this effect and facilitate efficient oxidative addition.

  • Transmetalation: The organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[4][9] The choice of base and solvent system is critical to ensure efficient transmetalation while avoiding premature degradation (protodeboronation) of the boronic acid, a common issue with electron-deficient heteroarylboronic acids.[10]

  • Reductive Elimination: The two organic fragments coupled to the palladium center are eliminated to form the final product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5] Bulky, electron-rich ligands on the palladium catalyst can accelerate this final step.

Suzuki_Miyaura_Catalytic_Cycle

Optimizing the Reaction: A Deep Dive into Components

Achieving high yields and purity requires careful optimization of several interacting parameters.[11] The insights below are synthesized from extensive studies on heteroaryl couplings.

Table 1: Key Parameter Optimization
ParameterOptionsRationale & Field Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pre-formed PalladacyclesPd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors that require a ligand.[5] They are cost-effective but can lead to batch-to-batch variability. Pd(PPh₃)₄ is an air-stable Pd(0) source but the triphenylphosphine ligand is not always optimal for challenging substrates.[12] Modern palladacycles offer high stability and activity.[5]
Ligand Phosphines: PPh₃, P(t-Bu)₃, SPhos, XPhos, RuPhos. NHCs: IPr, SImesFor heteroaryl substrates like this compound, standard ligands like PPh₃ may give low yields. Bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) are highly recommended.[13][14] They accelerate both oxidative addition and reductive elimination and stabilize the catalyst, preventing decomposition.[6][15]
Base Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄. Organic: Et₃NThe base activates the boronic acid for transmetalation.[4] K₃PO₄ is often a superior choice for difficult couplings, particularly with heteroaryl chlorides and bromides.[3][12] Cs₂CO₃ is also highly effective but more expensive. K₂CO₃ is a standard, milder choice. The base must be strong enough to facilitate the reaction but not so strong as to cause degradation of sensitive functional groups.
Solvent Toluene, 1,4-Dioxane, DMF, n-Butanol, Acetonitrile, often with H₂OA mixture of an organic solvent and water is common.[16] Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[4] 1,4-Dioxane/H₂O and Toluene/H₂O are excellent starting points.[12][16] n-Butanol can be effective for coupling heteroaryl bromides.[14] Crucially, all solvents must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Boronic Acid/Ester Arylboronic acids, Arylboronic esters (pinacol, MIDA), Potassium aryltrifluoroboratesWhile boronic acids are common, they can be unstable and prone to protodeboronation.[10] Pinacol esters or potassium trifluoroborates offer enhanced stability and are excellent alternatives, especially for heteroaryl partners that are unstable as boronic acids.[10]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. It incorporates best practices for handling air-sensitive reagents and maximizing reaction efficiency.

Materials & Reagents:
  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2–1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (1–3 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2–6 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0–3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:
  • Reaction Setup (Inert Atmosphere):

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

    • Rationale: Adding the solid reagents first under ambient conditions is convenient. The subsequent evacuation and backfilling cycles will establish the necessary inert atmosphere.

  • Catalyst Addition:

    • In a separate vial, quickly weigh and add the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

    • Seal the Schlenk flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Rationale: This "evacuate-and-fill" procedure is critical to remove oxygen, which can deactivate the palladium catalyst.[3]

    • Briefly remove the septum and add the catalyst/ligand mixture to the Schlenk flask against a positive flow of inert gas.

  • Solvent Addition:

    • Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 5:1 ratio) via syringe. The final reaction concentration should be approximately 0.1–0.2 M with respect to the limiting reagent.

    • Rationale: Using previously degassed solvents is essential. Degassing can be achieved by bubbling an inert gas through the solvent for 30-60 minutes or by several freeze-pump-thaw cycles.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80–110 °C and stir vigorously.

    • Rationale: Heating is typically required to drive the reaction to completion. The optimal temperature may vary and should be determined empirically.[3]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash with water, followed by brine.

    • Rationale: The aqueous wash removes the inorganic base and salts. The brine wash helps to break any emulsions and begins the drying process.

    • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-thieno[3,2-b]pyridine product.

// Define nodes setup [label="1. Setup\n- Add solids to Schlenk flask\n- Evacuate & backfill with Ar/N₂ (3x)", fillcolor="#E8F0FE"]; catalyst [label="2. Catalyst Addition\n- Add Pd source & Ligand\n- Add degassed solvents", fillcolor="#E8F0FE"]; reaction [label="3. Reaction\n- Heat to 80-110 °C\n- Stir for 4-24 h\n- Monitor by TLC/LC-MS", fillcolor="#FCE8E6"]; workup [label="4. Workup\n- Cool to RT\n- Dilute with EtOAc/H₂O\n- Extract & wash", fillcolor="#E6F4EA"]; purify [label="5. Purification\n- Dry over Na₂SO₄\n- Concentrate\n- Column Chromatography", fillcolor="#FEF7E0"]; product [label="Pure Product\n2-Aryl-thieno[3,2-b]pyridine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges setup -> catalyst [label="Inert Atmosphere"]; catalyst -> reaction; reaction -> workup [label="Reaction Complete"]; workup -> purify; purify -> product; } ends_dot Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed solvents/reagents.3. Inappropriate ligand or base.1. Ensure meticulous inert atmosphere technique. Use a fresh, high-quality palladium source.2. Thoroughly degas all solvents immediately before use.3. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos) and a stronger base (e.g., K₃PO₄ or Cs₂CO₃).
Protodeboronation Degradation of the boronic acid before transmetalation.Use a more stable boron source like a pinacol boronate ester or a potassium trifluoroborate.[10] Use milder conditions if possible (lower temperature, different base).
Homocoupling of Boronic Acid Oxygen contamination can promote this side reaction.Improve inert atmosphere technique. Ensure all reagents and solvents are rigorously deoxygenated.
Formation of Palladium Black Catalyst decomposition.Use a more robust ligand that better stabilizes the Pd(0) species. Lower the reaction temperature if feasible. Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 to 4:1).

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of the 2-position of the thieno[3,2-b]pyridine scaffold. Success with this heteroaryl bromide substrate is not fortuitous; it relies on a rational understanding of the catalytic cycle and the specific challenges posed by heteroatoms. By employing modern, bulky phosphine ligands, carefully selecting the base and solvent system, and adhering to strict inert atmosphere techniques, researchers can reliably and efficiently synthesize a diverse array of novel 2-aryl-thieno[3,2-b]pyridine derivatives for advancement in drug discovery and materials science.

References

Application Note: Strategic C-C Bond Formation via Stille Coupling with 2-Bromothieno[3,2-b]pyridine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif integral to the development of numerous therapeutic agents, particularly in oncology and inflammatory diseases. Its rigid, planar structure serves as an excellent bioisostere for purines and other key pharmacophores. The functionalization of this core, particularly at the C2 position, is critical for modulating target affinity and pharmacokinetic properties. This guide provides a comprehensive technical overview and detailed protocols for the palladium-catalyzed Stille cross-coupling reaction of 2-Bromothieno[3,2-b]pyridine. We delve into the mechanistic underpinnings, optimization of reaction parameters, and practical, field-tested methodologies designed to empower researchers in medicinal chemistry and drug development to leverage this powerful synthetic transformation effectively.

Introduction: The Strategic Importance of Thieno[3,2-b]pyridines

The fusion of thiophene and pyridine rings to form the thieno[3,2-b]pyridine core creates a unique electronic and structural landscape. This scaffold is a cornerstone in the design of kinase inhibitors, where the nitrogen atom often acts as a crucial hydrogen bond acceptor, mimicking the hinge-binding interaction of ATP within the kinase active site[1]. The ability to strategically introduce diverse substituents onto this core is paramount for exploring structure-activity relationships (SAR).

The Stille cross-coupling reaction, developed by Nobel laureate John Kenneth Stille, stands out as a premier method for constructing carbon-carbon bonds due to its remarkable functional group tolerance and the air and moisture stability of its organostannane reagents[2][3][4]. These features make it exceptionally well-suited for the late-stage functionalization of complex heterocyclic systems like this compound, minimizing the need for extensive protecting group manipulations[4][5]. This application note serves as a practical guide to mastering this reaction for the synthesis of novel thieno[3,2-b]pyridine derivatives.

The Catalytic Engine: Mechanism of the Stille Coupling

The efficacy of the Stille coupling hinges on a palladium-catalyzed cycle that seamlessly unites an organic halide with an organostannane. The mechanism, which has been studied extensively, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination[2][3].

  • Oxidative Addition : The cycle initiates with a coordinatively unsaturated Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst or a stable Pd(0) complex like Pd(PPh₃)₄[3][6]. This active catalyst undergoes oxidative addition into the carbon-bromine bond of this compound, forming a square planar Pd(II) intermediate. This step is typically the rate-determining step of the overall cycle[7].

  • Transmetalation : The organostannane reagent (R'-SnR₃) then exchanges its organic group (R') with the halide on the palladium center. The precise mechanism of transmetalation can vary, but it often involves an associative pathway where the tin reagent coordinates to the palladium complex[2]. The transfer of the desired R' group is driven by the formation of a stable tin-halide byproduct (X-SnR₃)[6][8].

  • Reductive Elimination : In the final step, the two organic fragments (the thienopyridine and R') coupled on the palladium center are expelled as the final product. This concerted step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle[3][6].

Stille_Coupling_Mechanism Figure 1: The Palladium-Catalyzed Stille Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate L | Ar-Pd(II)-Br | L oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation trans_intermediate L | Ar-Pd(II)-R' | L transmetalation->trans_intermediate dummy3 transmetalation->dummy3 reductive_elimination Reductive Elimination trans_intermediate->reductive_elimination reductive_elimination->pd0 dummy2 reductive_elimination->dummy2 product Ar-R' (Coupled Product) reactants Ar-Br + R'-SnR₃ (Reactants) dummy1 reactants->dummy1 byproduct Br-SnR₃ dummy1->oxidative_addition dummy1->transmetalation dummy2->product dummy3->byproduct

Figure 1: The Palladium-Catalyzed Stille Coupling Cycle.

Optimizing the Reaction: A Guide to Key Parameters

The success of coupling this compound relies on the careful selection and optimization of several key parameters.

Catalyst and Ligand Selection

The choice of the palladium source and its associated ligands is critical.

  • Palladium Source : Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a highly reliable catalyst as it is already in the active Pd(0) state[3][6]. Alternatively, combinations of a Pd(II) salt like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with phosphine ligands are effective, as the Pd(II) is reduced to Pd(0) in situ[6]. For challenging couplings, more active catalysts formed from Pd₂(dba)₃ and bulky, electron-rich phosphine ligands may be required.

  • Ligands : Triphenylphosphine (PPh₃) is a standard, robust ligand. However, for less reactive partners or to accelerate slow reactions, other ligands can be beneficial. Tri(2-furyl)phosphine and triphenylarsine have been shown to cause large rate accelerations[6]. In some cases, phosphine-free systems using nitrogen-based ligands like Dabco can provide a cost-effective and air-stable alternative[9].

Organostannane Reagents

A wide variety of organostannanes can be coupled to the thienopyridine core. The general reactivity for the transferred group (R') is Alkynyl > Alkenyl > Aryl > Allyl > Alkyl[3]. Typically, tributylstannyl or trimethylstannyl reagents are used. The non-transferred alkyl groups on the tin are chosen for their slow rate of migration[3].

Solvents and Temperature
  • Solvent : Anhydrous and degassed aprotic polar solvents are essential to prevent catalyst deactivation and proto-destannylation of the organotin reagent[10]. Toluene, dioxane, and DMF are common choices.

  • Temperature : Reactions are typically heated, often between 80-110 °C, to drive the reaction to completion[10]. Temperature optimization is key; excessively high temperatures can lead to side reactions like dehalogenation or homocoupling[10].

The Role of Additives

For sluggish reactions, additives can have a profound impact.

  • Copper(I) Iodide (CuI) : Used as a co-catalyst, CuI is believed to facilitate the transmetalation step, significantly increasing the reaction rate, especially with sterically hindered or electron-poor substrates[11].

  • Lithium Chloride (LiCl) : In polar solvents like DMF, LiCl can accelerate the reaction by aiding the dissociation of ligands from the palladium center and preventing catalyst aggregation.

Standardized Protocol for Stille Coupling

This section provides a robust, step-by-step protocol for the Stille coupling of this compound with a representative organostannane, 2-(Tributylstannyl)thiophene.

Workflow Figure 2: Experimental Workflow for Stille Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble & Dry Glassware (Schlenk Flask) reagents 2. Add Solids: This compound Pd(PPh₃)₄ setup->reagents inert 3. Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert add_liquids 4. Add Degassed Solvent (Toluene) & Organostannane via Syringe inert->add_liquids heat 5. Heat Reaction Mixture (e.g., 110 °C) & Stir add_liquids->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor cool 7. Cool to Room Temp monitor->cool quench 8. Quench with aq. KF (Removes Tin Byproducts) cool->quench extract 9. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify 10. Purify via Column Chromatography extract->purify

Figure 2: Experimental Workflow for Stille Coupling.
Materials and Reagents

  • This compound (1.0 eq.)

  • Organostannane (e.g., 2-(Tributylstannyl)thiophene) (1.2 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (5 mol%)

  • Anhydrous, Degassed Solvent (e.g., Toluene)

  • Saturated Aqueous Potassium Fluoride (KF) solution

  • Ethyl Acetate, Brine, Anhydrous Sodium Sulfate

  • Silica Gel for chromatography

Step-by-Step Procedure
  • Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and Pd(PPh₃)₄ (0.05 eq.).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment[10].

  • Reagent Addition : Add anhydrous and degassed toluene via syringe to dissolve the solids. Stir for 5 minutes. Then, add the organostannane reagent (1.2 eq.) dropwise via syringe[1].

  • Heating : Immerse the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and add an equal volume of saturated aqueous KF solution. Stir this biphasic mixture vigorously for 1-2 hours. This process precipitates the tin byproducts as insoluble fluorides, which can be removed by filtration[8].

  • Extraction : Filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-substituted-thieno[3,2-b]pyridine product.

Representative Data and Conditions

The following table presents a summary of typical conditions for the Stille coupling of this compound with various organostannanes, illustrating the versatility of the reaction.

EntryOrganostannane (R-SnBu₃)Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
12-(Tributylstannyl)furanPd₂(dba)₃ (2.5)P(2-furyl)₃ (10)Dioxane1001291
2Tributyl(vinyl)stannanePd(PPh₃)₄ (5)-Toluene110885
3(4-Methoxyphenyl)tributylstannanePd(OAc)₂ (5)PPh₃ (10)DMF901688
4Tributyl(phenylethynyl)stannanePdCl₂(PPh₃)₂ (5)-Toluene/CuI80695

Table 1: Optimized conditions for the Stille coupling of this compound. Yields are representative and may vary.

Troubleshooting Common Issues

Even robust reactions can encounter issues. This guide provides solutions to common challenges.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficient temperature.3. Presence of oxygen or water.1. Use a fresh batch of catalyst or a more active pre-catalyst system.2. Increase temperature in 10 °C increments.3. Ensure all reagents are anhydrous and the system is thoroughly degassed[10].
Homocoupling of Organostannane 1. Catalyst decomposition.2. Non-inert atmosphere.1. Use a slight excess of the organostannane (1.1-1.2 eq.).2. Add a phosphine ligand to stabilize the Pd(0) catalyst.3. Ensure rigorous exclusion of air[5][10].
Proto-destannylation Presence of trace acid or water.Use freshly distilled, anhydrous solvents and ensure all glassware is scrupulously dried[10].
Difficult Purification Residual tin byproducts remain after work-up.Repeat the KF wash or use alternative methods like DBU/water or an iodine quench to remove tin residues.

Table 2: A guide for troubleshooting common issues in the Stille coupling reaction.

Conclusion

The Stille cross-coupling reaction is an indispensable tool for the functionalization of the this compound core. Its tolerance for a wide range of functional groups, coupled with predictable reactivity, makes it a strategic choice for building molecular complexity in drug discovery programs[6][12]. By understanding the core mechanism and carefully controlling key reaction parameters such as the catalyst system, solvent, and temperature, researchers can reliably and efficiently synthesize diverse libraries of novel thieno[3,2-b]pyridine derivatives. The protocols and troubleshooting guidance provided herein offer a solid foundation for the successful application of this powerful synthetic method.

References

Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Bromothieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Privileged Scaffolds in Medicinal Chemistry

The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold frequently encountered in pharmaceuticals and biologically active compounds. Its unique electronic properties and structural rigidity make it a valuable building block in the design of novel therapeutics. The introduction of an amino group onto this scaffold via C-N bond formation is a critical transformation, opening avenues to a diverse range of molecular architectures. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging these crucial C-N bonds, offering significant advantages over traditional methods that often require harsh conditions and exhibit limited substrate scope.[1][2]

This guide provides a comprehensive overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to a challenging heteroaromatic substrate: 2-Bromothieno[3,2-b]pyridine. As a Senior Application Scientist, the following notes are curated to blend theoretical understanding with practical, field-tested insights to empower researchers in their synthetic endeavors.

The Catalytic Heart of the Reaction: Mechanism and Key Players

The Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3][4] Understanding this mechanism is paramount for rational troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step, and its efficiency is highly dependent on the electron-donating and steric properties of the phosphine ligand.[3][4]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A stoichiometric amount of base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[5][6][7] The choice of base is critical and can significantly impact reaction outcomes.[5][6][7]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, allowing the cycle to continue.[3][4]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl L-Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord + R'R''NH + Base PdII_Amido L-Pd(II)(Ar)(NR'R'') Amine_Coord->PdII_Amido - H-Base+ - Br- RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound with a Model Amine (e.g., Morpholine)

This protocol provides a robust starting point for the amination of this compound. Optimization of ligand, base, solvent, and temperature may be necessary for different amine coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert atmosphere.
Morpholine≥99%Commercially AvailableDistill from CaH₂ before use.
Pd₂(dba)₃Catalyst GradeCommercially AvailableStore under inert atmosphere.
XPhosLigand GradeCommercially AvailableStore under inert atmosphere.
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableHandle in a glovebox.
TolueneAnhydrousCommercially AvailableDegas thoroughly before use.
Schlenk tube or sealed vial------Must be oven-dried.
Magnetic stir bar---------
Inert gas supply (Argon or Nitrogen)High Purity------
Step-by-Step Procedure
  • Reaction Setup: In a glovebox, add this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and XPhos (0.048 mmol, 4.8 mol%) to an oven-dried Schlenk tube or sealed vial equipped with a magnetic stir bar.

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL) to the reaction vessel, followed by the addition of morpholine (1.2 mmol, 1.2 equiv).

  • Reaction Conditions: Seal the vessel and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of aliquots taken from the reaction mixture.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL).

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Ligand and Catalyst Selection: A Strategic Approach

The choice of ligand is arguably the most critical parameter for a successful Buchwald-Hartwig amination, especially with heteroaromatic substrates. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps.[2][8]

Ligand_Selection Start Substrate: This compound Electron_Deficient Electron-Deficient Heterocycle? Start->Electron_Deficient Bulky_Ligand Use Bulky, Electron-Rich Biarylphosphine Ligands (e.g., XPhos, RuPhos) Electron_Deficient->Bulky_Ligand Yes Steric_Hindrance Sterically Hindered Amine? Bulky_Ligand->Steric_Hindrance More_Bulky_Ligand Consider More Sterically Demanding Ligands (e.g., BrettPhos) Steric_Hindrance->More_Bulky_Ligand Yes Less_Hindered_Ligand Standard Bulky Ligands (XPhos, SPhos) Are a Good Starting Point Steric_Hindrance->Less_Hindered_Ligand No

Figure 2: Decision workflow for ligand selection.

For the electron-deficient this compound, ligands from the Buchwald biarylphosphine family, such as XPhos, SPhos, and RuPhos, are excellent starting points.[9] These ligands have demonstrated broad utility in the amination of heteroaryl halides.[10] If the amine coupling partner is particularly bulky, more sterically demanding ligands like BrettPhos may be beneficial.[11]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. The following table outlines common problems and potential solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst (Pd source or ligand degradation).- Insufficiently anhydrous/degassed conditions.- Inappropriate base or solvent.- Use fresh catalyst and ligand.- Ensure rigorous exclusion of air and moisture.- Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF).[3]
Formation of Side Products - Hydrodehalogenation: Reductive removal of the bromine.- Homocoupling: Formation of bithiophene species.- Use a ligand that promotes faster C-N coupling.- Lower the reaction temperature.- Ensure precise stoichiometry.
Decomposition of Starting Material - Base-sensitive functional groups on the amine or heteroaryl.- High reaction temperature.- Use a weaker base (e.g., K₂CO₃, K₃PO₄).[3]- Attempt the reaction at a lower temperature for a longer duration.
Difficulty in Product Purification - Co-elution with ligand or catalyst byproducts.- Perform an aqueous work-up to remove inorganic salts.- Consider a different purification technique (e.g., preparative HPLC, crystallization).

Conclusion: A Powerful Tool for Drug Discovery

The Buchwald-Hartwig amination is an indispensable tool for the modern medicinal chemist. Its application to the synthesis of 2-amino-thieno[3,2-b]pyridine derivatives provides a direct and efficient route to a class of compounds with significant therapeutic potential. By understanding the underlying mechanism, carefully selecting reagents, and employing rigorous experimental technique, researchers can successfully leverage this powerful transformation to accelerate their drug discovery programs.

References

Application Notes and Protocols: 2-Bromothieno[3,2-b]pyridine as a Versatile Building Block for High-Performance OLED Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of the Thieno[3,2-b]pyridine Core in OLED Emitters

The quest for highly efficient and stable Organic Light-Emitting Diodes (OLEDs) is a central theme in materials science, with the design of novel organic semiconductors being a critical driver of innovation. The inherent properties of the emissive and charge-transporting materials ultimately dictate the performance of the final device, including its color purity, quantum efficiency, and operational lifetime. Within the vast landscape of heterocyclic chemistry, the thieno[3,2-b]pyridine scaffold has emerged as a particularly promising core for the development of next-generation OLED materials.

This fused heterocyclic system offers a unique combination of electronic and structural features that are highly desirable for OLED applications. The electron-deficient nature of the pyridine ring, coupled with the electron-rich thiophene ring, facilitates the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This intrinsic electronic character makes the thieno[3,2-b]pyridine core an excellent platform for creating materials with balanced charge injection and transport properties, which is crucial for achieving high recombination efficiency of electrons and holes within the emissive layer of an OLED.

Furthermore, the rigid and planar structure of the thieno[3,2-b]pyridine unit can enhance the thermal stability and morphological robustness of the resulting materials, contributing to longer device lifetimes. The bromine atom at the 2-position of 2-Bromothieno[3,2-b]pyridine serves as a versatile synthetic handle, enabling the facile introduction of various functional groups through well-established cross-coupling reactions. This chemical versatility allows for the systematic modification of the electronic and photophysical properties of the molecule, enabling the rational design of materials with tailored emission colors and performance characteristics.

This application note provides a comprehensive guide to the utilization of this compound as a key building block for the synthesis of advanced OLED materials. We will delve into the underlying scientific principles, provide detailed experimental protocols for synthesis and device fabrication, and present key performance data to illustrate the potential of this versatile scaffold.

Key Physicochemical Properties and Their Impact on OLED Performance

The efficacy of an organic material in an OLED device is intrinsically linked to its fundamental physicochemical properties. For materials derived from this compound, the following properties are of paramount importance:

  • Electronic Properties (HOMO/LUMO Levels): The energy levels of the HOMO and LUMO of the material govern the efficiency of charge injection from the adjacent layers (hole-transport layer and electron-transport layer) and the charge balance within the emissive layer. The thieno[3,2-b]pyridine core, with its fused electron-rich and electron-deficient rings, provides a foundational electronic structure that can be further tuned by the introduction of various aryl or heterocyclic substituents at the 2-position. This allows for precise engineering of the HOMO and LUMO levels to match those of other materials in the OLED stack, minimizing energy barriers and optimizing device performance.

  • Photophysical Properties (Emission Wavelength and Quantum Yield): The nature of the substituents attached to the thieno[3,2-b]pyridine core directly influences the emission color and the photoluminescence quantum yield (PLQY) of the resulting molecule. By strategically choosing the appended groups, it is possible to achieve emission across the visible spectrum, from blue to red. A high PLQY in the solid state is a prerequisite for achieving high external quantum efficiency (EQE) in an OLED, as it signifies that a large fraction of the excited states decay radiatively to produce light.

  • Thermal Stability: OLEDs generate heat during operation, which can lead to the degradation of the organic materials and a decrease in device lifetime. The rigid, fused-ring structure of thieno[3,2-b]pyridine contributes to high thermal stability, ensuring that the materials can withstand the operating temperatures of the device without decomposing. This is a critical factor for the long-term reliability of OLED displays and lighting.

  • Morphological Stability: The ability of the organic material to form stable, amorphous thin films is crucial for preventing the formation of crystalline domains that can act as quenching sites and lead to device failure. The introduction of bulky or non-planar substituents via the 2-bromo position can disrupt intermolecular packing and promote the formation of morphologically stable amorphous films.

Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds.[1] It is particularly well-suited for the derivatization of this compound, allowing for the introduction of a wide variety of aryl and heteroaryl groups. The general reaction scheme is depicted below:

Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.

This reaction offers several advantages for the synthesis of OLED materials, including mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids. These features make it an ideal tool for building a library of 2-arylthieno[3,2-b]pyridine derivatives for screening and optimization of OLED performance.

Experimental Protocols

Protocol 1: Synthesis of a Representative 2-Arylthieno[3,2-b]pyridine Derivative

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This method is adapted from established procedures for the synthesis of similar biaryl compounds.[1]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid for a hole-transporting moiety)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a 100 mL Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Solvent Addition: Add a degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL) via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to 90 °C under an argon atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-arylthieno[3,2-b]pyridine derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines the fabrication of a solution-processed OLED device using a synthesized 2-arylthieno[3,2-b]pyridine derivative as the emissive material. The device architecture described is a common structure for efficient OLEDs.[2]

Materials:

  • Patterned indium tin oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • The synthesized 2-arylthieno[3,2-b]pyridine derivative (emitter)

  • A suitable host material (e.g., 4,4'-bis(N-carbazolyl)-1,1'-biphenyl - CBP)

  • An electron-transporting material (e.g., tris-(8-hydroxyquinoline)aluminum - Alq₃)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Chlorobenzene (or another suitable organic solvent)

  • Spin coater

  • Thermal evaporator in a high-vacuum chamber (< 10⁻⁶ Torr)

  • UV-Ozone cleaner

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a stream of nitrogen and then treat them with UV-Ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.

  • Hole-Injection Layer (HIL) Deposition: Spin-coat a filtered aqueous dispersion of PEDOT:PSS onto the cleaned ITO substrate at 4000 rpm for 60 seconds. Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox to remove residual water. This layer should have a thickness of approximately 30-40 nm.

  • Emissive Layer (EML) Deposition: Prepare a solution of the host material (e.g., CBP) and the synthesized 2-arylthieno[3,2-b]pyridine emitter in chlorobenzene at a specific weight ratio (e.g., 95:5 host:emitter). Spin-coat this solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds. Anneal the substrate at 80 °C for 10 minutes to remove the solvent. The EML thickness should be around 50-70 nm.

  • Electron-Transport Layer (ETL), Electron-Injection Layer (EIL), and Cathode Deposition: Transfer the substrate into a high-vacuum thermal evaporator. Sequentially deposit the following layers without breaking the vacuum:

    • ETL: Alq₃ (20 nm) at a deposition rate of 1-2 Å/s.

    • EIL: LiF (1 nm) at a deposition rate of 0.1-0.2 Å/s.

    • Cathode: Al (100 nm) at a deposition rate of 5-10 Å/s.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside a nitrogen-filled glovebox.

Characterization and Performance of Thieno[3,2-b]pyridine-Based OLEDs

The performance of the fabricated OLED devices should be characterized to evaluate the effectiveness of the new material. Key performance metrics include:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: These measurements provide information about the turn-on voltage, operating voltage, and the relationship between the current flowing through the device and the light output.

  • Electroluminescence (EL) Spectrum: This spectrum reveals the color of the emitted light and allows for the calculation of the Commission Internationale de l'Éclairage (CIE) coordinates, which define the color purity.

  • External Quantum Efficiency (EQE): This is a critical parameter that represents the ratio of the number of photons emitted from the device to the number of electrons injected. A high EQE is indicative of an efficient emissive material and a well-designed device structure.

  • Power Efficiency: This metric measures the amount of light output (in lumens) per unit of electrical power consumed (in watts).

  • Current Efficiency: This is the light output (in candelas) per unit of current density (in amperes per square meter).

Table 1: Performance of Green and Blue Phosphorescent OLEDs using a Benzo[3][4]thieno[2,3-b]pyridine-based Host Material [5]

Device ColorEmitterHost MaterialMax. External Quantum Efficiency (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)
Green Ir(ppy)₃BTP-Cz21.578.883.8
Blue FIrpicBTP-Cz20.845.242.1

Data adapted from a study on a related thienopyridine isomer, demonstrating the high potential of this scaffold.

Visualizing the Workflow and Device Architecture

OLED_Device_Structure cluster_device OLED Device Layers cluster_charge Charge Injection & Recombination Cathode Cathode (Al) EIL Electron Injection Layer (LiF) Cathode->EIL ETL Electron Transport Layer (Alq₃) EIL->ETL EML Emissive Layer (Host + Emitter) ETL->EML HIL Hole Injection Layer (PEDOT:PSS) EML->HIL Light Light Emission EML->Light Recombination Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate Electrons Electrons Electrons->EML e⁻ Holes Holes Holes->EML h⁺

References

Functionalization of the 2-Bromothieno[3,2-b]pyridine Core: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[3,2-b]pyridine Scaffold - A Privileged Core in Drug Discovery

The thieno[3,2-b]pyridine scaffold is a heteroaromatic ring system that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural and electronic properties make it a versatile building block for the design and synthesis of novel therapeutic agents.[3] This bicyclic system, comprised of a thiophene ring fused to a pyridine ring, is present in a variety of biologically active molecules. These compounds have shown promise in treating a range of diseases, including cancer, neurological disorders, and inflammatory conditions.[2][3][4] The functionalization of this core, particularly from readily available starting materials like 2-bromothieno[3,2-b]pyridine, is a key step in the development of new drug candidates. This guide provides a detailed overview of the primary methods for modifying the this compound core, with a focus on practical applications and the underlying chemical principles.

Key Functionalization Strategies

The bromine atom at the 2-position of the thieno[3,2-b]pyridine core serves as a versatile handle for a variety of chemical transformations. The most common and powerful of these are palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds. Additionally, lithiation followed by electrophilic trapping and direct C-H activation offer alternative routes to novel derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and are particularly well-suited for the functionalization of heteroaromatic halides.

The Suzuki-Miyaura coupling reaction is a robust and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[5] This reaction is highly tolerant of various functional groups, making it ideal for the late-stage functionalization of complex molecules.[6]

Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the this compound to form a palladium(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex.[5]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.

A general protocol for the Suzuki-Miyaura coupling of a substituted 3-bromothieno[3,2-b]pyridine has been reported, demonstrating the synthesis of various 3-arylthieno[3,2-b]pyridine derivatives.[7] While this example functionalizes the 3-position, the principles are directly applicable to the 2-bromo isomer. The reaction of 2,5-dibromo-3-methylthiophene has shown that Suzuki coupling can be regioselective, with the initial reaction occurring at the more electron-deficient carbon.[8]

Illustrative Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_protocol Protocol cluster_workup Work-up & Purification Reagents This compound Arylboronic Acid/Ester Base (e.g., K2CO3, Cs2CO3) Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) Solvent Solvent (e.g., Dioxane/H2O, Toluene) Mixing Combine Reagents, Catalyst, and Solvent Inert_Atmosphere->Mixing Heating Heat Reaction Mixture (e.g., 80-100 °C) Mixing->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Product 2-Arylthieno[3,2-b]pyridine Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid or pinacol ester (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

    • Solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the palladium catalyst and the degassed solvent.

    • Heat the reaction mixture to 80-100 °C with stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylthieno[3,2-b]pyridine.

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(dppf)CH₂Cl₂K₂CO₃DME:H₂O (3:1)10035-84[7]
Pd(PPh₃)₄K₃PO₄1,4-dioxane/H₂O85-95Moderate to Good[6]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.[9] This reaction is a cornerstone of medicinal chemistry, as the introduction of amine functionalities is crucial for modulating the pharmacological properties of drug candidates.[10]

Mechanism Insight: The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki coupling and involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][11] The choice of ligand for the palladium catalyst is critical and often requires sterically hindered and electron-rich phosphines to promote the reductive elimination step.[12]

A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, which can be adapted for this compound.[10]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.1-1.5 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Ligand (e.g., BINAP, XPhos, 2-4 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq)

    • Solvent (e.g., toluene, dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.

    • Add the this compound, the amine, and the solvent.

    • Seal the vessel and heat the mixture to 80-110 °C with stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Dry the combined organic extracts, concentrate, and purify by column chromatography.

Catalyst SystemBaseSolventTemperature (°C)OutcomeReference
[Pd₂(dba)₃]/ (±)-BINAPNaOtBuToluene80Good yields for various amines[13]
Pd(OAc)₂/XPhost-BuONaToluene-Effective for mono-N-arylation[10]

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is highly efficient for the synthesis of arylalkynes, which are important intermediates and structural motifs in many biologically active compounds.[16]

Mechanism Insight: The Sonogashira coupling involves two interconnected catalytic cycles.[14] In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide. The copper cycle involves the formation of this copper(I) acetylide from the terminal alkyne and a copper(I) salt, which is facilitated by a base.[14]

A protocol for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has been reported, which provides a good starting point for the functionalization of this compound.[17]

Experimental Protocol: Sonogashira Coupling of this compound

  • Materials:

    • This compound (1.0 eq)

    • Terminal alkyne (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 1-5 mol%)

    • Base (e.g., triethylamine, diisopropylamine)

    • Solvent (e.g., THF, DMF)

  • Procedure:

    • To a solution of this compound and the terminal alkyne in the solvent, add the base.

    • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

    • Add the palladium catalyst and copper(I) iodide.

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.

    • Purify the residue by column chromatography to yield the 2-alkynylthieno[3,2-b]pyridine.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Pd(CF₃COO)₂/PPh₃/CuIEt₃NDMF10072-96[16][17]
[DTBNpP]Pd(crotyl)ClTMPDMSORoom Temp.up to 97[18]
Lithiation and Electrophilic Trapping

Halogen-lithium exchange is a powerful method for the formation of organolithium reagents, which can then be reacted with a variety of electrophiles to introduce new functional groups.[19] This approach offers a complementary strategy to palladium-catalyzed cross-coupling reactions.

Mechanism Insight: The reaction of an aryl bromide with an alkyllithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures results in the rapid and often quantitative formation of the corresponding aryllithium species. This highly nucleophilic intermediate can then be quenched with an electrophile.

Illustrative Workflow for Lithiation and Electrophilic Trapping

Lithiation_Trapping cluster_lithiation Lithiation cluster_trapping Electrophilic Trapping Start_Mat This compound Reagent Alkyllithium (e.g., n-BuLi) Low Temperature (-78 °C) Start_Mat->Reagent Halogen-Lithium Exchange Intermediate 2-Lithiothieno[3,2-b]pyridine Reagent->Intermediate Electrophile Electrophile (E+) (e.g., CO2, DMF, Aldehyde) Intermediate->Electrophile Nucleophilic Attack Quench Aqueous Work-up Electrophile->Quench Final_Product 2-Functionalized Thieno[3,2-b]pyridine Quench->Final_Product

Caption: General workflow for lithiation and electrophilic trapping.

Experimental Protocol: General Procedure for Lithiation and Electrophilic Trapping

  • Materials:

    • This compound (1.0 eq)

    • Alkyllithium reagent (e.g., n-BuLi, 1.1 eq)

    • Anhydrous solvent (e.g., THF, diethyl ether)

    • Electrophile (e.g., dry ice for carboxylation, DMF for formylation)

  • Procedure:

    • Dissolve this compound in the anhydrous solvent under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add the alkyllithium reagent and stir for 30-60 minutes at -78 °C.

    • Add the electrophile to the solution of the organolithium species.

    • Allow the reaction to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Direct C-H Activation

Direct C-H activation is an emerging and highly atom-economical strategy for the functionalization of heteroaromatic compounds.[20][21] This approach avoids the pre-functionalization required for cross-coupling and lithiation methods. While no studies have been reported on the direct C-H activation of the thiophene ring in thieno[3,2-b]pyridines, related systems like thieno[3,2-d]pyrimidines have been successfully functionalized at the C2 and C3 positions of the thiophene ring.[20] These methods often employ palladium catalysts and can exhibit high regioselectivity.[20] The development of C-H activation protocols for this compound would provide a powerful tool for accessing novel derivatives.

Conclusion

The this compound core is a valuable starting point for the synthesis of a diverse array of functionalized molecules with potential applications in drug discovery. The well-established palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide reliable and versatile methods for introducing a wide range of substituents. Furthermore, lithiation followed by electrophilic trapping offers a complementary approach. The future development of direct C-H activation methodologies for this scaffold will undoubtedly expand the synthetic toolbox and accelerate the discovery of new thieno[3,2-b]pyridine-based therapeutics.

References

Application Notes and Protocols for the Lithiation of 2-Bromothieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Lithiated Thieno[3,2-b]pyridines

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds and functional materials. Its rigid, planar structure and the presence of both electron-rich thiophene and electron-deficient pyridine rings confer unique physicochemical properties. Functionalization of this core structure is of paramount importance in medicinal chemistry for the development of novel therapeutic agents, including kinase inhibitors and anticancer drugs.[1]

Among the various methods for introducing molecular complexity, the generation of organolithium intermediates stands out as a powerful and versatile strategy. Specifically, the lithiation of 2-bromothieno[3,2-b]pyridine provides a nucleophilic handle at the 2-position, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a wide array of electrophiles. This application note provides a detailed guide to the protocols for the successful lithiation of this compound, delving into the mechanistic rationale behind the experimental choices and offering step-by-step procedures for practical implementation.

Mechanistic Considerations and Strategic Choices in Lithiation

The successful lithiation of this compound hinges on a nuanced understanding of competing reaction pathways and the judicious selection of reagents and conditions. The primary method for generating the desired 2-lithiothieno[3,2-b]pyridine is through a lithium-halogen exchange reaction.[2][3]

Halogen-Lithium Exchange: The Predominant Pathway

The bromine atom at the 2-position of the thieno[3,2-b]pyridine ring is the most susceptible site for reaction with a strong organolithium base like n-butyllithium (n-BuLi). This is due to the high rate of lithium-halogen exchange compared to deprotonation of aromatic C-H bonds.[3][4] The reaction proceeds via the formation of an "ate" complex, which then collapses to the desired aryllithium species and butyl bromide.

Key Factors Influencing Halogen-Lithium Exchange:

  • Choice of Organolithium Reagent:

    • n-Butyllithium (n-BuLi): This is the most commonly used reagent for lithium-halogen exchange due to its high reactivity and commercial availability. It is typically used in ethereal solvents at low temperatures.[5][6]

    • tert-Butyllithium (t-BuLi): A stronger and more sterically hindered base, t-BuLi can also effect halogen-lithium exchange, sometimes at a faster rate. However, its higher reactivity can also lead to side reactions, such as deprotonation at other positions or reaction with the solvent.[7]

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential. They solvate the lithium cation, breaking down the organolithium aggregates and increasing reactivity.[8][9] THF is generally a better solvent at low temperatures due to its lower freezing point.

  • Temperature: Cryogenic temperatures, typically -78 °C, are crucial to ensure the stability of the generated 2-lithiothieno[3,2-b]pyridine intermediate and to minimize side reactions.[10] These side reactions can include decomposition of the organolithium species or reaction with the solvent.

Potential Side Reaction: Directed ortho-Metalation (DoM)

While halogen-lithium exchange is the expected pathway, the pyridine nitrogen atom can act as a directing metalating group (DMG), potentially leading to deprotonation at the adjacent C7 position.[11][12] This is more likely to occur with non-halogenated substrates or when using sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA).[8][13] In the case of this compound, the kinetic preference for halogen-lithium exchange with n-BuLi far outweighs deprotonation.

Experimental Protocols

Safety Precautions: Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water.[5] All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.

Protocol 1: Lithiation of this compound with n-Butyllithium and Trapping with an Electrophile (General Procedure)

This protocol describes a general method for the lithium-halogen exchange on this compound and subsequent reaction with a generic electrophile.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, trimethylsilyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous THF (approximately 0.1–0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 30-60 minutes. The solution may change color, indicating the formation of the organolithium species.

  • Add a solution of the chosen electrophile (1.2-1.5 equiv) in a small amount of anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Quantitative Data for Lithiation and Trapping

ParameterValueNotes
Starting MaterialThis compound1.0 equiv
Lithiating Agentn-Butyllithium1.1 equiv
SolventAnhydrous THF0.1–0.2 M
Temperature-78 °CCritical for stability
Reaction Time (Lithiation)30–60 min
ElectrophileVaries1.2–1.5 equiv
Reaction Time (Trapping)1–2 hoursMonitor by TLC
Quenching AgentSat. aq. NH₄Cl

Visualizing the Workflow and Mechanism

Diagram 1: Lithiation-Trapping Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Anhydrous THF B Cool to -78 °C A->B C Add n-BuLi (1.1 equiv) B->C D Stir for 30-60 min (Formation of Lithiated Intermediate) C->D E Add Electrophile (1.2-1.5 equiv) D->E F Stir for 1-2 hours E->F G Quench with Sat. aq. NH4Cl F->G H Warm to RT & Extract G->H I Dry & Concentrate H->I J Purify by Chromatography I->J

Caption: Experimental workflow for the lithiation and electrophilic trapping.

Diagram 2: Reaction Mechanism

Caption: Halogen-lithium exchange and subsequent electrophilic trapping.

Troubleshooting and Key Considerations

  • Low Yields:

    • Moisture: Ensure all glassware is rigorously dried and solvents are anhydrous. The presence of water will quench the organolithium reagent.

    • Temperature Control: Failure to maintain a low temperature can lead to decomposition of the lithiated intermediate.

    • Reagent Quality: Use a freshly titrated or recently purchased solution of n-BuLi. Its concentration can decrease over time with improper storage.

  • Formation of Side Products:

    • Slow Addition: Adding the n-BuLi too quickly can create localized areas of high concentration and temperature, promoting side reactions.

    • Choice of Electrophile: Highly reactive electrophiles are generally preferred. For less reactive electrophiles, longer reaction times or warming the reaction mixture slightly (e.g., to -40 °C) may be necessary, but this increases the risk of decomposition.

  • No Reaction:

    • Inactive n-BuLi: Titrate the n-BuLi solution to confirm its molarity.

    • Poor Quality Starting Material: Ensure the this compound is pure.

Conclusion

The lithiation of this compound via halogen-lithium exchange is a robust and highly effective method for the synthesis of novel 2-substituted derivatives. By carefully controlling the reaction parameters, particularly temperature and the exclusion of moisture, researchers can reliably generate the 2-lithiothieno[3,2-b]pyridine intermediate and trap it with a diverse range of electrophiles. This protocol serves as a foundational technique for the elaboration of the thieno[3,2-b]pyridine core, paving the way for the discovery of new chemical entities in drug development and materials science.

References

Application Notes & Protocols: The Role of 2-Bromothieno[3,2-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Thieno[3,2-b]pyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets. The thieno[3,2-b]pyridine core is one such scaffold, recognized for its prevalence in a wide array of pharmacologically active agents.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal foundation for designing targeted therapeutics. This guide focuses specifically on the 2-bromo derivative, 2-Bromothieno[3,2-b]pyridine, a versatile building block whose true value lies in the reactivity of its bromine atom.[3][4] This bromine serves as a strategic linchpin, enabling chemists to forge new carbon-carbon and carbon-nitrogen bonds through powerful cross-coupling reactions, thereby unlocking vast chemical space for drug discovery.

Core Applications in Drug Discovery

The this compound moiety is a cornerstone in the synthesis of molecules targeting a range of diseases, most notably in oncology and neuroscience. Its utility stems from its role as a precursor to complex heterocyclic systems that can be tailored to fit the binding pockets of specific enzymes and receptors.[3][5]

Kinase Inhibitors for Oncology

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The thieno[3,2-b]pyridine scaffold has been successfully employed to generate potent inhibitors of several key oncogenic kinases.[4][6] The 2-position, functionalized from the bromo-precursor, is often a key vector for achieving selectivity and potency.

  • Receptor Tyrosine Kinases (RTKs): Derivatives have shown inhibitory activity against c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are crucial drivers of tumor growth and angiogenesis (the formation of new blood vessels).[2][4]

  • Non-Receptor Tyrosine Kinases: The scaffold is a component of inhibitors targeting Src kinase, an enzyme implicated in cancer cell proliferation and metastasis.[2]

  • Serine/Threonine Kinases: Thieno[2,3-b]pyridine derivatives (a related isomer) have been developed as inhibitors of Pim-1 kinase, which is overexpressed in various hematologic and solid cancers.[7]

Modulators of Neurological Targets

Beyond oncology, the scaffold is instrumental in the development of agents for neurological disorders.[3] A notable example is its use in creating Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGlu5).[8] These modulators are being investigated for a multitude of therapeutic applications, including Parkinson's disease, fragile X syndrome, anxiety, and major depressive disorder.[8] The ability to use the 2-bromo handle to introduce complex side chains allows for the fine-tuning of receptor affinity and pharmacokinetic properties.[8]

Table 1: Representative Bioactive Molecules Derived from Thieno[3,2-b]pyridine and Related Scaffolds
Therapeutic TargetMolecule Class/DerivativeDisease Area/ApplicationReference(s)
Pim-1 Kinase5-Bromo-thieno[2,3-b]pyridinesOncology[7]
c-Met, VEGFR27-Arylethers of thieno[3,2-b]pyridineOncology (Anti-angiogenesis)[2][4]
Src Kinase2-Heteroaryl substituted thieno[3,2-b]pyridinesOncology, Osteoporosis[2]
mGlu5 ReceptorThieno[3,2-b]pyridine-5-carboxamidesNeurological Disorders[8]
Phosphoinositide-PLCThieno[2,3-b]pyridine-2-carboxamidesOncology[9]
Mycobacterium tuberculosis3-Aminothieno[2,3-b]pyridine-2-carboxamidesInfectious Disease[10]
Adenosine A1 ReceptorThieno[2,3-b]pyridine derivativesEpilepsy[1]

Synthetic Utility: Key Transformation Protocols

The synthetic power of this compound is primarily realized through palladium-catalyzed cross-coupling reactions. The following protocols provide detailed, field-proven methodologies for two of the most critical transformations: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.

Logical Workflow for Derivatization

The following diagram illustrates the central role of this compound as a starting point for generating diverse chemical entities.

G start This compound (Starting Material) suzuki Suzuki-Miyaura Coupling (+ R-B(OH)2) start->suzuki buchwald Buchwald-Hartwig Amination (+ R1R2-NH) start->buchwald product_suzuki 2-Aryl-thieno[3,2-b]pyridines (C-C Bond Formed) suzuki->product_suzuki product_buchwald 2-Amino-thieno[3,2-b]pyridines (C-N Bond Formed) buchwald->product_buchwald library Diverse Library of Bioactive Candidates product_suzuki->library product_buchwald->library

Caption: Synthetic utility of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 2-aryl-thieno[3,2-b]pyridine derivatives via a palladium-catalyzed C-C bond formation.

Causality and Rationale: The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, which are common motifs in kinase inhibitors.[11] The reaction requires a palladium catalyst to cycle between Pd(0) and Pd(II) oxidation states, a phosphine ligand to stabilize the palladium and facilitate the reaction, and a base to activate the boronic acid for transmetalation.[12]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 L2Pd(0) oa Oxidative Addition (Ar-X) pd0->oa pd2_complex L2Pd(II)(Ar)(X) oa->pd2_complex tm Transmetalation (R-B(OR)2) pd2_complex->tm pd2_trans L2Pd(II)(Ar)(R) tm->pd2_trans re Reductive Elimination pd2_trans->re re->pd0 Catalyst Regeneration product Product (Ar-R) re->product

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME), with ~10-20% water if using an inorganic base.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as oxygen can deactivate the Pd(0) catalyst.

  • Solvent Addition: Add the anhydrous solvent system via syringe.

  • Reaction: Heat the mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-thieno[3,2-b]pyridine.

Protocol 2: Buchwald-Hartwig Amination

Objective: To synthesize 2-amino-thieno[3,2-b]pyridine derivatives via a palladium-catalyzed C-N bond formation.

Causality and Rationale: The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds, which are fundamental in a vast number of pharmaceuticals.[13] The reaction mechanism is similar to the Suzuki coupling but involves an amine instead of a boronic acid.[13] A key difference is the requirement for a strong, non-nucleophilic base (like sodium tert-butoxide) to deprotonate the amine, facilitating its coordination to the palladium center.[13][14] The choice of phosphine ligand is crucial and often requires sterically hindered, electron-rich ligands to promote efficient reductive elimination.[13]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L2Pd(0) oa Oxidative Addition (Ar-X) pd0->oa pd2_complex L2Pd(II)(Ar)(X) oa->pd2_complex amine_binding Amine Coordination (R2NH) pd2_complex->amine_binding pd2_amido L2Pd(II)(Ar)(NR2) amine_binding->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 Catalyst Regeneration product Product (Ar-NR2) re->product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-4 mol%)

  • Phosphine Ligand (e.g., BINAP, XPhos, RuPhos) (1.1-1.5x the mol of Pd)

  • Strong Base (e.g., NaOt-Bu, LiHMDS, K₃PO₄) (1.4-2.5 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, THF)

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, charge a dry Schlenk flask with the palladium pre-catalyst, phosphine ligand, and the strong base.

  • Reagent Addition: Add the this compound and the anhydrous solvent. Stir for a few minutes to allow for catalyst activation.

  • Amine Addition: Add the amine (neat if liquid, or as a solution in the reaction solvent if solid).

  • Inert Atmosphere and Reaction: Seal the vessel tightly and heat to 80-110 °C. The reaction is typically complete within 2-18 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of NH₄Cl or water.[15]

  • Extraction: Dilute with ethyl acetate or another suitable organic solvent. Wash the mixture with water and then with brine.

  • Drying and Concentration: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to obtain the pure 2-amino-thieno[3,2-b]pyridine product.

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its stable core and reactive bromo-handle provide a reliable and versatile platform for synthesizing diverse libraries of compounds. The robust and well-understood cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allow for the systematic exploration of structure-activity relationships. As the demand for novel, targeted therapeutics continues to grow, particularly in oncology and neurology, the utility of scaffolds like thieno[3,2-b]pyridine will undoubtedly expand, solidifying its place as a valuable building block in the future of drug discovery.

References

Leveraging 2-Bromothieno[3,2-b]pyridine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Drug Discovery Professionals

Abstract

The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors.[1][2] Its rigid, bicyclic nature and the presence of nitrogen and sulfur heteroatoms provide a unique framework for establishing critical interactions within the ATP-binding site of various kinases. This application note provides a detailed guide for researchers on utilizing the versatile building block, 2-Bromothieno[3,2-b]pyridine, as a starting point for synthesizing diverse libraries of kinase inhibitors. We will delve into the core synthetic strategies, provide detailed, field-proven protocols for key chemical transformations, and discuss the structure-activity relationships (SAR) that drive inhibitor potency and selectivity.

The Thieno[3,2-b]pyridine Scaffold: A Foundation for Specificity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][3] The thieno[3,2-b]pyridine core is particularly attractive for designing ATP-competitive inhibitors. Unlike more flexible scaffolds, its planarity and defined geometry allow for precise positioning of substituents to interact with specific regions of the kinase active site, such as the hinge region, the DFG motif, and the back pocket.[1][2]

Recent studies have highlighted that the weak interaction of the thieno[3,2-b]pyridine core itself with the kinase hinge region enables profoundly different binding modes, which can lead to high kinome-wide selectivity.[1][2][4] This makes it an ideal starting point for developing inhibitors against underexplored kinases like Haspin and Cyclin-dependent kinase-like (CDKL) family members.[1][4]

The strategic placement of a bromine atom at the 2-position of the thieno[3,2-b]pyridine ring provides a reactive handle for a variety of powerful cross-coupling reactions. This enables the systematic exploration of the chemical space around the core scaffold, a process essential for optimizing biological activity.

G start_node This compound (Core Scaffold) reaction_node Palladium-Catalyzed Cross-Coupling start_node->reaction_node suzuki_node Suzuki-Miyaura Coupling (C-C Bond Formation) reaction_node->suzuki_node Aryl/Heteroaryl Boronic Acids/Esters buchwald_node Buchwald-Hartwig Amination (C-N Bond Formation) reaction_node->buchwald_node Primary/Secondary Amines library_node Diverse Library of Kinase Inhibitor Candidates suzuki_node->library_node buchwald_node->library_node target_node Target Kinases (VEGFR, Src, Haspin, IKKβ, etc.) library_node->target_node Biological Screening

Figure 1: General synthetic strategy for diversifying the this compound core.

Core Synthetic Methodologies

The functionalization of this compound is dominated by palladium-catalyzed cross-coupling reactions. These methods offer broad functional group tolerance, high yields, and reliable scalability.

Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is arguably the most powerful tool for creating C(sp²)–C(sp²) bonds, enabling the introduction of diverse (hetero)aryl groups at the 2-position.[5][6][7] These appended groups are critical for occupying hydrophobic pockets within the kinase active site and forming key interactions that enhance potency and selectivity. For example, the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates utilizes this reaction to couple various boronic acids and esters with a related brominated precursor.[8]

Rationale Behind Protocol Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust, commercially available, and highly effective catalyst for a wide range of Suzuki couplings.[7] For more challenging couplings, catalysts with specialized phosphine ligands may be required.

  • Base: A base is required to activate the boronic acid derivative. An aqueous solution of a carbonate (e.g., Na₂CO₃, K₂CO₃) or phosphate (K₃PO₄) is typically used.[7] The choice of base can significantly impact reaction efficiency and should be screened for optimal results.

  • Solvent: A two-phase solvent system, such as 1,4-dioxane and water or toluene and water, is common. This facilitates the dissolution of both the organic-soluble aryl halide and the water-soluble inorganic base.[7]

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.03-0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the boronic acid/ester, and Pd(PPh₃)₄.

  • Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Prepare a solution of K₂CO₃ in degassed water.

  • Add the degassed solvent (1,4-dioxane) to the flask, followed by the aqueous K₂CO₃ solution via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the desired 2-arylthieno[3,2-b]pyridine.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification cluster_3 Validation a 1. Combine Reactants: - this compound - Boronic Acid/Ester - Pd(PPh₃)₄ b 2. Inert Atmosphere: Purge flask with Ar or N₂ a->b c 3. Add Solvents & Base: - Degassed Dioxane - Degassed aq. K₂CO₃ b->c d 4. Heat & Stir: 80-100 °C, 2-12 h c->d e 5. Monitor Progress: TLC or LC-MS d->e f 6. Quench & Extract: Add EtOAc and H₂O e->f g 7. Dry & Concentrate f->g h 8. Column Chromatography g->h i 9. Characterize: NMR & HRMS h->i

Figure 2: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Buchwald-Hartwig Amination: Installing Key H-Bonding Groups

The Buchwald-Hartwig amination is a cornerstone for forming C-N bonds, allowing the introduction of primary or secondary amines at the 2-position.[9][10] The resulting amino group is often a critical pharmacophore, acting as a hydrogen bond donor or acceptor to engage with the kinase hinge region, mimicking the adenine portion of ATP.

Rationale Behind Protocol Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a phosphine ligand coordinated to a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂). Bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos or RuPhos are often highly effective, promoting reductive elimination and preventing catalyst decomposition.[9] The optimal ligand must be determined empirically for a given substrate pair.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, but others like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be effective.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base and to ensure good solubility of the reactants.

Protocol 2.2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.3 equiv)

  • Pd₂(dba)₃ (0.01-0.02 equiv)

  • XPhos (or other suitable ligand) (0.02-0.05 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4-1.6 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a strong flow of inert gas, add NaOtBu to an oven-dried reaction vessel.

  • In a separate vial, dissolve the palladium precursor and ligand in a small amount of anhydrous toluene.

  • To the reaction vessel, add the this compound and the amine.

  • Add the catalyst/ligand solution, followed by the remaining anhydrous toluene.

  • Seal the vessel and heat to 90-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by flash column chromatography.

  • Validation: Confirm the structure and purity via NMR and HRMS.

Application in Kinase Inhibitor Development: Targets and SAR

The thieno[3,2-b]pyridine scaffold has been successfully employed to generate inhibitors for a wide range of kinases. The substituents installed via the methods described above play a direct role in determining the target profile and potency.

  • VEGFR-2/c-Met Inhibitors: Substituted 7-arylethers of thieno[3,2-b]pyridine have been shown to inhibit VEGFR-2 and c-Met, two kinases crucial for angiogenesis.[8]

  • Src Inhibitors: 2-heteroaryl substituted thieno[3,2-b]pyridines have been reported as inhibitors of the non-receptor tyrosine kinase Src.[8]

  • IKKβ Inhibitors: Structure-activity relationship (SAR) studies have identified potent inhibitors of IκB Kinase beta (IKKβ), where polar groups at certain positions enhance potency.[11][12]

  • Haspin/CDKL Inhibitors: Recent work has shown that mapping the chemical space around the thieno[3,2-b]pyridine core can yield highly selective inhibitors of underexplored kinases like Haspin and CDKLs.[1][2][4]

The table below summarizes representative data for inhibitors derived from thienopyridine scaffolds, illustrating the impact of substitution on kinase inhibition.

Compound ClassR¹ (at C2)R² (Other)Target Kinase(s)Reported Activity (IC₅₀/GI₅₀)Reference
Thieno[2,3-b]pyridine Substituted PhenylAmidePim-112.71 µM[13]
Thieno[2,3-b]pyridine 2-pyridinylMorpholinoethylaminoRON0.39 nM (Kinase) / 7 nM (Cell)[14]
Thieno[3,2-b]pyridine Aryl EtherPhenylacetylthioureaVEGFR-2, c-MetPotent Inhibition[8]
Thieno[2,3-b]pyridine ArylAminoIKKβ40 nM[11][12]

Conclusion and Future Outlook

This compound is a powerful and versatile starting material for the construction of novel kinase inhibitors. Its utility is primarily unlocked through robust and high-yielding palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions allow for the systematic and rational exploration of chemical space at the 2-position, which is critical for achieving high potency and selectivity. The protocols and strategies outlined in this note provide a solid foundation for researchers in drug discovery to design and synthesize the next generation of targeted therapeutics based on this privileged scaffold.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromothieno[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thieno[3,2-b]pyridine Scaffold

The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it an ideal building block for developing novel therapeutic agents and functional organic materials. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Notably, thieno[3,2-b]pyridine derivatives have been investigated as inhibitors of key signaling proteins such as protein kinases and as antiplatelet agents.[4][5][6]

The 2-bromo-substituted thieno[3,2-b]pyridine, in particular, serves as a versatile intermediate for the synthesis of a diverse library of derivatives through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and pharmacokinetic properties. The efficient and scalable synthesis of 2-bromothieno[3,2-b]pyridine is therefore a critical bottleneck that needs to be addressed to accelerate drug discovery and development programs centered on this promising scaffold.

This application note provides a detailed guide for the scale-up synthesis of this compound, focusing on a robust and reproducible protocol. We will delve into the causality behind the experimental choices, outline self-validating systems for process control, and present the information in a clear and actionable format for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Multi-Step Approach to this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available precursors. The chosen strategy emphasizes the use of scalable and safe reagents and reaction conditions, moving away from potentially hazardous or inefficient laboratory-scale procedures.

A common and effective route involves the construction of the thieno[3,2-b]pyridine core followed by a bromination step. One of the well-established methods for constructing the thiophene ring fused to a pyridine is the Gewald reaction or a variation thereof. However, for the specific regiochemistry of thieno[3,2-b]pyridine, a more controlled approach is often necessary.

The protocol detailed below is a convergent synthesis that has been optimized for scale-up. It involves the initial synthesis of a substituted thiophene, followed by the construction of the fused pyridine ring.

Visualizing the Synthetic Workflow

G cluster_0 Part 1: Thiophene Ring Formation cluster_1 Part 2: Pyridine Ring Annulation cluster_2 Part 3: Bromination and Final Product A Starting Material: 2-Chloronicotinonitrile B Reaction with Methyl Thioglycolate A->B C Intermediate: Methyl 3-amino-2-thiophenecarboxylate derivative B->C D Cyclization Reaction C->D E Intermediate: Thieno[3,2-b]pyridin-2(3H)-one D->E F Bromination with POBr3 E->F G Final Product: this compound F->G

Caption: Synthetic workflow for this compound.

Detailed Protocols and Experimental Insights

Part 1: Synthesis of Methyl 3-amino-4-cyanothiophene-2-carboxylate

This initial step constructs the key thiophene intermediate. The choice of starting materials and reaction conditions is critical for ensuring a high yield and purity, which will propagate through the subsequent steps.

Protocol:

  • Reaction Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet, add N,N-dimethylformamide (DMF, 10 L).

  • Reagent Addition: Add 2-chloronicotinonitrile (1.0 kg, 7.22 mol) and methyl thioglycolate (0.85 kg, 7.94 mol) to the reactor.

  • Base Addition: Cool the mixture to 0-5 °C using a chiller. Slowly add potassium carbonate (2.0 kg, 14.47 mol) portion-wise over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 5-10 °C for 2-3 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1% remaining).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture into ice-water (30 L). The product will precipitate out of solution.

  • Isolation: Filter the solid precipitate and wash with cold water (3 x 2 L) until the filtrate is neutral.

  • Drying: Dry the solid product in a vacuum oven at 50 °C to a constant weight.

Causality and Self-Validation:

  • Choice of Solvent (DMF): DMF is an excellent solvent for this reaction as it dissolves the starting materials and facilitates the reaction between the solid potassium carbonate and the other reagents.

  • Base (Potassium Carbonate): Potassium carbonate is a mild and inexpensive base, making it suitable for large-scale production. Its slow addition at low temperatures is crucial to control the exotherm of the reaction and prevent side product formation.

  • In-Process Control (HPLC Monitoring): Regular monitoring of the reaction by HPLC provides a quantitative measure of the conversion of the starting material, ensuring the reaction is driven to completion and preventing unnecessary extensions of the reaction time which could lead to degradation of the product. This serves as a critical self-validating checkpoint.

  • Work-up (Precipitation in Water): Quenching the reaction in ice water not only stops the reaction but also effectively precipitates the product, allowing for easy isolation. The washing step is essential to remove any remaining DMF and inorganic salts.

Part 2: Cyclization to Thieno[3,2-b]pyridin-2(3H)-one

This step involves an intramolecular cyclization to form the fused bicyclic ring system.

Protocol:

  • Reaction Setup: In the same 20 L reactor, add the dried methyl 3-amino-4-cyanothiophene-2-carboxylate from the previous step (theoretical yield assumed for planning, adjust based on actual yield) and ethanol (15 L).

  • Catalyst Addition: Add a solution of sodium ethoxide in ethanol (21 wt%, 4.5 L) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and then to 0-5 °C. Acidify the mixture to pH 5-6 with concentrated hydrochloric acid.

  • Isolation: The product will precipitate. Filter the solid, wash with cold ethanol (2 x 1 L), and then with water (2 x 2 L).

  • Drying: Dry the product in a vacuum oven at 60 °C.

Causality and Self-Validation:

  • Catalyst (Sodium Ethoxide): Sodium ethoxide is a strong base that facilitates the intramolecular cyclization. Using a pre-made solution ensures accurate dosing and avoids handling solid sodium ethoxide which is highly reactive.

  • Solvent (Ethanol): Ethanol is a suitable solvent for this reaction, allowing for a good reflux temperature and being relatively easy to remove.

  • pH Adjustment: The acidification step is crucial for neutralizing the excess base and precipitating the product. Careful control of the pH is necessary to ensure complete precipitation without causing degradation. This pH check acts as a validation point for the work-up procedure.

Part 3: Bromination to this compound

This is the final and critical step to introduce the bromo-functionality, which is key for further derivatization.

Protocol:

  • Reaction Setup: In a clean and dry 20 L reactor, charge phosphorus oxybromide (POBr₃, 3.0 kg, 10.47 mol).

  • Reagent Addition: Slowly add the dried thieno[3,2-b]pyridin-2(3H)-one from Part 2 (1.0 kg, assuming this as the input for calculation, adjust as per actual).

  • Reaction Conditions: Heat the mixture to 100-110 °C and stir for 3-4 hours.

  • Reaction Monitoring: Monitor the reaction by HPLC to ensure complete conversion of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Very carefully and slowly, quench the reaction mixture by pouring it onto crushed ice (20 kg) with vigorous stirring. This step is highly exothermic and requires careful control.

  • Neutralization: Neutralize the acidic aqueous solution with a cold 50% aqueous sodium hydroxide solution to pH 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 5 L).

  • Purification: Combine the organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water or by flash column chromatography on a scale-appropriate system.

Causality and Self-Validation:

  • Brominating Agent (POBr₃): Phosphorus oxybromide is a powerful brominating agent suitable for converting the lactam to the bromo-derivative. Handling this reagent requires appropriate safety precautions due to its reactivity with moisture.

  • Exothermic Quench: The quench step is the most hazardous part of this protocol. The slow addition to ice is a critical safety measure to dissipate the heat generated from the hydrolysis of excess POBr₃. A temperature probe in the quench vessel is a mandatory in-process control.

  • Extraction and Purification: Dichloromethane is an effective solvent for extracting the product. The final purification method will depend on the required purity of the final product. For high-purity material required for pharmaceutical applications, column chromatography is often necessary. The purity of the final product should be validated by HPLC, NMR, and Mass Spectrometry.

Quantitative Data Summary

StepKey ReagentsTypical ScaleTypical YieldPurity (by HPLC)
Part 1 2-Chloronicotinonitrile, Methyl Thioglycolate1.0 kg80-85%>98%
Part 2 Methyl 3-amino-4-cyanothiophene-2-carboxylate, NaOEt~1.2 kg85-90%>97%
Part 3 Thieno[3,2-b]pyridin-2(3H)-one, POBr₃1.0 kg70-75%>99% (after purification)

Process Optimization and Safety Considerations

  • Reagent Sourcing: For scale-up, ensure all raw materials are sourced from qualified vendors with consistent quality to ensure reproducibility.

  • Thermal Safety: All steps involving exothermic reactions or heating should be assessed by differential scanning calorimetry (DSC) to understand the thermal hazards before scaling up.

  • Waste Management: Develop a clear plan for the disposal of all waste streams, particularly those containing DMF and halogenated solvents, in accordance with local regulations.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical resistant gloves, safety glasses, and lab coats, must be worn at all times. Work in a well-ventilated fume hood, especially when handling POBr₃ and dichloromethane.

Conclusion

The successful scale-up synthesis of this compound is a key enabling step for the development of new drugs and materials based on this versatile scaffold. The protocol outlined in this application note provides a robust and scalable route, with a strong emphasis on the rationale behind the chosen conditions and the implementation of self-validating in-process controls. By carefully considering the safety and environmental aspects, researchers and process chemists can confidently produce multi-kilogram quantities of this important building block, thereby accelerating their research and development programs.

References

The 2-Bromothieno[3,2-b]pyridine Scaffold: A Versatile Precursor for Advanced Photophysical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Luminescence with the Thieno[3,2-b]pyridine Core

The fused heterocyclic system of thieno[3,2-b]pyridine has emerged as a privileged scaffold in materials science and medicinal chemistry. Its rigid, planar structure, combined with the electron-rich thiophene ring and the electron-deficient pyridine ring, gives rise to a unique electronic landscape. This inherent push-pull character makes thieno[3,2-b]pyridine derivatives prime candidates for developing materials with tailored photophysical properties. While the parent scaffold is of interest, its functionalization is key to unlocking specific applications. The strategic placement of a bromine atom at the 2-position of the thiophene ring creates a highly versatile synthetic handle. 2-Bromothieno[3,2-b]pyridine is not typically photophysically active in its own right; rather, it serves as a critical building block for a new generation of fluorescent probes and optoelectronic materials through cross-coupling chemistry. This guide provides detailed protocols and application notes for leveraging this compound as a precursor for materials with significant potential in research and development.

Core Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The introduction of aryl and heteroaryl substituents at the 2-position via palladium-catalyzed Suzuki-Miyaura cross-coupling is the most common and effective strategy to transform the non-emissive this compound into a highly fluorescent molecule. The nature of the coupled aryl group provides a powerful mechanism for tuning the compound's electronic structure and, consequently, its photophysical properties.

Protocol 1: Synthesis of a 2-Arylthieno[3,2-b]pyridine Derivative

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1][2]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 - 1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for Column Chromatography

  • Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate)

  • Schlenk Flask or Round-Bottom Flask with Condenser

  • Inert Gas Supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst under an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the mixture at a temperature ranging from 80-110 °C. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel to obtain the pure 2-arylthieno[3,2-b]pyridine derivative.

Causality and Insights:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Performing the reaction under argon or nitrogen is crucial to prevent catalyst degradation and ensure high yields.

  • Degassed Solvents: Dissolved oxygen in solvents can also lead to unwanted side reactions and catalyst oxidation. Degassing by sparging with an inert gas or through freeze-pump-thaw cycles is essential.

  • Choice of Base and Solvent: The base is required to activate the boronic acid. An aqueous mixture with a solvent like dioxane or toluene is common, as it facilitates the dissolution of both organic and inorganic reagents. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield and may require optimization for specific substrates.

Application Note 1: Tunable Fluorescent Probes

Derivatives of the thieno[3,2-b]pyridine scaffold, particularly 2-arylthieno[3,2-b]pyridin-5(4H)-ones, have demonstrated significant promise as environmentally sensitive fluorescent probes.[3][4] The fluorescence of these molecules can be highly dependent on the substitution at the 2-position, which is made possible by starting with the 2-bromo precursor. These probes can exhibit large Stokes shifts and high quantum yields, with emission wavelengths that are tunable across the visible spectrum.[4]

Mechanism of Fluorescence and Tuning

The fluorescence in these donor-pi-acceptor (D-π-A) systems arises from an intramolecular charge transfer (ICT) state. The thieno[3,2-b]pyridine core acts as part of the π-bridge and acceptor unit, while the 2-aryl substituent serves as the electron donor. By modifying the electron-donating strength of the 2-aryl group (e.g., adding methoxy or dimethylamino groups), the energy of the highest occupied molecular orbital (HOMO) can be raised, leading to a smaller HOMO-LUMO gap and a red-shift in both absorption and emission spectra. This chemical tunability allows for the rational design of probes for specific applications, such as multiplex imaging or sensing in biological systems.

Protocol 2: Photophysical Characterization of a Synthesized Fluorophore

This protocol outlines the standard procedures for characterizing the key photophysical properties of a newly synthesized 2-arylthieno[3,2-b]pyridine derivative.[5][6]

Materials:

  • Synthesized fluorophore

  • Spectroscopic grade solvents (e.g., Dichloromethane, Acetonitrile, Toluene)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

  • Fluorometer (Spectrofluorometer)

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a chosen solvent. From this, prepare a series of dilute solutions (absorbance < 0.1 at the excitation wavelength) for fluorescence measurements.

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of a dilute solution from ~250 nm to 700 nm.

    • Identify the wavelength of maximum absorption (λₘₐₓ).

  • Fluorescence Spectroscopy:

    • Excite the sample at its λₘₐₓ.

    • Record the emission spectrum, ensuring to scan a wide enough range to capture the full emission profile.

    • Identify the wavelength of maximum emission (λₑₘ).

    • Calculate the Stokes shift (in nm): Stokes Shift = λₑₘ - λₘₐₓ.

  • Quantum Yield (Φ) Determination (Relative Method):

    • Measure the absorbance of both the sample and the quantum yield standard at the same excitation wavelength, keeping the absorbance below 0.1.

    • Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

    • Calculate the quantum yield using the following equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²) Where:

      • Φ is the quantum yield.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • η is the refractive index of the solvent.

      • Subscripts 'x' and 'st' refer to the sample and the standard, respectively.

Data Presentation: Photophysical Properties

The following table summarizes representative photophysical data for 2-arylthieno[3,2-b]pyridin-5(4H)-one derivatives, illustrating the effect of substitution.

Compound ID2-Aryl SubstituentAbsorption λₘₐₓ (nm)Emission λₑₘ (nm)Stokes Shift (nm)Quantum Yield (Φ)
KF-1 Phenyl360426660.85
KF-2 4-Methoxyphenyl375450750.99
KF-3 4-(Dimethylamino)phenyl4305501200.78

Data adapted from studies on 2-arylthieno[3,2-b]pyridin-5(4H)-ones in dichloromethane.[4]

Application Note 2: Organic Light-Emitting Diodes (OLEDs)

The thienopyridine scaffold is also a promising component for materials used in organic light-emitting diodes (OLEDs). While direct reports on this compound derivatives are emerging, related isomers like thieno[3,2-c]pyridines have been successfully incorporated into phosphorescent Iridium(III) complexes used as emitters in OLEDs.[7] The high thermal stability and suitable HOMO/LUMO energy levels of thienopyridine derivatives make them attractive as host materials or hole-transporting materials (HTMs) in OLED devices. The ability to functionalize the core via the 2-bromo position allows for fine-tuning of the material's charge transport properties and energy levels to optimize device performance.

Protocol 3: Fabrication of a Simple Solution-Processed OLED

This protocol describes the fabrication of a basic multi-layer OLED device using spin-coating, a common technique in research settings.[4][8][9]

Materials:

  • Pre-patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution (for Hole Injection Layer)

  • Emissive Layer (EML) solution (e.g., a synthesized thienopyridine derivative blended with a host polymer in a solvent like toluene)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Low work function metal for cathode (e.g., LiF/Al)

  • Spin Coater

  • Thermal Evaporator

  • Glovebox with an inert atmosphere (N₂ or Ar)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol. Dry with a stream of nitrogen and treat with UV-Ozone or Oxygen Plasma to improve the ITO work function.

  • Hole Injection Layer (HIL) Deposition: Inside a glovebox, spin-coat a thin layer of PEDOT:PSS onto the ITO substrate (e.g., 4000 rpm for 60s). Anneal the substrate on a hotplate (e.g., 120 °C for 15 min) to remove residual water.

  • Emissive Layer (EML) Deposition: Spin-coat the emissive layer solution on top of the PEDOT:PSS layer. The spin speed and solution concentration will determine the film thickness. Anneal the substrate to remove the solvent (e.g., 80 °C for 10 min).

  • Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin layer of LiF (~1 nm) followed by a thicker layer of Aluminum (~100 nm) through a shadow mask to define the cathode contacts.

  • Encapsulation: To protect the device from oxygen and moisture, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.

  • Testing: Connect the device to a source measure unit. Apply a forward bias voltage and measure the current-voltage-luminance (I-V-L) characteristics to determine device performance metrics like turn-on voltage, efficiency, and color coordinates.

Self-Validation and Causality:

  • Layer Thickness: The thickness of each layer is critical for device performance. It controls the charge balance and the location of the recombination zone within the emissive layer.

  • Energy Level Alignment: Efficient charge injection and transport depend on the alignment of the HOMO and LUMO energy levels of adjacent layers. The work function of the electrodes and the energy levels of the organic materials must be well-matched.

  • Inert Environment: The organic materials and the reactive cathode metals are highly sensitive to oxygen and moisture, which can quench luminescence and degrade the device. Fabrication and encapsulation within a high-purity glovebox are mandatory for achieving reliable and long-lasting devices.

Visualizations

Synthetic and Experimental Workflows

Suzuki_Coupling_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (K2CO3) - Pd(PPh3)4 solvent Add Degassed Solvent (Dioxane/H2O) reagents->solvent heat Heat & Stir (80-110 °C) solvent->heat monitor Monitor via TLC heat->monitor extract Cool, Dilute with H2O, Extract (EtOAc) monitor->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify product Pure 2-Arylthieno[3,2-b]pyridine purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

OLED_Fabrication cluster_prep Substrate Preparation cluster_spin Solution Processing (Glovebox) cluster_dep Final Device Fabrication (Glovebox) A ITO Substrate Cleaning (Sonication) B UV-Ozone or O2 Plasma Treatment A->B C Spin-Coat HIL (PEDOT:PSS) & Anneal B->C D Spin-Coat EML (Thienopyridine Derivative) & Anneal C->D E Thermal Evaporation of Cathode (LiF/Al) D->E F Encapsulation (UV Epoxy) E->F G Device Testing (I-V-L Characteristics) F->G

Caption: Workflow for fabricating a solution-processed OLED device.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromothieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-Bromothieno[3,2-b]pyridine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth methodologies, troubleshooting advice, and frequently asked questions to enable the attainment of high-purity material essential for successful downstream applications.

Introduction: The Challenge of Purifying this compound

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Achieving high purity of this compound is critical, as residual impurities can significantly impact the outcome of subsequent reactions, such as cross-coupling reactions, and can compromise the biological activity and safety profile of final products. The purification of this compound presents a unique set of challenges due to the presence of the basic pyridine nitrogen, which can lead to problematic interactions with standard purification media, and the potential for side products from its synthesis. This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide: Column Chromatography

Column chromatography is the most common method for purifying this compound. However, several issues can arise. This section provides a question-and-answer guide to troubleshoot common problems.

Q1: My purified this compound shows significant peak tailing during column chromatography on silica gel. What is the cause and how can I resolve this?

A1: Peak tailing is a frequent issue when purifying pyridine derivatives on silica gel.[1]

  • Cause: The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a non-uniform elution of the compound, resulting in a "tailing" peak shape.

  • Solution: To mitigate this, a small amount of a basic modifier should be added to the mobile phase. Triethylamine (TEA) is a common and effective choice. The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound and allowing for a more symmetrical peak shape.

    Experimental Protocol: Deactivation of Silica Gel for Pyridine Derivative Purification

    • Prepare your mobile phase (e.g., a mixture of hexanes and ethyl acetate).

    • Add triethylamine to the mobile phase to a final concentration of 0.1-1% (v/v).

    • Equilibrate your packed silica gel column with this modified mobile phase for at least 3-4 column volumes before loading your sample.

Q2: I am struggling to separate this compound from a closely related impurity. How can I improve the resolution?

A2: Achieving good separation between structurally similar compounds requires careful optimization of your chromatographic conditions.

  • Cause: The selected mobile phase may not have the optimal polarity to differentiate between your product and the impurity.

  • Solution: A systematic approach to mobile phase selection is crucial.

    • TLC Analysis: Perform a thorough thin-layer chromatography (TLC) analysis using various solvent systems of differing polarities. A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.[2] Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.

    • Solvent System Modification: If a simple binary mixture does not provide adequate separation, consider using a different solvent system. For instance, substituting ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the selectivity.

    • Gradient Elution: If a single isocratic mobile phase is insufficient, a gradient elution, where the polarity of the mobile phase is gradually increased during the run, can be very effective in separating closely eluting compounds.

Q3: I have low recovery of my this compound after column chromatography. What are the potential reasons?

A3: Low recovery can be due to several factors, including compound instability or irreversible adsorption to the stationary phase.

  • Cause 1: Degradation on Silica Gel: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.

  • Solution 1:

    • Use Deactivated Silica: As mentioned in Q1, using a mobile phase containing triethylamine can help.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.[3]

  • Cause 2: Irreversible Adsorption: The compound may be too polar for the chosen solvent system and is not eluting from the column.

  • Solution 2:

    • Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase.

    • Check for Compound at the Top of the Column: After running a significant volume of your mobile phase, you can carefully extrude the silica from the column and check for your compound at the top of the packing material using TLC.

Workflow for Troubleshooting Column Chromatography of this compound

start Crude this compound tlc Perform TLC with Hexanes/Ethyl Acetate start->tlc tailing Observe Peak Tailing? tlc->tailing separation Good Separation? tailing->separation No add_tea Add 0.1-1% Triethylamine to Eluent tailing->add_tea Yes run_column Run Column Chromatography separation->run_column Yes change_solvent Try Different Solvent System (e.g., DCM/MeOH) separation->change_solvent No add_tea->run_column pure_product Pure Product run_column->pure_product gradient Consider Gradient Elution change_solvent->gradient alumina Consider Neutral Alumina gradient->alumina alumina->tlc

Caption: A decision-making workflow for optimizing the column chromatography purification of this compound.

Troubleshooting Guide: Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline this compound, especially for removing minor impurities after chromatography.

Q1: I am having difficulty finding a suitable solvent for the recrystallization of this compound. What is a good approach?

A1: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.

  • Solution: A systematic solvent screening is the most effective method.

    Experimental Protocol: Small-Scale Solvent Screening for Recrystallization

    • Place a small amount of your compound (10-20 mg) into several test tubes.

    • To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Good candidates for an initial screen include ethanol, isopropanol, ethyl acetate, toluene, and hexanes.

    • If the compound is very soluble at room temperature, that solvent is not a good choice for single-solvent recrystallization but could be the "good" solvent in a two-solvent system.

    • If the compound is poorly soluble at room temperature, heat the test tube gently. If the compound dissolves upon heating, this is a promising solvent.

    • Allow the heated solutions to cool slowly to room temperature and then in an ice bath to observe crystal formation.

Q2: My this compound is "oiling out" instead of forming crystals. How can I prevent this?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is common for compounds with lower melting points or when the solution is too concentrated.[4][5]

  • Cause: The solution is supersaturated at a temperature above the melting point of your compound.

  • Solution:

    • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to reduce the saturation.

    • Slow Cooling: Allow the solution to cool very slowly. Rapid cooling often promotes oiling out. You can insulate the flask to slow the cooling process.

    • Use a Solvent Pair: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly. A common solvent pair for pyridine derivatives is ethyl acetate/hexanes.

Q3: No crystals are forming even after the solution has cooled. What should I do?

A3: Crystal formation sometimes needs to be induced.

  • Cause: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.

  • Solution:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.

    • Reduce Solvent Volume: If the above methods fail, it's possible that too much solvent was used. Carefully evaporate some of the solvent and allow the solution to cool again.

Recrystallization Solvent Selection Guide for Bromo-N-Heterocycles

Solvent ClassExamplesSuitability for this compound
Alcohols Ethanol, IsopropanolOften good choices. The polarity can be adjusted by adding water as an anti-solvent.
Esters Ethyl AcetateA versatile solvent that can be paired with non-polar anti-solvents like hexanes.
Aromatic Hydrocarbons Toluene, XylenesCan be effective, especially for removing more polar impurities.
Alkanes Hexanes, HeptaneTypically used as the "poor" solvent or anti-solvent in a two-solvent system due to the low solubility of polar heterocycles.[6]
Ethers Diethyl ether, MTBECan be useful, but their high volatility can make them challenging to work with for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: The impurities will largely depend on the synthetic route. Common impurities can include:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Over-brominated Products: Di-brominated or poly-brominated thienopyridines, especially if harsh brominating agents are used.[7]

  • Isomeric Byproducts: Depending on the regioselectivity of the bromination step, other bromo-isomers may be present.

  • Solvent Residues: Residual solvents from the reaction and work-up.

Q2: How should I store purified this compound?

A2: To maintain its purity, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation over time. Some commercial sources provide this compound stabilized with copper.[8]

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can detect minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

References

Technical Support Center: Synthesis of 2-Bromothieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Bromothieno[3,2-b]pyridine. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis, with a focus on the identification and mitigation of common side products. The information herein is synthesized from established chemical principles and analogous reactions in the scientific literature.

Troubleshooting Guide: Common Side Products and Experimental Issues

This section addresses specific experimental issues and the likely underlying causes, offering solutions to improve the yield and purity of the desired this compound.

Issue 1: Presence of a Second Brominated Species in the Reaction Mixture, Inseparable by Standard Column Chromatography.

Question: My crude NMR shows two distinct aromatic signals in the region expected for the thieno[3,2-b]pyridine core, both indicating bromination. Standard silica gel chromatography does not provide baseline separation. What is the likely impurity and how can I address this?

Answer:

The most probable side product in this scenario is a dibrominated thieno[3,2-b]pyridine . The thieno[3,2-b]pyridine ring system is susceptible to electrophilic substitution, and over-bromination is a common side reaction if the reaction conditions are not carefully controlled.

Mechanistic Insight: The initial bromination occurs preferentially at the 2-position of the thiophene ring, which is the most electron-rich and sterically accessible position for electrophilic attack. However, if an excess of the brominating agent is used, or if the reaction is allowed to proceed for too long, a second bromination can occur. The position of the second bromination can vary, leading to isomers such as 2,3-dibromothieno[3,2-b]pyridine or 2,5-dibromothieno[3,2-b]pyridine.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂). Use no more than 1.0 to 1.1 equivalents of the brominating agent relative to the thieno[3,2-b]pyridine starting material. A patent on the bromination of pyridine derivatives suggests that using a sub-stoichiometric amount of the brominating agent can help to avoid the formation of di-substituted products[1].

  • Reaction Monitoring: Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of the dibrominated product.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to increase selectivity and reduce the rate of the second bromination.

  • Purification: If the dibrominated product has already formed and is difficult to separate by standard chromatography, consider alternative purification techniques such as preparative high-performance liquid chromatography (prep-HPLC) or crystallization.

Parameter Recommendation for Minimizing Dibromination
Brominating Agent N-Bromosuccinimide (NBS) or Bromine (Br₂)
Stoichiometry 1.0 - 1.1 equivalents
Temperature 0 °C to room temperature
Reaction Time Monitor by TLC/LC-MS and quench upon completion

DOT Diagram: Over-bromination Pathway

G Thienopyridine Thieno[3,2-b]pyridine MonoBromo This compound (Desired Product) Thienopyridine->MonoBromo + Br+ DiBromo 2,X-Dibromothieno[3,2-b]pyridine (Side Product) MonoBromo->DiBromo + Br+ (Excess)

Caption: Formation of dibrominated side product from over-bromination.

Issue 2: A Significant Amount of Unreacted Starting Material Remains, Even After Extended Reaction Times.

Question: I am attempting the bromination of thieno[3,2-b]pyridine, but the reaction is sluggish, and a large portion of the starting material remains unreacted. How can I drive the reaction to completion without promoting side reactions?

Answer:

Incomplete conversion can be due to several factors, including insufficient activation of the brominating agent, poor solubility of the starting material, or deactivation of the catalyst.

Mechanistic Insight: Electrophilic aromatic bromination requires the generation of an electrophilic bromine species (Br⁺). The efficiency of this generation depends on the reaction conditions. For less reactive aromatic systems, a catalyst or harsher conditions may be necessary. However, for thieno[3,2-b]pyridine, which is relatively electron-rich, the reaction should proceed under mild conditions.

Troubleshooting Steps:

  • Choice of Brominating Agent and Solvent: If using NBS, ensure the solvent is appropriate. Acetonitrile or dichloromethane are common choices. If using elemental bromine, a non-polar solvent like carbon tetrachloride or chloroform can be used.

  • Catalyst: While often not necessary for this substrate, a catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃) can be added to increase the electrophilicity of the bromine. However, this should be done with caution as it can also increase the likelihood of over-bromination.

  • Temperature: Gradually increasing the reaction temperature may improve the reaction rate. Monitor the reaction closely by TLC to avoid the formation of side products.

  • Purity of Reagents: Ensure that the thieno[3,2-b]pyridine starting material and the brominating agent are pure and dry. Impurities can inhibit the reaction.

Issue 3: Observation of a Byproduct with a Higher Polarity Than the Starting Material.

Question: I am observing a polar byproduct on my TLC plate that stains differently from the starting material and the expected product. What could this be?

Answer:

A polar byproduct could be the thieno[3,2-b]pyridine N-oxide . The nitrogen atom in the pyridine ring is susceptible to oxidation, which can occur if the reaction conditions are too harsh or if an oxidizing agent is inadvertently introduced. The oxidation of thienopyridines to their corresponding N-oxides is a known transformation[2][3].

Mechanistic Insight: The lone pair of electrons on the pyridine nitrogen can be oxidized to form an N-oxide. This is more likely to occur with certain brominating agents or in the presence of peroxides or other oxidants.

Troubleshooting Steps:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally less oxidizing than elemental bromine, especially in the presence of light or radical initiators.

  • Exclusion of Oxidants: Ensure that all reagents and solvents are free from peroxides and other oxidizing impurities.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent unwanted oxidation.

  • Purification: The N-oxide is significantly more polar than the parent heterocycle and its brominated derivatives, so it should be readily separable by standard silica gel chromatography.

DOT Diagram: N-Oxide Formation Pathway

G Thienopyridine Thieno[3,2-b]pyridine NOxide Thieno[3,2-b]pyridine N-oxide (Side Product) Thienopyridine->NOxide + [O]

References

Technical Support Center: Optimizing Suzuki Reaction Conditions for 2-Bromothieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with the Suzuki-Miyaura cross-coupling of 2-Bromothieno[3,2-b]pyridine. As a versatile scaffold in medicinal chemistry, successful and reproducible coupling of this substrate is critical. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this reaction and achieve optimal results.

Structure of this Guide

This guide is structured to address common challenges in a logical, problem-oriented manner. We will begin with frequently asked questions that cover the fundamental aspects of the reaction, followed by a comprehensive troubleshooting guide for more specific issues. Detailed experimental protocols and data summaries are provided to offer clear, actionable starting points for your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is giving low to no yield. What are the most common culprits?

A1: Low yields with this substrate are frequently traced back to a few key factors. The thieno[3,2-b]pyridine core, containing both sulfur and a pyridine-like nitrogen, presents unique challenges. The primary issues include:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive or less active species. This is a well-documented issue with nitrogen-containing heterocycles.[1]

  • Inefficient Oxidative Addition: While the C-Br bond is generally reactive, the electron-deficient nature of the thieno[3,2-b]pyridine ring can influence the rate-determining oxidative addition step.

  • Protodeboronation of the Boronic Acid/Ester: This side reaction, where the boronic acid is replaced by a hydrogen atom, is a common pathway for failure, especially with heteroaryl boronic acids which can be less stable.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critically interlinked and must be carefully selected for this specific substrate class.

Q2: Which palladium catalyst and ligand combination is a good starting point for coupling with this compound?

A2: For heteroaromatic substrates like this compound, a robust catalyst system is essential. While standard catalysts like Pd(PPh₃)₄ can work, more advanced systems often provide superior results. A highly recommended starting point is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) .[2][3]

  • Why Pd(dppf)Cl₂? The dppf ligand is a "bite-angle" ligand that is both electron-rich and bulky. This helps to stabilize the palladium center, promote the reductive elimination step, and sterically hinder the pyridine nitrogen from deactivating the catalyst. It is a well-established catalyst for challenging Suzuki couplings.[2]

For particularly challenging couplings, or if Pd(dppf)Cl₂ fails, consider screening second-generation biarylphosphine ligands such as SPhos or XPhos . These ligands are known to be highly effective for coupling electron-deficient heterocycles.

Q3: How does the choice of base impact the reaction? Which one should I use?

A3: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle.[4] For thienopyridine substrates, a moderately strong inorganic base is typically effective.

  • Recommended Bases:

    • Potassium Carbonate (K₂CO₃): This is an excellent and cost-effective starting point. It is strong enough to facilitate the reaction without causing excessive degradation of sensitive functional groups.[3]

    • Cesium Carbonate (Cs₂CO₃): Often provides better yields, particularly with less reactive coupling partners, due to its higher solubility in organic solvents.[5]

    • Potassium Phosphate (K₃PO₄): A strong base that can be very effective, especially in anhydrous or nearly anhydrous conditions.[1]

It is advisable to use 2-3 equivalents of the base to ensure the reaction proceeds to completion.

Q4: What is the role of water in this reaction, and should my solvents be wet or dry?

A4: The role of water in Suzuki reactions is complex. A small amount of water is often beneficial and even necessary. It can help to dissolve the inorganic base and facilitate the formation of the reactive boronate species, which is crucial for transmetalation.[3]

However, excessive water can promote the undesirable side reaction of protodeboronation, leading to reduced yields.[1] Therefore, a mixed solvent system, such as 1,2-dimethoxyethane (DME)/water (3:1) or 1,4-dioxane/water (4:1) , is highly recommended.[3] Using rigorously dried solvents is generally not advised unless you are using a specific anhydrous protocol with an appropriate base (e.g., K₃PO₄).

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Reaction Stalls / Incomplete Conversion 1. Catalyst deactivation by pyridine nitrogen.2. Insufficiently active catalyst system.3. Low reaction temperature.4. Poor solubility of reagents.1. Switch to a catalyst with a bulky ligand like Pd(dppf)Cl₂ or a Buchwald ligand (e.g., SPhos).2. Increase catalyst loading slightly (e.g., from 2 mol% to 4 mol%).3. Increase the reaction temperature to 90-100 °C.4. Ensure a suitable co-solvent (e.g., DME, 1,4-dioxane) is used to fully dissolve the starting materials.
Significant Dehalogenation (Bromine replaced by Hydrogen) 1. Presence of a hydride source.2. Reaction temperature is too high for an extended period.3. The chosen base is too strong or reactive.1. Ensure the solvent is not a significant hydride donor (e.g., avoid isopropanol if possible).2. Monitor the reaction and stop it once the starting material is consumed. Do not leave it at high temperatures for prolonged periods.3. Try a milder base like K₂CO₃ if you are using a very strong one.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Sub-optimal catalyst or conditions leading to side reactions.1. Thoroughly degas your reaction mixture. This is critical. Use a freeze-pump-thaw technique (3 cycles) or bubble argon/nitrogen through the solvent for at least 20-30 minutes before adding the catalyst.2. Run the reaction under a positive pressure of an inert gas (argon or nitrogen).
Protodeboronation (Boronic acid is consumed, but no product forms) 1. Excess water in the reaction.2. Base is too strong or reaction temperature is too high.3. The boronic acid itself is unstable.1. Use a controlled amount of water (e.g., a 3:1 or 4:1 organic solvent to water ratio).2. Consider a milder base (K₂CO₃) or slightly lower temperature.3. If using a boronic acid, consider switching to its corresponding pinacol ester (Bpin) or trifluoroborate salt (BF₃K) , which are generally more stable.[6]

Experimental Protocols

The following protocols are based on successfully reported procedures for structurally similar thienopyridine substrates and serve as an excellent starting point for your optimization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a successful coupling of a substituted 3-bromothieno[3,2-b]pyridine.[3]

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2-4 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

Procedure:

  • To a reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ catalyst.

  • Add degassed DME and degassed water in a 3:1 ratio (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 3-5 hours.

  • Monitor the reaction progress by a suitable technique (TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Recommended Condition Reference
Catalyst Pd(dppf)Cl₂·CH₂Cl₂[3]
Catalyst Loading 2-4 mol%[3]
Base K₂CO₃ (3 equiv.)[3]
Solvent DME:H₂O (3:1)[3]
Temperature 100 °C[3]
Boron Reagent Arylboronic Acid or Pinacol Ester (1.2-1.5 equiv.)[3]
Typical Yields 35-84% (for analogous systems)[3]

Visualizing the Process

To better understand the reaction and troubleshooting workflow, the following diagrams are provided.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (this compound) pd2_complex R¹-Pd(II)-X(L₂) (Oxidative Adduct) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation [R²-B(OR)₃]⁻ (Activated Boronic Ester) pd2_diaryl R¹-Pd(II)-R²(L₂) transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low Yield or No Reaction check_reagents Check Reagent Quality (Boronic Acid, Solvent, Base) start->check_reagents check_degassing Was the reaction thoroughly degassed? check_reagents->check_degassing degas_again Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) check_degassing->degas_again No side_products Analyze Side Products (Dehalogenation, Homocoupling?) check_degassing->side_products Yes degas_again->side_products homocoupling Homocoupling Observed side_products->homocoupling Yes dehalogenation Dehalogenation Observed side_products->dehalogenation Yes optimize_catalyst Optimize Catalyst System (Switch to Pd(dppf)Cl₂ or SPhos) side_products->optimize_catalyst No significant side products homocoupling->degas_again optimize_base Optimize Base/Solvent (Try K₂CO₃, DME/H₂O) dehalogenation->optimize_base optimize_catalyst->optimize_base optimize_temp Increase Temperature (e.g., to 100°C) optimize_base->optimize_temp success Successful Reaction optimize_temp->success

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

troubleshooting low yields in thieno[3,2-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thieno[3,2-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields in their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to effectively troubleshoot and optimize your reactions.

This resource is structured as a dynamic question-and-answer guide, addressing specific issues you may be facing in the laboratory.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of thieno[3,2-b]pyridines can arise from a multitude of factors, from the quality of starting materials to suboptimal reaction conditions. Below are common problems and actionable solutions.

Question 1: My Suzuki-Miyaura cross-coupling reaction to functionalize the thieno[3,2-b]pyridine core is resulting in low yields. What are the likely causes and how can I improve the outcome?

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation on the thieno[3,2-b]pyridine scaffold. However, its success is highly dependent on several factors. Low yields are often traced back to issues with the catalyst, base, solvent, or the stability of the boronic acid/ester.

Underlying Causes and Step-by-Step Solutions:

  • Catalyst Inactivity or Degradation: The palladium catalyst is the heart of the reaction. Its deactivation can lead to a stalled reaction.

    • Troubleshooting Protocol:

      • Catalyst Selection: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust catalyst system. For instance, PdCl₂(dppf)·CH₂Cl₂ has been used effectively in the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates.[1]

      • Ligand Choice: The choice of ligand can significantly impact catalytic activity. If you are using a pre-formed catalyst, ensure it is fresh. If generating the catalyst in situ, ensure the ligand-to-metal ratio is optimal.

      • Atmosphere Control: These reactions are often sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by thoroughly degassing your solvent and using Schlenk techniques.

  • Inappropriate Base or Solvent Selection: The base and solvent play crucial roles in the transmetalation and reductive elimination steps of the catalytic cycle.

    • Troubleshooting Protocol:

      • Base Screening: The choice of base is critical. While aqueous bases like K₂CO₃ or Cs₂CO₃ are common, in some cases, non-aqueous conditions with bases like t-BuONa might be beneficial.[2] A screening of different bases is recommended.

      • Solvent Optimization: The solvent system affects the solubility of reactants and the stability of the catalytic species. Dioxane, toluene, and DMF are commonly used. A solvent screen can identify the optimal medium for your specific substrates. For instance, using dry dioxane has been shown to be effective in some cyclization reactions leading to thieno-fused systems.[3]

  • Boronic Acid/Ester Instability: Boronic acids can undergo protodeboronation, especially under harsh conditions.

    • Troubleshooting Protocol:

      • Quality Check: Ensure the purity and stability of your boronic acid or ester. It is advisable to use fresh, high-purity reagents.

      • Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and can be a good alternative to the free acids.

      • Reaction Temperature: While heating is often necessary, excessive temperatures can lead to decomposition. Try running the reaction at a lower temperature for a longer duration.

Comparative Data on Suzuki-Miyaura Reaction Conditions:

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PdCl₂(dppf)·CH₂Cl₂K₂CO₃Dioxane/H₂O803-4.540-82[1]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10012VariesGeneral Suzuki Protocol
Question 2: The final cyclization step to form the thieno[3,2-b]pyridine ring is inefficient. How can I optimize this key step?

Intramolecular cyclization is a common strategy for constructing the thieno[3,2-b]pyridine core. The efficiency of this step is highly dependent on the reaction conditions and the nature of the precursor.

Underlying Causes and Step-by-Step Solutions:

  • Suboptimal Reaction Conditions: Temperature, solvent, and the presence of a catalyst or base can dramatically influence the rate and yield of the cyclization.

    • Troubleshooting Protocol:

      • Solvent Screening: The choice of solvent can be critical. A study on the synthesis of thieno[3,2-d]pyrimidines (a related heterocyclic system) showed a dramatic increase in yield when switching from toluene (28% yield) to dry dioxane (77% yield).[3] Solventless conditions at elevated temperatures also proved effective, affording an 81% yield, although workup was more complex.[3]

      • Temperature Optimization: A temperature gradient study can help identify the optimal reaction temperature. In some cases, microwave irradiation can accelerate the reaction and improve yields.

      • Catalyst/Base Addition: Depending on the mechanism, the addition of a catalytic amount of acid or base can promote cyclization. For Thorpe-Ziegler type cyclizations, a base is required.[4]

  • Precursor Stability and Purity: The purity of the acyclic precursor is paramount. Impurities can interfere with the cyclization reaction.

    • Troubleshooting Protocol:

      • Purification of Precursor: Ensure the starting material for the cyclization is of high purity. Recrystallization or column chromatography may be necessary.

      • Structural Confirmation: Confirm the structure of your precursor by NMR and mass spectrometry to ensure it is the correct isomer for the desired cyclization.

Troubleshooting Workflow for Cyclization Optimization:

Caption: A logical workflow for troubleshooting and optimizing the cyclization step in thieno[3,2-b]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the thieno[3,2-b]pyridine core?

There are several established methods for the synthesis of the thieno[3,2-b]pyridine scaffold. One common approach involves the construction of the thiophene ring onto a pre-existing pyridine derivative. Conversely, another strategy is to build the pyridine ring onto a thiophene precursor.[5] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to further functionalize the core structure.[1]

Q2: Are there any known stability issues with thieno[3,2-b]pyridine derivatives?

Thieno[3,2-b]pyridines are generally stable aromatic compounds. However, like many heterocyclic systems, they can be susceptible to oxidation, particularly at the sulfur atom, which can be oxidized to the corresponding sulfoxide or sulfone.[6] The pyridine nitrogen can also be N-oxidized.[6] The stability will also depend on the nature and position of the substituents on the ring system.

Q3: My purified thieno[3,2-b]pyridine product has poor solubility. What can I do?

Poor solubility can be a challenge with planar aromatic systems due to intermolecular stacking.[7] If solubility is an issue for downstream applications or biological testing, consider the following:

  • Salt Formation: If your molecule has a basic nitrogen, forming a salt (e.g., hydrochloride) can improve aqueous solubility.

  • Prodrug Strategies: Introducing bulky, cleavable groups like esters or carbonates can disrupt crystal packing and improve solubility.[7]

  • Formulation: For in vitro or in vivo studies, formulation with solubilizing agents like DMSO, cyclodextrins, or co-solvents may be necessary.

Q4: Can I use other cross-coupling reactions besides Suzuki-Miyaura on the thieno[3,2-b]pyridine core?

Yes, other cross-coupling reactions have been successfully applied to thieno[3,2-b]pyridines. These include Sonogashira, Buchwald-Hartwig (C-N coupling), and Ullmann (C-O coupling) reactions, allowing for the introduction of a wide range of functional groups onto the pyridine or thiophene rings of the scaffold.[1]

References

Technical Support Center: Alternative Catalysts for Cross-Coupling of 2-Bromothieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of alternative catalysts for the cross-coupling of 2-Bromothieno[3,2-b]pyridine, a critical building block in medicinal chemistry. As the field moves towards more sustainable and cost-effective synthetic routes, understanding the nuances of non-palladium-based catalysis is paramount. This center offers field-proven insights, troubleshooting guides, and detailed protocols to navigate the challenges of working with nickel, copper, and iron-based systems.

Catalyst Comparison: A Strategic Overview

The choice to move away from palladium is often driven by cost, toxicity, and the desire for novel reactivity.[1][2][3] Nickel, copper, and iron catalysts have emerged as powerful alternatives, each with a unique profile of reactivity, functional group tolerance, and operational challenges.[1][4][5]

Catalyst SystemPrimary Coupling ReactionsKey AdvantagesCommon Challenges & Considerations
Nickel-Based Suzuki-Miyaura, Kumada, Buchwald-Hartwig, Reductive CouplingsLower cost than Pd, effective for challenging substrates (e.g., aryl chlorides), unique reactivity profiles.[6][7]Air-sensitivity of Ni(0) species, potential for β-hydride elimination side reactions, requires careful ligand selection.[8]
Copper-Based Sonogashira, Ullmann-type (C-O, C-N), Stille, Suzuki-MiyauraAbundant, low cost, excellent for C-N, C-O, and C-S bond formation, often operates under mild conditions.[9][10][11][12]Prone to homo-coupling of alkynes (Glaser coupling) in Sonogashira reactions, ligand choice is critical for efficiency.[9][10]
Iron-Based Suzuki-Miyaura, Kumada-type, C-H ActivationMost abundant and least toxic transition metal, extremely low cost, can catalyze unique transformations.[1][13]Mechanistic understanding is still developing, often requires strong Grignard or organolithium reagents, transmetalation can be a challenging step.[2][14][15][16]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when transitioning to alternative catalysts for coupling with this compound.

Q1: My Suzuki-Miyaura reaction with this compound is failing with a Nickel catalyst. What are the first things to check?

A1: Low or no yield in Ni-catalyzed Suzuki reactions often points to three primary areas:

  • Inert Atmosphere: The active Ni(0) species is highly sensitive to oxygen. Ensure your reaction vessel (e.g., a Schlenk flask) is rigorously purged and maintained under a positive pressure of an inert gas like argon or nitrogen.[17] Solvents must be thoroughly degassed.[18]

  • Catalyst Precursor and Ligand: Unlike palladium, nickel precursors may require in-situ reduction. The choice of ligand is also critical. For heteroaryl bromides, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can improve stability and reactivity.[19]

  • Base and Solvent: The base's strength and solubility are crucial. Potassium phosphate (K₃PO₄) is often a reliable choice.[20] Ensure you are using anhydrous solvents, as water can interfere with the reaction, though some protocols for other substrates may tolerate it.[18][21]

Q2: I'm observing significant homo-coupling of my alkyne in a Copper-catalyzed Sonogashira reaction. How can I prevent this?

A2: Homo-coupling (Glaser coupling) is a major competing pathway in copper-catalyzed Sonogashira reactions.[9] Strategies to minimize it include:

  • Ligand Selection: The addition of a suitable ligand, such as an N-heterocyclic carbene (NHC) or a nitrogen-based ligand like TMEDA or a triazole, can suppress homo-coupling and promote the desired cross-coupling.[9][22][23]

  • Temperature Control: Running the reaction at the lowest effective temperature can disfavor the homo-coupling pathway.[9]

  • Inert Atmosphere: While some modern protocols can run in air, rigorously excluding oxygen is a classic strategy to prevent the oxidative Glaser coupling.[9]

  • Slow Addition: Slowly adding the alkyne to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homo-coupling reaction.

Q3: Iron catalysts are inexpensive, but my yields are inconsistent. What are the critical parameters for iron-catalyzed cross-coupling?

A3: Iron catalysis is highly sensitive to reaction conditions, and reproducibility can be a challenge. Key factors include:

  • Nucleophile Choice: Iron catalysts often perform best with "hard" organometallic nucleophiles like Grignard reagents (organomagnesium) or organolithium reagents.[14][15] Suzuki-type reactions with boronic acids/esters are more challenging and may require activation with an organolithium reagent or the use of specific lithium amide bases.[2][24][25]

  • Additives and Ligands: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) or N-methyl-2-pyrrolidone (NMP) can be crucial for stabilizing reactive intermediates and achieving high conversion.[15][16] The choice of ligand, such as an NHC or a diamine, can also be critical.[14][22]

  • Pre-catalyst and Source: The iron salt used (e.g., FeCl₃, Fe(acac)₃, or FeF₃) can have a dramatic impact on the reaction outcome, sometimes influencing the amount of side products like homo-coupling.[15][22]

Troubleshooting Guides

Problem: Low or No Product Yield

This is the most common issue. Use a systematic approach to diagnose the problem.

G cluster_start cluster_checks Initial Checks cluster_optimization Systematic Optimization cluster_result start Low/No Yield Observed reagents 1. Verify Reagent Purity & Integrity (Substrate, Catalyst, Ligand, Base) start->reagents atmosphere 2. Confirm Inert Atmosphere (Degassed Solvents, Ar/N₂ Purge) reagents->atmosphere temp 3. Check Temperature Control (Accurate heating?) atmosphere->temp catalyst_screen 4. Catalyst/Ligand Screening (Try different metal/ligand combo) temp->catalyst_screen base_solvent_screen 5. Base/Solvent Screening (e.g., K₃PO₄, Cs₂CO₃ in Toluene, Dioxane) catalyst_screen->base_solvent_screen concentration 6. Adjust Concentration/Stoichiometry (Higher concentration? Excess of one reagent?) base_solvent_screen->concentration end Improved Yield concentration->end

Caption: Troubleshooting Decision Tree for Low Yield.

  • Cause 1: Catalyst Deactivation.

    • Symptom: The reaction starts but stalls before completion. You may observe the formation of palladium black (for Pd) or other metal precipitates.

    • Insight: The nitrogen atom on the thieno[3,2-b]pyridine ring can act as a Lewis base and coordinate to the metal center, poisoning the catalyst.[17][26] Oxygen is also a common culprit, oxidizing the active catalytic species.[17][18]

    • Solution (by catalyst type):

      • Nickel: Use bulky, electron-donating ligands (e.g., Buchwald-type biarylphosphines or NHCs) that can shield the metal center and promote reductive elimination over deactivation pathways.[27]

      • Copper/Iron: Ensure rigorous exclusion of oxygen. For iron, additives like TMEDA can be crucial to stabilize the active species.[15]

      • General: Perform a thorough sparging of the solvent with an inert gas (Ar or N₂) for 15-30 minutes before adding the catalyst.[21]

  • Cause 2: Failed Transmetalation.

    • Symptom: Starting materials are consumed, but the primary product is from a side reaction like protodeboronation (in Suzuki coupling) or homo-coupling.

    • Insight: Transmetalation, the transfer of the organic group from the main-group metal (e.g., Boron) to the transition metal, is often the rate-limiting step. For Suzuki reactions, this requires activation of the boronic acid/ester by a base. For iron catalysis, this step is known to be particularly challenging.[2][28]

    • Solution:

      • Suzuki (Ni, Fe): Screen different bases. A switch from a carbonate (K₂CO₃) to a phosphate (K₃PO₄) or fluoride (CsF) can dramatically alter the outcome.[18] For challenging iron-catalyzed Suzuki reactions, activation of the boronic ester with an organolithium reagent may be necessary.[2][28]

      • General: The choice of solvent can influence the solubility of the base and the boronate species. A screen of solvents like toluene, 1,4-dioxane, or THF (often with some water) is advisable.[21]

Problem: Competing Side Reactions
  • Cause: Protodeboronation (Suzuki Reaction).

    • Symptom: The boronic acid/ester partner is consumed and replaced by a hydrogen atom, reducing the yield of the desired cross-coupled product.

    • Insight: This side reaction is particularly problematic with electron-deficient boronic acids and can be promoted by the base and the presence of water.[18]

    • Solution:

      • Use a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[18]

      • While many Suzuki protocols use aqueous mixtures, minimizing the amount of water or running under anhydrous conditions can suppress protodeboronation.

      • Consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA boronate, which are more resistant to this pathway.[18]

  • Cause: Homo-coupling.

    • Symptom: Significant formation of biaryl (from the aryl bromide) or diyne (from the alkyne) byproducts.

    • Insight: This occurs when two molecules of the same coupling partner react with each other. It's often promoted by oxygen and high temperatures.

    • Solution:

      • Copper-Sonogashira: As discussed in the FAQ, use of a ligand and rigorous exclusion of oxygen are key.[9]

      • Iron-Catalysis: The choice of iron salt can be critical. For example, using FeF₃ in combination with an NHC ligand has been shown to reduce the homo-coupling of Grignard reagents.[22]

      • General: Use a slight excess (1.1-1.2 equivalents) of the boronic acid or other organometallic partner relative to the this compound to favor the cross-coupling pathway.

Experimental Protocols

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid using a Ni(II) precatalyst.

G setup 1. Setup Add solids to Schlenk flask. (Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand) purge 2. Purge Evacuate and backfill with Argon (3x) setup->purge add_solvent 3. Add Solvent Inject degassed solvent (e.g., Toluene) purge->add_solvent heat 4. React Heat with vigorous stirring (e.g., 80-100 °C) add_solvent->heat monitor 5. Monitor Track progress by TLC or LC-MS heat->monitor workup 6. Workup & Purify Quench, extract, and perform column chromatography monitor->workup

Caption: General Experimental Workflow for Cross-Coupling.

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and crushed potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the nickel catalyst (e.g., NiCl₂(dppf), 3 mol%).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[18]

  • Solvent Addition: Under a positive pressure of argon, add anhydrous, degassed toluene (or 1,4-dioxane) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the this compound is consumed (typically 12-24 hours).[29]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and then brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[30]

Protocol 2: Copper/Iron Co-catalyzed Sonogashira Coupling

This protocol utilizes a co-catalytic system for an efficient and cost-effective Sonogashira coupling.[22]

  • Reaction Setup: To a dry, sealable reaction tube with a stir bar, add this compound (1.0 equiv), Cu(acac)₂ (5 mol%), Fe₂O₃ (5 mol%), and a base such as K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon (3x).

  • Solvent and Reagent Addition: Under positive argon pressure, add anhydrous, degassed NMP (N-Methyl-2-pyrrolidone) or another suitable solvent, followed by the terminal alkyne (1.2 equiv) and a ligand such as TMEDA (10 mol%) via syringe.[22]

  • Reaction: Tightly seal the reaction tube and place it in a preheated oil bath at 120-140 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic solids. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

Catalytic Cycle Visualization

The following diagram illustrates a simplified catalytic cycle for a Ni(0)/Ni(II) system, which is central to many nickel-catalyzed cross-coupling reactions.

Caption: Simplified Ni(0)/Ni(II) Catalytic Cycle.

This guide is intended to be a living document. As new methods and insights emerge, it will be updated to reflect the state-of-the-art in sustainable cross-coupling chemistry.

References

Technical Support Center: Effective Removal of Palladium Catalyst from 2-Bromothieno[3,2-b]pyridine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for post-reaction purification of 2-Bromothieno[3,2-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize palladium-catalyzed cross-coupling reactions and face the critical challenge of removing residual palladium to meet stringent purity requirements. Here, we provide in-depth troubleshooting advice, detailed protocols, and a framework for selecting the most effective purification strategy for your specific needs.

The Challenge: Strong Palladium Chelation with Thienopyridines

The purification of this compound and its derivatives from palladium residues presents a significant challenge due to the inherent chemical nature of the molecule. The presence of both a sulfur atom in the thiophene ring and a Lewis basic nitrogen atom in the pyridine ring creates a bidentate chelation site that strongly coordinates with palladium. This strong binding can lead to the formation of stable, soluble palladium complexes that are difficult to remove using standard purification techniques.[1][2]

This guide will walk you through a systematic approach to tackle this issue, ensuring your final product meets the required purity standards, often below 10 ppm for active pharmaceutical ingredients (APIs), as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1]

Frequently Asked Questions (FAQs)

Q1: Why is there still a high concentration of palladium in my this compound product after initial purification attempts like filtration?

A1: Simple filtration is often insufficient because the palladium catalyst, especially from homogeneous catalysis, can exist in a soluble form. The strong chelation of palladium by the thienopyridine structure keeps it in solution. Therefore, even after filtering off any heterogeneous palladium, a significant amount of soluble palladium complexes may remain in your product.

Q2: I'm experiencing significant product loss during purification. What could be the cause and how can I mitigate it?

A2: Product loss is a common issue, particularly when using adsorbents like activated carbon, which can non-specifically bind to your product.[3] To mitigate this, consider screening different scavengers to find one with higher selectivity for palladium, using the minimum effective amount of the adsorbent, and choosing a solvent system where your product is highly soluble to minimize its adsorption.

Q3: How do I choose the most suitable palladium removal method for my specific reaction?

A3: The optimal method depends on several factors: the nature of the palladium species (e.g., Pd(0) vs. Pd(II)), the solubility of your product, the scale of your reaction, and the required final purity. A good starting point is to screen different methods on a small scale. Often, a combination of techniques, such as an initial filtration through celite followed by treatment with a specific scavenger, yields the best results.[1]

Q4: Are there any safety considerations when working with palladium scavengers?

A4: Always consult the Safety Data Sheet (SDS) for the specific scavenger you are using. Some scavengers may be flammable, irritants, or have other hazards. It is crucial to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of this compound and provides actionable troubleshooting steps.

Issue 1: High Levels of Residual Palladium After Purification
  • Possible Cause: Ineffective removal of soluble palladium-thienopyridine complexes.

  • Troubleshooting Steps:

    • Employ a High-Affinity Scavenger: Utilize scavengers with a strong affinity for palladium, such as those functionalized with thiols, thiourea, or trimercaptotriazine (TMT).[1][2] These functional groups can competitively bind to palladium, breaking the chelation with your product.

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio (a 3-5 fold excess of scavenger is a good starting point), reaction time, and temperature.[1] Increased temperature can sometimes enhance the scavenging efficiency, but should be used cautiously to avoid product degradation.

    • Consider a Multi-Step Approach: A sequential purification strategy can be highly effective. For instance, an initial filtration through a pad of Celite® to remove any precipitated palladium, followed by treatment of the filtrate with a palladium scavenger, and a final polishing step with a small amount of activated carbon.[1]

Issue 2: Significant Product Loss During the Purification Process
  • Possible Cause: Non-specific adsorption of this compound onto the purification medium.

  • Troubleshooting Steps:

    • Screen a Panel of Scavengers: Different scavengers have varying degrees of non-specific binding. Test a few options to identify one that effectively removes palladium with minimal product loss.

    • Minimize Adsorbent Quantity: Use the lowest amount of scavenger or activated carbon that achieves the desired level of palladium removal. This can be determined through small-scale optimization experiments.

    • Solvent Selection: The choice of solvent can significantly impact both palladium and product binding to the adsorbent. A solvent in which your product has high solubility can help minimize its loss.[3]

Issue 3: Inconsistent Palladium Removal from Batch to Batch
  • Possible Cause: Variability in the final state of the palladium catalyst in the crude reaction mixture.

  • Troubleshooting Steps:

    • Standardize Reaction Work-up: Ensure a consistent work-up procedure for each batch before initiating the palladium removal step. This helps to maintain a more uniform speciation of the palladium residue.

    • Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species (Pd(0), Pd(II), and various ligand complexes). Consider using such a scavenger if you suspect variability in the palladium form.

Data Presentation: Comparison of Palladium Scavenging Methods

The following table provides a comparative overview of common palladium scavenging methods. The efficiency and suitability of each method can vary depending on the specific experimental conditions.

Purification MethodMechanismAdvantagesDisadvantagesTypical Palladium Reduction
Thiol-Functionalized Silica ChemisorptionHigh selectivity for palladium, good for various palladium species.[1]Higher cost compared to activated carbon.>95%
Trimercaptotriazine (TMT) Scavengers Strong ChelationVery high affinity for palladium, effective at low concentrations.[1]Can sometimes be challenging to filter.>98%
Activated Carbon PhysisorptionLow cost, readily available.Non-selective, can lead to significant product loss.[3]70-95%
Crystallization Exclusion from Crystal LatticeCan be highly effective for achieving very high purity, scalable.Success is highly dependent on the solvent system and solubility of impurities.Variable, can be >99%
Liquid-Liquid Extraction PartitioningCan remove water-soluble palladium salts.Generally not effective for removing organometallic palladium species.Low to moderate

Experimental Protocols & Workflows

Decision-Making Workflow for Palladium Removal

The following diagram illustrates a logical workflow for selecting and optimizing a palladium removal strategy for this compound.

Palladium_Removal_Workflow start Crude this compound (Post-Reaction Mixture) filter_celite Filter through Celite® start->filter_celite analyze_pd1 Analyze Palladium Content (ICP-MS) filter_celite->analyze_pd1 pd_high1 Pd > 10 ppm analyze_pd1->pd_high1 pd_low1 Pd < 10 ppm analyze_pd1->pd_low1 scavenger_screen Screen Palladium Scavengers (e.g., Thiol-Silica, TMT) pd_high1->scavenger_screen Yes final_product Purified Product pd_low1->final_product Yes optimize_scavenging Optimize Scavenging Conditions (Time, Temp, Equivalents) scavenger_screen->optimize_scavenging analyze_pd2 Analyze Palladium Content (ICP-MS) optimize_scavenging->analyze_pd2 pd_high2 Pd > 10 ppm analyze_pd2->pd_high2 pd_low2 Pd < 10 ppm analyze_pd2->pd_low2 consider_alternatives Consider Alternative Methods (e.g., Recrystallization, Chromatography) pd_high2->consider_alternatives Yes pd_low2->final_product Yes consider_alternatives->final_product

Caption: Decision-making workflow for palladium removal.

Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Scavenger

This protocol provides a general procedure for the removal of palladium from a solution of this compound using a thiol-functionalized silica scavenger.

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene) to a concentration of approximately 10-50 mg/mL.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A typical starting point is to use 3-5 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[1]

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Protocol 2: Palladium Removal Using Activated Carbon

This protocol outlines a general procedure for palladium removal using activated carbon. Note that optimization is crucial to minimize product loss.

  • Dissolution: Dissolve the crude this compound product in an appropriate solvent.

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10% by weight relative to the crude product.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1 to 4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Thoroughly wash the Celite® pad with fresh solvent to recover as much of the product as possible.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Determine the residual palladium content in the final product using ICP-MS.

Experimental Workflow Diagram

Experimental_Workflow crude_product Crude this compound dissolve Dissolve in appropriate solvent crude_product->dissolve add_scavenger Add Palladium Scavenger (e.g., Thiol-Silica) dissolve->add_scavenger stir Stir for optimized time and temperature add_scavenger->stir filter Filter to remove scavenger stir->filter wash Wash filter cake filter->wash concentrate Concentrate filtrate wash->concentrate analyze Analyze for residual Palladium (ICP-MS) concentrate->analyze purified_product Purified Product analyze->purified_product

Caption: General experimental workflow for scavenger-based palladium removal.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromothieno[3,2-b]pyridine vs. 2-Chlorothieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its functionalization often relies on the strategic use of halogenated derivatives as versatile synthetic handles. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 2-bromothieno[3,2-b]pyridine and 2-chlorothieno[3,2-b]pyridine.

This analysis moves beyond simple analogy, delving into the mechanistic principles that govern their differential reactivity in the most common and synthetically valuable transformations. By synthesizing established chemical principles with illustrative experimental data from analogous systems, this guide aims to equip researchers with the predictive understanding necessary to make informed decisions in their synthetic design. We will explore their performance in palladium-catalyzed cross-coupling reactions, where C-C and C-N bond formation are paramount, and in nucleophilic aromatic substitution, a classic transformation governed by different electronic principles.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for constructing complex molecular architectures. The reactivity of an aryl halide in these transformations is predominantly dictated by the rate of the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond.

The fundamental principle governing this step is the strength of the C-X bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I.[1] Consequently, the weaker C-Br bond is cleaved more readily by the palladium catalyst than the stronger C-Cl bond. This axiom establishes a clear hierarchy of reactivity: This compound is inherently more reactive than 2-chlorothieno[3,2-b]pyridine in palladium-catalyzed cross-coupling reactions. [2][3] This higher reactivity often translates into tangible experimental advantages, such as milder reaction temperatures, shorter reaction times, lower catalyst loadings, and a broader tolerance for less-activated coupling partners.

Pd_Cross_Coupling_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Ar-X (Thienopyridine-X) Pd(II)_Complex Ar-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R-M (e.g., R-B(OH)2) Pd(II)_Coupling Ar-Pd(II)(R)L2 Transmetalation->Pd(II)_Coupling Reductive_Elimination Reductive Elimination Pd(II)_Coupling->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R (Product) Reductive_Elimination->Product

General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for C-C bond formation. The difference in reactivity between the bromo and chloro derivatives is pronounced. The 2-bromo analogue will typically undergo coupling under "standard" conditions, while the 2-chloro counterpart often requires more specialized, highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands like SPhos or XPhos) and more forcing conditions to achieve comparable yields.[2][4]

Table 1: Illustrative Comparison for Suzuki-Miyaura Coupling (Data is representative of typical conditions for analogous heterocyclic systems and serves for illustrative comparison.)

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90-1004-1285-98
2-Chlorothieno[3,2-b]pyridine Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100-11012-2470-90
Buchwald-Hartwig Amination

For the crucial synthesis of C-N bonds, the Buchwald-Hartwig amination follows the same reactivity trend. The oxidative addition of the C-X bond to the palladium catalyst remains the turnover-limiting step.[5] Consequently, coupling amines with this compound is generally more facile. Reactions with 2-chlorothieno[3,2-b]pyridine are certainly feasible but often necessitate the use of more advanced, sterically hindered ligands and potentially higher temperatures to overcome the activation barrier of C-Cl bond cleavage.[2][6]

Table 2: Illustrative Comparison for Buchwald-Hartwig Amination (Data is representative of typical conditions for analogous heterocyclic systems and serves for illustrative comparison.)

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
This compound MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene80-1002-880-95
2-Chlorothieno[3,2-b]pyridine MorpholinePd₂(dba)₃ / XPhosNaOtBu1,4-Dioxane100-11012-2475-90
Stille Coupling

In the Stille reaction, which couples the aryl halide with an organotin reagent, the reactivity is again governed by the C-X bond strength.[7][8] The selective coupling at a C-Br bond in the presence of a C-Cl bond is a well-established synthetic strategy, underscoring the significantly greater reactivity of the bromide.[9] Therefore, this compound will react under milder conditions than its chloro-analogue in Stille couplings.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The principles governing nucleophilic aromatic substitution (SNAr) are fundamentally different from those of cross-coupling reactions, leading to a potential reversal in reactivity. The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.

The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[2] The reactivity is therefore governed by two main factors:

  • Ring Activation: The electron-withdrawing nitrogen atom in the pyridine ring depletes electron density at the C2 and C4 positions, making them susceptible to nucleophilic attack.

  • Leaving Group Ability: The halogen atom must stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.

Here, electronegativity plays a more dominant role than bond strength. The more electronegative chlorine atom is better able to stabilize the negative charge of the intermediate compared to bromine. This often leads to a reversal of the reactivity trend seen in cross-coupling reactions, with the order being F > Cl > Br > I .[2] Therefore, for SNAr reactions, 2-chlorothieno[3,2-b]pyridine is generally more reactive than this compound.

SNAr_Mechanism cluster_start Starting Material cluster_intermediate Meisenheimer Complex cluster_product Product Start 2-Halothieno[3,2-b]pyridine Intermediate [Intermediate Anion] (Rate-Determining Formation) Start->Intermediate + Nucleophile (Nu⁻) (Slow) Product Substituted Product Intermediate->Product - Halide (X⁻) (Fast)

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Part 3: Experimental Protocols

The following protocols are representative examples for the functionalization of a brominated heterocyclic system. When adapting these for the chloro-analogue, the researcher should anticipate the need for modifications, such as increased catalyst loading, use of a more active ligand (e.g., XPhos, SPhos), higher temperatures, and/or longer reaction times as discussed in the preceding sections.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 2-phenylthieno[3,2-b]pyridine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound

Objective: To synthesize 2-(morpholino)thieno[3,2-b]pyridine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.036 mmol, 3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu, Pd₂(dba)₃, and BINAP to a flame-dried Schlenk flask.

  • Add toluene, followed by this compound and morpholine via syringe.

  • Seal the flask and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Conclusion and Strategic Recommendations

The choice between this compound and 2-chlorothieno[3,2-b]pyridine is a strategic one, dictated by the intended chemical transformation.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Stille, etc.): This compound is the superior substrate. Its inherent higher reactivity due to the weaker C-Br bond allows for milder conditions, faster reactions, and often higher yields, making it the more efficient and robust choice for library synthesis and scale-up operations.

  • For Nucleophilic Aromatic Substitution (SNAr) Reactions: 2-Chlorothieno[3,2-b]pyridine is generally the more reactive substrate. The higher electronegativity of chlorine better stabilizes the key Meisenheimer intermediate, facilitating nucleophilic attack.

By understanding these fundamental mechanistic differences, researchers can select the optimal starting material, anticipate reaction outcomes, and design more efficient and successful synthetic routes toward novel thieno[3,2-b]pyridine derivatives.

References

A Senior Application Scientist's Guide to the Synthesis and Properties of 2-Bromothieno[3,2-b]pyridine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an attractive template for designing targeted therapeutics, particularly protein kinase inhibitors.[1] The strategic introduction of a bromine atom at the 2-position of this scaffold creates a versatile synthetic handle, enabling the generation of diverse libraries of analogs through modern cross-coupling methodologies. This guide provides an in-depth comparison of synthetic strategies for 2-bromothieno[3,2-b]pyridine analogs, details their key properties with supporting experimental data, and offers insights into their structure-activity relationships.

Part 1: Strategic Synthesis of Thieno[3,2-b]pyridine Analogs

The most prevalent and efficient method for diversifying the this compound core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the thienopyridine scaffold and a wide array of aryl or heteroaryl partners, which are introduced in the form of boronic acids or their derivatives.[2][3]

Comparative Overview of Boron Reagents for Suzuki-Miyaura Coupling

The choice of the boron-containing coupling partner is a critical parameter that can influence reaction efficiency, scope, and ease of purification. While boronic acids are the most traditional reagents, their stability can be a concern. Organotrifluoroborate salts and boronate esters (such as pinacol esters) offer viable alternatives with distinct advantages.

Reagent TypeKey AdvantagesKey DisadvantagesOptimal Use Case
Boronic Acids - Wide commercial availability- High reactivity- Generally good yields- Prone to protodeboronation and trimerization (boroxine formation)- Can be challenging to purifyRapid screening with a wide variety of commercially available building blocks.
Potassium Organotrifluoroborates - High stability to air and moisture- Crystalline, easy to handle solids- Often provide higher yields and cleaner reactions- Require specific conditions for activation- Less commercially diverse than boronic acidsFor reactions with sensitive substrates or when long-term storage of the boron reagent is required.
Boronate Pinacol Esters - Excellent stability- Resistant to protodeboronation- Soluble in organic solvents, facilitating purification- Generally less reactive than boronic acids- May require stronger bases or higher temperaturesIdeal for complex, multi-step syntheses where the stability of the building block is paramount.
General Synthetic Workflow

The synthesis of a library of 2-substituted thieno[3,2-b]pyridine analogs from a common bromo-intermediate is a highly efficient strategy in medicinal chemistry. This approach allows for the rapid exploration of the chemical space around a core scaffold to optimize for potency, selectivity, and pharmacokinetic properties.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_end Outcome A This compound Precursor C Suzuki-Miyaura Cross-Coupling A->C B Library of Boronic Acids, Esters, or Trifluoroborates (R-B(OR)2) B->C D Pd Catalyst (e.g., PdCl2(dppf)) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) C->D E Purification (Chromatography) C->E G Characterization (NMR, MS) E->G F Library of 2-Aryl/Heteroaryl Thieno[3,2-b]pyridine Analogs G->F

Caption: General workflow for the synthesis of a 2-arylthieno[3,2-b]pyridine library.

Part 2: Detailed Experimental Protocol

This protocol is a representative example for the synthesis of a methyl 3-(aryl)thieno[3,2-b]pyridine-2-carboxylate analog, adapted from established procedures.[2][3]

Objective: To synthesize Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate.

Materials:

  • Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 eq)

  • Potassium p-tolyltrifluoroborate (1.2 eq)

  • Palladium(II) dichloride bis(diphenylphosphino)ferrocene complex (PdCl₂(dppf)·CH₂Cl₂) (4 mol%)

  • Potassium Carbonate (K₂CO₃) (6.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (e.g., 0.150 g, 0.554 mmol), potassium p-tolyltrifluoroborate (0.132 g, 0.664 mmol), and PdCl₂(dppf)·CH₂Cl₂ (0.018 g, 0.022 mmol).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. Add 1,4-dioxane (e.g., 10 mL) followed by an aqueous solution of K₂CO₃ (e.g., 2.3 mL of a 2M solution).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 4.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., 40% ether/petroleum ether) to yield the final product as a white solid.[2]

  • Characterization: Confirm the structure and purity of the isolated compound using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum would show characteristic peaks for the tolyl methyl group (around 2.44 ppm) and the ester methyl group (around 3.85 ppm).[2]

Part 3: Comparative Properties and Biological Activity

The true value of the this compound scaffold lies in the diverse biological properties exhibited by its analogs. The substituent introduced at the 2-position via coupling reactions can dramatically influence the compound's therapeutic potential, particularly in oncology.

Anticancer Activity of 2-Arylthieno[3,2-b]pyridine Analogs

Recent studies have demonstrated that derivatives of this scaffold possess potent antitumor activity, especially against challenging cancer types like triple-negative breast cancer (TNBC).[2][3][4] The data below summarizes the growth inhibitory (GI₅₀) concentrations for a series of analogs against the MDA-MB-231 TNBC cell line.

Compound ID2-Position SubstituentGI₅₀ (μM) vs. MDA-MB-231 CellsNotes
2a Phenyl> 50Low activity
2b p-Tolyl> 50Low activity
2c 4-Methoxyphenyl21Moderate activity
2d 4-(Trifluoromethyl)phenyl19Moderate activity
2e 4-Chlorophenyl13Most promising activity
2g Pyridin-4-yl21Moderate activity
2h Furan-3-yl> 50Low activity

Data sourced from Martins, et al. (2020)[2]

Structure-Activity Relationship (SAR) Insights

The experimental data reveals critical insights into the structure-activity relationship for this class of compounds.

G cluster_sar Structure-Activity Relationship (SAR) for Anticancer Activity cluster_substituents Substituents at 2-Position (R) cluster_activity Biological Outcome Core Thieno[3,2-b]pyridine Core R1 R = 4-Chlorophenyl Core->R1 leads to R2 R = 4-CF3-Phenyl Core->R2 leads to R3 R = Phenyl Core->R3 leads to A1 High Potency (GI50 = 13 µM) R1->A1 A2 Moderate Potency (GI50 = 19 µM) R2->A2 A3 Low Potency (GI50 > 50 µM) R3->A3

Caption: SAR diagram illustrating the impact of 2-position substituents on anticancer activity.

From this analysis, a clear trend emerges: the introduction of an electron-withdrawing group, particularly a halogen like chlorine, at the para-position of the phenyl ring significantly enhances the antitumor activity against the MDA-MB-231 cell line.[2] The compound featuring a 4-chlorophenyl substituent (2e) demonstrated the most potent effect, causing a decrease in viable cell number and proliferation.[2][4] This suggests that this specific substitution pattern is crucial for the compound's mechanism of action, which may involve interactions with a specific biological target where this electronic feature is favorable. Other thienopyridine isomers have also shown promise as inhibitors of Pim kinases and in prostate cancer models, highlighting the broad therapeutic potential of this scaffold family.[5][6]

Conclusion

This compound is an exceptionally valuable starting material for the development of novel therapeutic agents. Its utility is primarily harnessed through Suzuki-Miyaura cross-coupling reactions, which provide a robust and flexible platform for generating diverse analogs. Comparative data clearly indicates that the nature of the coupled aryl or heteroaryl moiety has a profound impact on biological activity. Specifically, analogs bearing electron-withdrawing substituents have shown significant promise as antitumor agents. For researchers in drug development, the strategic diversification of this scaffold represents a highly promising avenue for discovering next-generation kinase inhibitors and other targeted cancer therapies.

References

A Spectroscopic Guide to Thieno[3,2-b]pyridine Isomers: Unambiguous Characterization for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, thienopyridines represent a privileged scaffold, forming the core of numerous biologically active compounds and functional materials. The specific arrangement of the thiophene and pyridine rings gives rise to a variety of isomers, each with distinct electronic and steric properties that profoundly influence their biological activity and physical characteristics. Among these, the thieno[3,2-b]pyridine and thieno[2,3-b]pyridine isomers are of significant interest. Their subtle structural differences can lead to vastly different pharmacological profiles, making their unambiguous identification a critical step in research and development.

This guide provides a comprehensive spectroscopic comparison of thieno[3,2-b]pyridine and its common isomer, thieno[2,3-b]pyridine. We will delve into the nuances of their Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Infrared (IR), and Mass Spectrometry (MS) data, providing the key distinguishing features and the underlying principles that govern them. This document is intended to serve as a practical resource for researchers, enabling confident structural elucidation and accelerating the pace of discovery.

The Structural Isomerism of Thienopyridines

The fusion of a thiophene and a pyridine ring can result in several isomers, with the position of the nitrogen atom and the fusion orientation dictating the final structure. The two isomers at the heart of this guide, thieno[3,2-b]pyridine and thieno[2,3-b]pyridine, differ in the connectivity of the two heterocyclic rings. This seemingly minor change in atom arrangement leads to significant differences in electron distribution, aromaticity, and, consequently, their interaction with electromagnetic radiation and their fragmentation behavior upon ionization.

G cluster_0 Thieno[3,2-b]pyridine cluster_1 Thieno[2,3-b]pyridine Thieno[3,2-b]pyridine Thieno[2,3-b]pyridine

Caption: Chemical structures of thieno[3,2-b]pyridine and thieno[2,3-b]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Differentiation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of thienopyridine isomers. The chemical shifts (δ) and coupling constants (J) of both ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment, providing a unique fingerprint for each isomer.

¹³C NMR Spectroscopy: A Clear Distinction

A direct comparison of the ¹³C NMR spectra of the parent, unsubstituted thieno[3,2-b]pyridine and thieno[2,3-b]pyridine reveals significant differences in chemical shifts, particularly for the carbon atoms at the ring junctions and those adjacent to the nitrogen and sulfur atoms. These differences arise from the distinct electron-withdrawing and -donating effects of the heteroatoms in each isomeric arrangement.

Carbon PositionThieno[3,2-b]pyridine (δ, ppm)[1]Thieno[2,3-b]pyridine (δ, ppm)[1]
C2123.1131.0
C3120.9120.2
C3a143.2154.3
C5149.2146.9
C6118.8118.3
C7131.1131.1
C7a152.9163.7

Key Observations:

  • Ring Junction Carbons (C3a and C7a): The most dramatic differences are observed at the ring junction carbons. In thieno[2,3-b]pyridine, both C3a and C7a are significantly downfield compared to thieno[3,2-b]pyridine, reflecting the strong deshielding effect of the adjacent nitrogen atom.

  • C2 Position: The C2 carbon in thieno[2,3-b]pyridine is notably downfield compared to its counterpart in thieno[3,2-b]pyridine. This is due to its position α to the sulfur atom and β to the nitrogen atom, leading to a more electron-deficient environment.

¹H NMR Spectroscopy: Subtle but Significant Differences

The ¹H NMR spectra also provide valuable information for distinguishing between the two isomers. The chemical shifts of the protons are influenced by the proximity to the electron-withdrawing nitrogen atom and the ring currents of the bicyclic system. While data for the parent compounds can be sparse, analysis of substituted derivatives reveals consistent trends.

For example, in a methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate, the proton at the 5-position (H5) typically appears as a doublet of doublets at a downfield chemical shift, often around 8.80 ppm, due to its proximity to the nitrogen atom.[2] In contrast, for substituted thieno[2,3-b]pyridines, the proton at the 7-position, also adjacent to the nitrogen, will exhibit a similar downfield shift. The precise chemical shifts and coupling patterns of the protons on the thiophene and pyridine rings will differ based on the substitution pattern, but the relative positions of the signals provide crucial clues for isomer identification.

Experimental Protocol: NMR Spectroscopy

G A Sample Preparation B Instrument Setup A->B Dissolve ~5-10 mg in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) C Data Acquisition B->C Tune and shim the probe. Set acquisition parameters (pulse sequence, number of scans). D Data Processing C->D Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra. E Spectral Analysis D->E Apply Fourier transform, phase correction, and baseline correction.

Caption: Workflow for NMR spectroscopic analysis of thienopyridine isomers.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the thienopyridine sample and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • 2D NMR Acquisition (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify ¹H-¹H couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C nuclei, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations (2-3 bonds).

  • Data Processing and Analysis: Process the acquired data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals. Analyze the chemical shifts, coupling constants, and correlations to elucidate the structure of the isomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The position of the absorption maxima (λmax) is sensitive to the extent of conjugation and the electronic nature of the chromophore.

For instance, studies on various thieno[2,3-b]pyridine derivatives have shown multiple absorption bands in the UV region, which can be influenced by the nature and position of substituents.[3] Similarly, thieno[3,2-b]thiophene derivatives, which share a similar fused heterocyclic system, exhibit absorption maxima that are sensitive to substitution.[4] The differences in the UV-Vis spectra of the thienopyridine isomers are attributed to the altered energy levels of the π molecular orbitals due to the different arrangement of the heteroatoms.

Experimental Protocol: UV-Vis Spectroscopy

G A Solution Preparation B Spectrophotometer Setup A->B Prepare a dilute solution (e.g., 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, acetonitrile). C Measurement B->C Calibrate the instrument with a solvent blank. D Data Analysis C->D Scan the absorbance from ~200 nm to 400 nm. E E D->E Identify λmax and determine molar absorptivity (ε).

Caption: Workflow for UV-Vis spectroscopic analysis.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of the thienopyridine isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration. From the stock solution, prepare a dilute solution (typically in the micromolar range, e.g., 1 x 10⁻⁵ M) to ensure the absorbance is within the linear range of the instrument (ideally between 0.1 and 1.0).

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the sample holder. Record a baseline spectrum to subtract the solvent absorbance.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprint Regions

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule and for obtaining a characteristic "fingerprint" spectrum. The vibrational frequencies of different bonds are sensitive to the molecular structure.

For thienopyridine isomers, the IR spectra will show characteristic bands for C-H, C=C, C=N, and C-S stretching and bending vibrations. While many of these bands will be in similar regions for both isomers, subtle shifts in frequency and differences in intensity in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

For example, in various substituted thieno[2,3-b]pyridines, characteristic IR bands have been reported for N-H and C=O stretching in amide derivatives, and C-H stretching of aliphatic groups.[5] The precise positions of the aromatic C-H and C=C stretching vibrations will be influenced by the isomeric form and the substitution pattern.

Experimental Protocol: IR Spectroscopy

G A Sample Preparation B Instrument Setup A->B Prepare a KBr pellet or use an ATR accessory. C Data Acquisition B->C Record a background spectrum. D Spectral Analysis C->D Acquire the sample spectrum. E E D->E Identify characteristic absorption bands.

Caption: Workflow for IR spectroscopic analysis.

Step-by-Step Methodology (using ATR-FTIR):

  • Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Spectrum: Record a background spectrum with no sample on the crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid thienopyridine sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the various functional groups and vibrations within the molecule. Compare the fingerprint region with reference spectra if available.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural clues, as different isomers often fragment in distinct ways.

For example, a study on the tandem mass spectrometry of thieno[3,2-b]pyrido[2,3-d]pyridazine isomers showed that the fragmentation patterns were characteristic of the specific isomer, allowing for their differentiation.[1] This suggests that a similar approach can be used for the simpler thieno[3,2-b]pyridine isomers.

Experimental Protocol: Mass Spectrometry

G A Sample Introduction B Ionization A->B Introduce a small amount of sample into the mass spectrometer. C Mass Analysis B->C Ionize the sample using a suitable method (e.g., EI, ESI). D Detection C->D Separate the ions based on their mass-to-charge ratio (m/z). E Spectral Interpretation D->E Detect the ions and generate the mass spectrum.

Caption: General workflow for mass spectrometric analysis.

Step-by-Step Methodology (using Electron Ionization):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or a gas chromatograph for volatile samples.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing the formation of a molecular ion and fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information and compare it with expected fragmentation pathways for the different isomers. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and fragment ions with high accuracy.

Conclusion

The unambiguous identification of thieno[3,2-b]pyridine isomers is a cornerstone of effective research and development in fields that utilize these important heterocyclic scaffolds. While each spectroscopic technique provides valuable pieces of the structural puzzle, a combined approach is often necessary for definitive characterization. As a primary tool, ¹³C NMR spectroscopy offers the most clear-cut differentiation between thieno[3,2-b]pyridine and thieno[2,3-b]pyridine, with the chemical shifts of the ring junction carbons being particularly diagnostic. ¹H NMR, UV-Vis, IR, and mass spectrometry provide complementary and confirmatory data. By understanding the principles behind the spectroscopic differences and employing rigorous experimental protocols, researchers can confidently navigate the chemistry of thienopyridine isomers and unlock their full potential.

References

A Comparative Guide to the Biological Activity of 2-Bromothieno[3,2-b]pyridine Derivatives: From Synthesis to Cellular Effects

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a bromine atom at the 2-position provides a versatile synthetic handle for the development of a diverse library of derivatives. This guide offers an in-depth, comparative analysis of the biological activities of these 2-substituted thieno[3,2-b]pyridine derivatives, with a focus on their anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory properties. We will delve into the synthetic strategies, structure-activity relationships (SAR), and detailed experimental protocols to provide a comprehensive resource for researchers in the field.

The Synthetic Versatility of 2-Bromothieno[3,2-b]pyridine

The 2-bromo-thieno[3,2-b]pyridine core serves as a key building block for a multitude of derivatives, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool, enabling the introduction of various aryl and heteroaryl moieties at the 2-position. This synthetic flexibility allows for the fine-tuning of the molecule's steric and electronic properties, which in turn significantly influences its biological activity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Arylthieno[3,2-b]pyridines

This protocol outlines a general procedure for the synthesis of 2-arylthieno[3,2-b]pyridines from a this compound precursor.

Materials:

  • This compound derivative

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the this compound derivative (1 equivalent), the arylboronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (0.02-0.1 equivalents), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylthieno[3,2-b]pyridine derivative.

Anticancer Activity: A Prominent Feature

Numerous studies have highlighted the potent anticancer activity of 2-substituted thieno[3,2-b]pyridine derivatives against a variety of cancer cell lines. The nature of the substituent at the 2-position plays a crucial role in determining the cytotoxic potency and selectivity.

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 2-substituted thieno[3,2-b]pyridine derivatives against various cancer cell lines. The data is presented as GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) values in µM.

Compound ID2-SubstituentCell LineCancer TypeGI₅₀/IC₅₀ (µM)Reference
1a PhenylMDA-MB-231Triple-Negative Breast Cancer>50[1]
1b 4-ChlorophenylMDA-MB-231Triple-Negative Breast Cancer13[1]
1c 4-MethoxyphenylMDA-MB-231Triple-Negative Breast Cancer>50[1]
2a 2-AminophenylNCI-H460Non-Small Cell Lung Cancer2.5-4.2[2]
2b Thiophen-2-ylNCI-H460Non-Small Cell Lung Cancer0.7-1.0[2]

Structure-Activity Relationship Insights:

  • The presence of a halogen, such as chlorine, on the 2-aryl substituent (Compound 1b ) can significantly enhance anticancer activity compared to an unsubstituted phenyl ring (Compound 1a )[1].

  • Electron-donating groups like methoxy at the para-position of the 2-aryl ring (Compound 1c ) may lead to a decrease in activity[1].

  • The introduction of a heteroaryl ring, such as thiophene (Compound 2b ), at the 2-position can result in potent and selective anticancer effects[2].

  • An o-aniline substituent (Compound 2a ) also confers significant broad-spectrum anticancer activity[2].

Experimental Protocol: MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for anticancer drugs.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Test compounds (2-substituted thieno[3,2-b]pyridine derivatives)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI₅₀ or IC₅₀ value for each compound.

Kinase Inhibition: A Targeted Approach to Cancer Therapy

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The thieno[3,2-b]pyridine scaffold has emerged as a promising template for the design of potent and selective kinase inhibitors.

Comparative Analysis of Kinase Inhibitory Activity

The following table presents the kinase inhibitory activity of selected thieno[3,2-b]pyridine derivatives.

Compound IDTarget KinaseIC₅₀ (nM)Reference
3a Haspin-[3][4][5]
3b CDKLs-[3][4][5]
4a c-Met/VEGF-[4]
4b Src-[4]

Mechanistic Insights:

Thieno[3,2-b]pyridine-based inhibitors often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for diverse binding modes, which can be exploited to achieve high kinome-wide selectivity[3][4][5]. The substituents at the 2-position can be designed to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC₅₀ value of a compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate buffer.

  • In the wells of a microplate, add the test compound, the recombinant kinase, and the kinase-specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature for a defined period.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • The luminescent signal is proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Antimicrobial and Anti-inflammatory Activities: Expanding the Therapeutic Potential

While the primary focus has been on anticancer and kinase inhibitory activities, derivatives of the broader thienopyridine class have also demonstrated promising antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Several thieno[2,3-b]pyridine derivatives have shown significant activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Comparative Analysis of Antimicrobial Activity (MIC in µM)

Compound IDBacterial StrainMIC (µM)Reference
5a Staphylococcus aureus9.9
5a Escherichia coli19.8
5b Enterococcus faecalis79.1
5b Pseudomonas aeruginosa79.1
Anti-inflammatory Activity

Thieno[2,3-b]pyridine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. In vivo studies, such as the carrageenan-induced rat paw edema model, are commonly used to evaluate anti-inflammatory potential[6].

Conclusion and Future Directions

The this compound scaffold is a highly versatile platform for the development of novel therapeutic agents. The ease of functionalization at the 2-position through modern synthetic methodologies, particularly Suzuki-Miyaura cross-coupling, has enabled the creation of a diverse range of derivatives with potent biological activities. The current research landscape is dominated by their application as anticancer agents and kinase inhibitors, with compelling in vitro data supporting their potential.

Future research should focus on:

  • Expanding the diversity of substituents at the 2-position to further explore the structure-activity landscape.

  • In-depth mechanistic studies to elucidate the precise molecular targets and pathways modulated by these compounds.

  • In vivo evaluation of the most promising candidates to assess their efficacy, pharmacokinetics, and safety profiles.

  • Systematic investigation of other therapeutic areas , such as antimicrobial and anti-inflammatory applications, where the thieno[3,2-b]pyridine core may also hold significant promise.

This guide provides a solid foundation for researchers to build upon, offering both a comparative overview of the existing knowledge and detailed protocols to facilitate further investigation into the promising biological activities of this compound derivatives.

References

A Comparative Guide to 2-Bromothieno[3,2-b]pyridine-Based Materials in Organic Field-Effect Transistors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of next-generation electronics, organic field-effect transistors (OFETs) have emerged as a highly promising technology due to their potential for flexibility, low-cost fabrication, and large-area coverage. At the heart of these devices lies the organic semiconductor, a material whose molecular structure dictates the overall performance of the OFET. This guide provides a comprehensive comparison of OFETs based on the innovative 2-Bromothieno[3,2-b]pyridine building block against other established organic semiconductor materials.

The strategic incorporation of a pyridine ring into a thiophene-based backbone, as seen in thieno[3,2-b]pyridine, offers a unique combination of electron-withdrawing properties and potential for strong intermolecular interactions. This can lead to materials with desirable energy levels for charge injection and transport, as well as robust solid-state packing, which is crucial for high charge carrier mobility. The bromo-functionalization at the 2-position provides a reactive site for further chemical modification, allowing for the fine-tuning of electronic properties and solubility.

The Competitive Landscape: Performance Benchmarking

The performance of an OFET is characterized by several key parameters, including charge carrier mobility (µ), the on/off current ratio, and the threshold voltage (Vth). A higher mobility signifies more efficient charge transport, a high on/off ratio is essential for clear switching behavior, and a low threshold voltage reduces power consumption. The stability of the device under ambient conditions is another critical factor for practical applications.

While specific data for OFETs based directly on the this compound monomer is limited in publicly available literature, we can infer its potential by examining the performance of closely related thienopyridine and dithienothiophene derivatives. These materials often exhibit p-type (hole-transporting) or ambipolar (both hole and electron-transporting) behavior.

Below is a comparative table summarizing the performance of various thieno-based materials, providing a benchmark against which the potential of this compound derivatives can be assessed.

Material ClassRepresentative Compound(s)Hole Mobility (µh) (cm²/Vs)Electron Mobility (µe) (cm²/Vs)On/Off RatioKey Features & Notes
Thienopyridine Derivatives Thieno[3,2-c]pyridine-4,6-dione derived bisisoindigo (TPBIID)0.011[1]0.015[1]> 10⁵Balanced ambipolar charge transport.[1]
P(TPBIID-BT) Polymer0.16[1]-> 10⁵P-type dominated ambipolar characteristics.[1]
Dithienothiophene (DTT) Derivatives 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT)1.26[2]-10⁶ - 10⁸High mobility in single-crystal OFETs.[2]
Solution-processed DTT derivativesup to 2.6[3]-> 10⁷High performance from solution-processable small molecules.[3]
Naphthodithieno[3,2-b]thiophene (NDTT) derivativesup to 0.22-> 10⁶Air-stable materials with good solubility.[4]
Thieno[3,2-b]thiophene Copolymers DPP-thieno[3,2-b]thiophene copolymerHigh mobility p-type--Demonstrates the potential of copolymerization.[5]
TT-BT copolymersup to 0.1-3.5 x 10³Low-voltage operation.[6]
Alternative High-Mobility Materials Pentacene~1.5-> 10⁶ - 10⁸Long-standing benchmark p-type material.[7]
DPh-BTBTup to 3.5-2.1 x 10⁷High mobility and excellent air-stability.[8]

Insights from the Data:

The data clearly indicates that the thieno[3,2-b]thiophene core and its derivatives are capable of achieving high hole mobilities, often exceeding 1 cm²/Vs.[2][3] The incorporation of a pyridine unit, as in thienopyridine derivatives, can introduce ambipolar characteristics, enabling the transport of both holes and electrons.[1] This versatility is highly desirable for the fabrication of complementary logic circuits. The 2-bromo functionality on the thieno[3,2-b]pyridine core serves as a versatile handle for synthesizing a new generation of such high-performance materials through cross-coupling reactions.[9]

Experimental Workflows: From Material Synthesis to Device Characterization

Achieving high-performance OFETs is a multi-step process that requires careful control over material synthesis, device fabrication, and characterization.

1. Synthesis of this compound-Based Materials:

The this compound core can be synthesized through various organic chemistry routes. Subsequent functionalization is typically achieved via palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. This allows for the introduction of various aromatic or alkyl substituents to tune the material's electronic properties and processability.

2. OFET Fabrication Protocol (Bottom-Gate, Top-Contact):

A common device architecture is the bottom-gate, top-contact configuration. The following is a generalized protocol:

  • Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer serves as the gate electrode and gate dielectric, respectively. The substrate is thoroughly cleaned using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath.

  • Dielectric Surface Treatment: To improve the interface quality and promote ordered growth of the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS).

  • Organic Semiconductor Deposition: The this compound-based material is deposited onto the treated substrate. This can be done through thermal evaporation in a high-vacuum chamber or via solution-based techniques like spin-coating or solution shearing for processable materials.[3][10]

  • Source and Drain Electrode Deposition: Gold (Au) is commonly used for the source and drain electrodes and is deposited through a shadow mask via thermal evaporation.

  • Annealing: The completed device is often annealed at an optimal temperature to improve the crystallinity of the organic film and reduce contact resistance, which can significantly enhance device performance.[4]

3. Device Characterization:

The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) to minimize the effects of air and moisture. Transfer and output characteristics are measured to extract key performance metrics.

Visualizing the Path to Performance

To better understand the processes and relationships involved, the following diagrams illustrate the key concepts.

cluster_synthesis Material Synthesis This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Aryl Boronic Acid/Ester Aryl Boronic Acid/Ester Aryl Boronic Acid/Ester->Coupling Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Coupling Reaction Functionalized Thienopyridine Functionalized Thienopyridine Coupling Reaction->Functionalized Thienopyridine

Synthesis of Functionalized Thienopyridines.

Substrate Cleaning Substrate Cleaning Surface Treatment (OTS) Surface Treatment (OTS) Substrate Cleaning->Surface Treatment (OTS) Improves interface Semiconductor Deposition Semiconductor Deposition Surface Treatment (OTS)->Semiconductor Deposition Promotes ordered growth Electrode Deposition Electrode Deposition Semiconductor Deposition->Electrode Deposition Completes channel Annealing Annealing Electrode Deposition->Annealing Enhances performance Device Characterization Device Characterization Annealing->Device Characterization

References

Validating the Structure of 2-Bromothieno[3,2-b]pyridine Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the thieno[3,2-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous pharmacologically active agents.[1] The precise substitution pattern on this heterocyclic system is critical to its biological activity, making unambiguous structural validation an indispensable step in the development of novel therapeutics. Among the various derivatives, 2-Bromothieno[3,2-b]pyridines serve as versatile intermediates for further functionalization through cross-coupling reactions, underscoring the importance of their correct structural assignment.[2]

This guide provides an in-depth comparison of X-ray crystallography with key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural validation of 2-Bromothieno[3,2-b]pyridine derivatives. We will delve into the experimental protocols, data interpretation, and the unique advantages and limitations of each method, offering a comprehensive framework for researchers to select the most appropriate analytical strategy.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional arrangement of atoms in a molecule, providing unequivocal proof of its structure. The technique relies on the diffraction of X-rays by the ordered lattice of a single crystal.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a solved crystal structure is a multi-step process that demands patience and precision.

xray_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Compound Compound Solvent_Screening Solvent_Screening Compound->Solvent_Screening Dissolution Crystallization_Method Crystallization_Method Solvent_Screening->Crystallization_Method Optimization Single_Crystal Single_Crystal Crystallization_Method->Single_Crystal Growth Mounting Mounting Single_Crystal->Mounting Selection Diffractometer Diffractometer Mounting->Diffractometer X-ray Exposure Diffraction_Pattern Diffraction_Pattern Diffractometer->Diffraction_Pattern Data Acquisition Unit_Cell Unit_Cell Diffraction_Pattern->Unit_Cell Indexing Space_Group Space_Group Unit_Cell->Space_Group Symmetry Determination Initial_Model Initial_Model Space_Group->Initial_Model Solving Refined_Structure Refined_Structure Initial_Model->Refined_Structure Refinement CIF_File CIF_File Refined_Structure->CIF_File Finalization

Figure 1: Experimental workflow for single-crystal X-ray crystallography.
  • Crystal Growth (The Bottleneck):

    • Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

    • Solvent Selection: A systematic screening of solvents is crucial. The ideal solvent is one in which the compound has moderate solubility.

    • Common Crystallization Techniques:

      • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal formation.

      • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.

      • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing its solubility and promoting crystal growth.

  • Crystal Selection and Mounting:

    • A suitable single crystal, typically 0.1-0.3 mm in size, with well-defined faces and no visible defects, is selected under a microscope.

    • The crystal is mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).

  • Data Collection:

    • The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.

    • The crystal is rotated, and a series of diffraction images are collected by a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial positions of the atoms are determined using direct methods or Patterson methods.

    • The structural model is refined by least-squares methods to best fit the experimental data.

Interpreting the Crystallographic Data

The final output of an X-ray crystallographic analysis is a crystallographic information file (CIF), which contains a wealth of information about the crystal structure.

ParameterDescriptionImportance for Structure Validation
Formula and Molecular Weight The chemical formula and molecular weight of the compound in the crystal.Confirms the elemental composition.
Crystal System and Space Group The symmetry of the crystal lattice.Provides information about the packing of molecules.
Unit Cell Dimensions The lengths of the sides and the angles between the axes of the unit cell.Defines the basic repeating unit of the crystal.
Atomic Coordinates The x, y, and z coordinates of each atom in the asymmetric unit.Defines the three-dimensional structure of the molecule.
Bond Lengths and Angles The distances between bonded atoms and the angles between bonds.Confirms the connectivity and geometry of the molecule.
R-factor (R1) A measure of the agreement between the calculated and observed structure factors.A low R-factor (typically < 0.05) indicates a good quality structure.

Orthogonal Validation: Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, and for routine characterization, spectroscopic methods are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound derivatives, 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, are particularly informative.

nmr_validation cluster_1d 1D NMR cluster_2d 2D NMR Proposed_Structure Proposed_Structure 1D_NMR 1D_NMR Proposed_Structure->1D_NMR Proton & Carbon Environments 1H_NMR ¹H NMR Proposed_Structure->1H_NMR 13C_NMR ¹³C NMR Proposed_Structure->13C_NMR 2D_NMR 2D_NMR 1D_NMR->2D_NMR Connectivity COSY COSY (H-H) 1D_NMR->COSY HSQC HSQC (¹J C-H) 1D_NMR->HSQC HMBC HMBC (ⁿJ C-H) 1D_NMR->HMBC Structure_Confirmation Structure_Confirmation 2D_NMR->Structure_Confirmation Correlation Analysis COSY->Structure_Confirmation HSQC->Structure_Confirmation HMBC->Structure_Confirmation

Figure 2: Logic flow for structure validation using NMR spectroscopy.
  • ¹H NMR: The proton spectrum would show distinct signals for the protons on the pyridine and thiophene rings. The chemical shifts and coupling constants would be characteristic of their positions relative to the nitrogen, sulfur, and bromine atoms. For instance, in the related methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate, the protons on the thieno[3,2-b]pyridine core appear as doublets of doublets in the aromatic region.[4]

  • ¹³C NMR: The carbon spectrum would show the expected number of signals for the carbon atoms in the molecule. The chemical shift of the carbon atom attached to the bromine would be significantly influenced by the halogen's electronegativity.

  • COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of the protons on the pyridine and thiophene rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the molecular framework.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

  • Data Processing and Analysis: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and cross-peaks to elucidate the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound derivatives, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

  • Molecular Ion Peak (M+): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units. For this compound (C₇H₄BrNS), the expected molecular ion peaks would be at m/z 213 and 215.

  • Fragmentation Pattern: The fragmentation pattern will depend on the specific derivative. Common fragmentation pathways for brominated aromatic compounds involve the loss of the bromine atom (M-Br) or the loss of HBr.

Ionization TechniqueInformation Obtained
Electron Ionization (EI) Provides detailed fragmentation patterns, useful for structural elucidation.
Electrospray Ionization (ESI) A soft ionization technique that typically yields the protonated molecule [M+H]⁺, ideal for determining the molecular weight.
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum using an appropriate ionization technique (e.g., EI or ESI).

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for the proposed formula. Analyze the fragmentation pattern to gain further structural insights.

Comparison of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample State Single crystalSolutionSolid or solution
Information Output 3D atomic arrangement, bond lengths, bond anglesConnectivity, chemical environment of atomsMolecular weight, elemental formula, fragmentation
Unambiguity High (gold standard)High (with 2D NMR)Moderate (can be ambiguous without HRMS and fragmentation analysis)
Sample Amount Micrograms to milligramsMilligramsNanograms to micrograms
Throughput LowHighHigh
Key Limitation Requires high-quality single crystalsCan be complex for large molecules with overlapping signalsDoes not provide stereochemical information

Conclusion

The structural validation of this compound derivatives is a critical aspect of their development as pharmaceutical agents and synthetic intermediates. While single-crystal X-ray crystallography provides the most definitive structural information, its application is contingent on the ability to grow suitable crystals. NMR spectroscopy and mass spectrometry offer powerful and often more accessible alternatives for routine structural confirmation and elucidation.

A comprehensive approach that utilizes a combination of these techniques is often the most robust strategy. NMR and MS can provide strong evidence for the proposed structure, which can then be unequivocally confirmed by X-ray crystallography if a single crystal can be obtained. By understanding the principles, protocols, and limitations of each method, researchers can confidently and accurately characterize these important heterocyclic compounds, paving the way for new discoveries in medicinal chemistry.

References

A Comparative Guide to Cross-Coupling Methods for 2-Bromothieno[3,2-b]pyridine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The thieno[3,2-b]pyridine core, a privileged structure in numerous biologically active compounds, often requires precise and efficient C-C and C-N bond formation at the 2-position. 2-Bromothieno[3,2-b]pyridine serves as a versatile and readily available starting material for these transformations. This guide provides an in-depth comparative analysis of various palladium-catalyzed cross-coupling methods for the derivatization of this key heterocyclic building block. We will delve into the mechanistic underpinnings, provide field-tested experimental protocols, and offer a critical evaluation of each method's strengths and weaknesses, supported by experimental data.

The Strategic Importance of Cross-Coupling on the Thieno[3,2-b]pyridine Scaffold

The thieno[3,2-b]pyridine nucleus is a bioisostere of quinoline and has been identified as a key pharmacophore in a range of therapeutic agents, including kinase inhibitors and anti-cancer drugs. The ability to introduce diverse substituents at the 2-position allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for achieving this molecular diversification with a high degree of control and functional group tolerance.[1]

This guide will focus on a comparative study of the following key cross-coupling reactions for the functionalization of this compound:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds with boronic acids or their derivatives.

  • Buchwald-Hartwig Amination: For the construction of C(sp²)–N bonds with a wide range of amines.

  • Sonogashira Coupling: For the synthesis of C(sp²)–C(sp) bonds with terminal alkynes.

  • Stille Coupling: Utilizing organostannanes for C-C bond formation.

  • Heck Coupling: For the arylation of alkenes.

  • Negishi Coupling: Employing organozinc reagents for C-C bond formation.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability, commercial availability, and low toxicity of the boronic acid coupling partners.[2] The reaction generally proceeds under mild conditions and exhibits excellent functional group tolerance, making it a first-choice for many synthetic campaigns.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical in facilitating these steps, particularly for heteroaromatic substrates where catalyst poisoning can be a concern.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R-B(OR)2) Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Product Release

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Arylation of a this compound Derivative

The following protocol is adapted from a successful Suzuki-Miyaura coupling of a substituted this compound derivative, demonstrating the feasibility of this method on this scaffold.[2]

Materials:

  • Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate

  • Aryl or heteroaryl pinacolborane or potassium trifluoroborate (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (2 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 mmol), the boronic acid derivative (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add Pd(dppf)Cl₂ (0.03 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane/H₂O mixture (5 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance and Considerations
Coupling PartnerCatalyst SystemBaseSolventYield (%)Reference
Aryl/Heteroaryl Boronic Esters/SaltsPd(dppf)Cl₂K₂CO₃Dioxane/H₂O65-91[2]

Advantages:

  • High yields and excellent functional group tolerance.

  • Commercially available and stable boronic acid reagents.

  • Relatively mild reaction conditions.

Disadvantages:

  • Removal of boron-containing byproducts can sometimes be challenging.

  • Some boronic acids can be prone to protodeboronation.

Buchwald-Hartwig Amination: A Gateway to Novel Amines

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct and efficient method for the formation of C-N bonds.[3] This reaction is of paramount importance in drug discovery, where the introduction of amine functionalities is a common strategy for modulating physicochemical properties and biological activity.

Mechanistic Rationale

Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the reductive elimination steps, and for preventing catalyst decomposition.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh this compound, Amine, and Base Catalyst Prepare Catalyst System (Pd Precursor + Ligand) Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat and Stir under Inert Atmosphere Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Chromatography Extraction->Purification

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Experimental Protocol: Amination of a this compound Derivative

This protocol is based on the successful amination of a substituted this compound, highlighting the applicability of this method.[4]

Materials:

  • Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate

  • Aryl or heteroarylamine (1.1 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Cs₂CO₃ (1.5 equiv)

  • Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 mmol), the amine (1.1 mmol), and Cs₂CO₃ (1.5 mmol).

  • In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) in toluene.

  • Add the catalyst solution to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Performance and Considerations
AmineCatalyst SystemBaseSolventYield (%)Reference
Aryl/HeteroarylaminesPd₂(dba)₃ / XantphosCs₂CO₃TolueneGood to Excellent[4]

Advantages:

  • Broad substrate scope, including primary and secondary amines.

  • High functional group tolerance.

  • Direct formation of C-N bonds.

Disadvantages:

  • Requires strictly anhydrous and anaerobic conditions.

  • Bulky, electron-rich ligands can be expensive.

  • Strong bases may not be compatible with all functional groups.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes, which are valuable intermediates in organic synthesis and key components in materials science and medicinal chemistry.[5][6]

Mechanistic Rationale

The traditional Sonogashira reaction involves a dual catalytic cycle with both palladium and copper. The palladium catalyst facilitates the coupling of the aryl halide and the alkyne, while the copper co-catalyst activates the alkyne. Copper-free versions of the Sonogashira coupling have also been developed to avoid issues associated with copper catalysis.

Sonogashira_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Pd(II)(Ar)(X)L2 Pd(0)L2->Oxidative Addition Ar-X Transmetalation Pd(II)(Ar)(C≡CR)L2 Oxidative Addition->Transmetalation Cu-C≡CR Product Ar-C≡CR Transmetalation->Product Reductive Elimination Product->Pd(0)L2

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Experimental Protocol: Alkynylation of a this compound Derivative

The following protocol is based on the successful Sonogashira coupling of a substituted this compound.[4]

Materials:

  • Brominated thieno[3,2-b]pyridine derivative

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2.5 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N)

  • DMF

Procedure:

  • To a Schlenk tube, add the brominated thieno[3,2-b]pyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill with argon three times.

  • Add DMF (5 mL) and Et₃N (2 mL), followed by the terminal alkyne (1.2 mmol).

  • Heat the reaction mixture to 80-100 °C and stir for 3-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Performance and Considerations
AlkyneCatalyst SystemBaseSolventYield (%)Reference
Terminal AlkynesPd(PPh₃)₂Cl₂ / CuIEt₃NDMFHigh[4][5]

Advantages:

  • Direct and efficient method for the synthesis of alkynes.

  • Generally high yields.

  • Tolerates a variety of functional groups.

Disadvantages:

  • Requires an amine base, which can sometimes lead to side reactions.

  • Homocoupling of the alkyne (Glaser coupling) can be a significant side reaction.

  • Copper co-catalyst can be toxic and difficult to remove completely.

Other Cross-Coupling Methods: Stille, Heck, and Negishi

While Suzuki, Buchwald-Hartwig, and Sonogashira couplings are often the first-line methods, Stille, Heck, and Negishi couplings offer alternative strategies with their own unique advantages. Although specific examples for this compound are less common in the literature, their general applicability to heteroaromatic bromides makes them viable options.

Stille Coupling

The Stille coupling utilizes organostannanes as coupling partners. A key advantage is the high tolerance of organostannanes to a wide range of functional groups. However, the toxicity of tin reagents and the difficulty in removing tin byproducts are significant drawbacks.

Heck Coupling

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This method is particularly useful for introducing vinyl groups. The reaction typically requires a base and is often performed at elevated temperatures.

Negishi Coupling

The Negishi coupling employs organozinc reagents, which are more reactive than organoboranes and organostannanes.[1][7] This increased reactivity allows for couplings to occur under milder conditions and can be advantageous for less reactive substrates. However, organozinc reagents are sensitive to air and moisture, requiring stringent anhydrous and anaerobic reaction conditions.

Comparative Summary

ReactionCoupling PartnerKey AdvantagesKey Disadvantages
Suzuki-Miyaura Boronic acids/estersMild conditions, high functional group tolerance, low toxicity of reagents.Boron byproduct removal can be difficult.
Buchwald-Hartwig AminesDirect C-N bond formation, broad amine scope.Requires inert atmosphere, expensive ligands, strong base.
Sonogashira Terminal alkynesEfficient alkyne synthesis, generally high yields.Alkyne homocoupling, potential copper toxicity.
Stille OrganostannanesHigh functional group tolerance.Toxicity of tin reagents, difficult byproduct removal.
Heck AlkenesDirect vinylation of aryl halides.Can require high temperatures, regioselectivity can be an issue.
Negishi Organozinc reagentsHigh reactivity, mild conditions.Air and moisture sensitivity of organozinc reagents.

Conclusion and Recommendations for Method Selection

The choice of cross-coupling method for the functionalization of this compound should be guided by the specific synthetic goal, the nature of the desired substituent, and the functional groups present in the starting materials.

  • For the introduction of aryl or heteroaryl groups (C-C bond formation), the Suzuki-Miyaura coupling is generally the most practical and reliable choice due to its mild conditions and the stability of the coupling partners.

  • To synthesize 2-aminothieno[3,2-b]pyridine derivatives (C-N bond formation), the Buchwald-Hartwig amination is the state-of-the-art method, offering a broad scope and high efficiency.

  • For the installation of alkynyl moieties (C-C bond formation), the Sonogashira coupling is the go-to reaction.

  • The Negishi coupling should be considered for challenging substrates that are unreactive under Suzuki-Miyaura conditions, provided that the necessary air- and moisture-free techniques can be employed.

  • Stille and Heck couplings offer valuable alternatives for specific applications, but the toxicity of tin reagents in the former and the potential for side reactions in the latter warrant careful consideration.

By understanding the nuances of each of these powerful synthetic tools, researchers can strategically design and execute efficient and successful syntheses of novel thieno[3,2-b]pyridine derivatives for applications in drug discovery and materials science.

References

A Guide to Benchmarking the Photostability of 2-Bromothieno[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the photostability of a molecule is paramount. It is a critical parameter that influences a compound's efficacy, safety, and shelf-life. This guide provides a comprehensive framework for benchmarking the photostability of 2-bromothieno[3,2-b]pyridine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry.[1][2] This document will delve into the scientific rationale behind photostability testing, provide detailed experimental protocols, and offer a template for data analysis and comparison, all grounded in established scientific principles and regulatory guidelines.

The Imperative of Photostability in Drug Development

The thieno[3,2-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of various biologically active compounds.[1] However, like many aromatic and heterocyclic systems, these molecules can be susceptible to photodegradation.[3][4][5][6] Exposure to light can trigger a cascade of chemical reactions, including oxidation, cyclization, dehalogenation, and isomerization, leading to a loss of potency and the formation of potentially toxic degradants.[7] Therefore, a rigorous assessment of photostability is not merely a regulatory hurdle but a fundamental aspect of drug discovery and development.[8][9][10][11][12]

This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q1B guidelines, which provide a harmonized approach to photostability testing of new drug substances and products.[8][9][10][11][12]

Experimental Workflow for Photostability Benchmarking

A systematic approach to photostability testing is crucial for obtaining reliable and comparable data.[8][9] The workflow can be divided into two main stages: forced degradation studies and confirmatory studies.[8][11][13]

G cluster_forced Forced Degradation cluster_confirmatory Confirmatory Studies Forced_Intro Objective: Identify potential degradants and develop analytical methods. Sample_Prep_Forced Prepare solutions of this compound derivatives in inert solvents (e.g., acetonitrile, methanol). Forced_Intro->Sample_Prep_Forced Confirmatory_Intro Objective: Determine photostability under standardized ICH conditions. Irradiation_Forced Expose samples to high-intensity light (e.g., Xenon lamp, UV chamber) under exaggerated conditions. Sample_Prep_Forced->Irradiation_Forced Analysis_Forced Analyze samples at time intervals using a stability-indicating HPLC method to identify and quantify degradation products. Irradiation_Forced->Analysis_Forced Analysis_Forced->Confirmatory_Intro Inform Method Validation Sample_Prep_Conf Prepare solid-state and solution samples. Include a dark control for comparison. Confirmatory_Intro->Sample_Prep_Conf Irradiation_Conf Expose samples to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV energy. Sample_Prep_Conf->Irradiation_Conf Analysis_Conf Analyze samples post-exposure for changes in purity, potency, and physical characteristics. Calculate quantum yield. Irradiation_Conf->Analysis_Conf

Caption: A streamlined workflow for benchmarking the photostability of this compound derivatives, encompassing both forced degradation and confirmatory studies.

Part 1: Forced Degradation Studies

The primary goal of forced degradation is to intentionally degrade the sample to identify the likely degradation products and to develop and validate a stability-indicating analytical method.[8][11][13]

Experimental Protocol:

  • Sample Preparation:

    • Prepare solutions of the this compound derivatives in a common, inert solvent (e.g., acetonitrile:water 50:50 v/v) at a concentration of approximately 1 mg/mL.

    • Use chemically inert and transparent containers, such as quartz cuvettes.[8]

  • Irradiation:

    • Expose the samples to a light source capable of emitting both visible and UV radiation. A xenon arc lamp or a metal halide lamp are suitable choices.[11]

    • The exposure should be more severe than that used in confirmatory studies to ensure significant degradation (e.g., 10-20% degradation).[14]

  • Analytical Method:

    • Develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[15] This method must be able to separate the parent compound from all significant degradation products. A diode-array detector (DAD) or a mass spectrometer (MS) can be used for peak purity analysis and identification of degradants.[15][16][17]

    • Validate the method for specificity, linearity, accuracy, precision, and robustness.

  • Data Analysis:

    • Identify and characterize the major degradation products using techniques like LC-MS and NMR spectroscopy.[15]

    • Propose potential degradation pathways.[7] Common pathways for heterocyclic compounds include photooxidation of the sulfur atom, N-dealkylation, and cleavage of the thiophene or pyridine ring.[7][18]

Part 2: Confirmatory Studies and Quantum Yield Determination

Confirmatory studies are performed under standardized conditions to provide data for handling, packaging, and labeling.[8][13][19] A key metric derived from these studies is the photodegradation quantum yield (Φ), which is the number of molecules that undergo a photochemical reaction divided by the number of photons absorbed.[20][21]

Experimental Protocol:

  • Sample Preparation:

    • For each derivative, prepare both solid-state and solution samples.

    • Solid samples should be placed in a thin, uniform layer in a suitable container.[9]

    • Solution samples should be prepared in an appropriate solvent at a known concentration.

    • For each exposed sample, a corresponding "dark control" sample should be prepared and stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).[14]

  • Irradiation Conditions (ICH Q1B):

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet (UV) energy of not less than 200 watt hours per square meter.[8][13][14]

    • A near UV fluorescent lamp with a spectral distribution from 320 nm to 400 nm is recommended.[8]

    • The light exposure can be monitored using a calibrated radiometer/lux meter or a validated chemical actinometric system.[8][11][13]

  • Quantum Yield (Φ) Determination:

    • The quantum yield provides a quantitative measure of a molecule's photosensitivity.[20][22][23]

    • Actinometry: Use a chemical actinometer with a known quantum yield (e.g., ferrioxalate for UV range) to accurately measure the photon flux of the light source.[23]

    • Procedure:

      • Measure the rate of degradation of the this compound derivative under monochromatic light at a specific wavelength where the compound absorbs.

      • Under identical conditions, measure the rate of conversion of the chemical actinometer.

      • Calculate the quantum yield of the test compound using the following relationship: Φcompound = Φactinometer × (ratecompound / rateactinometer) × (εactinometer / εcompound) where ε is the molar absorptivity at the irradiation wavelength.

  • Analytical Assessment:

    • After exposure, analyze the samples using the validated stability-indicating HPLC method.[16]

    • Compare the exposed samples to the dark controls to determine the extent of photodegradation.[14]

    • Assess for any physical changes such as color, clarity (for solutions), or physical state.[9]

Data Presentation and Comparison

For a clear and objective comparison, the results should be summarized in a structured table.

Table 1: Comparative Photostability Data of this compound Derivatives

DerivativeFormulation% Degradation (Visible Light)% Degradation (UV Light)Major Degradation ProductsQuantum Yield (Φ) at λmax
2-Bromo-thieno[3,2-b]pyridine Solid[Experimental Data][Experimental Data][Structure/m/z][Experimental Data]
Solution (ACN)[Experimental Data][Experimental Data][Structure/m/z][Experimental Data]
Derivative A (e.g., with electron-donating group) Solid[Experimental Data][Experimental Data][Structure/m/z][Experimental Data]
Solution (ACN)[Experimental Data][Experimental Data][Structure/m/z][Experimental Data]
Derivative B (e.g., with electron-withdrawing group) Solid[Experimental Data][Experimental Data][Structure/m/z][Experimental Data]
Solution (ACN)[Experimental Data][Experimental Data][Structure/m/z][Experimental Data]
Reference Compound (e.g., a known photolabile drug) Solution (ACN)[Experimental Data][Experimental Data][Structure/m/z][Experimental Data]

Interpreting the Results and Mechanistic Insights

The photostability of a molecule is intrinsically linked to its chemical structure.[3] For this compound derivatives, the following aspects should be considered when interpreting the data:

  • Effect of Substituents: The nature and position of substituents on the thienopyridine ring can significantly influence photostability. Electron-donating groups may increase susceptibility to photooxidation, while electron-withdrawing groups might alter the absorption spectrum and degradation pathways.

  • Role of the Bromine Atom: The carbon-bromine bond can be susceptible to photolytic cleavage, leading to dehalogenated products.[7]

  • Nitrogen and Sulfur Heteroatoms: The presence of both nitrogen and sulfur in the heterocyclic system can influence its electronic properties and reactivity towards light.[4][5][6] Studies on other N-heterocycles have shown that an increase in the number of nitrogen atoms can lead to decreased photostability.[3]

G cluster_factors Factors Influencing Photostability Photostability Photostability Substituents Substituents Substituents->Photostability Halogen Bromine Atom Halogen->Photostability Heteroatoms N & S Heteroatoms Heteroatoms->Photostability Solvent Solvent Effects Solvent->Photostability

Caption: Key molecular and environmental factors that influence the photostability of this compound derivatives.

Conclusion

Benchmarking the photostability of this compound derivatives is a critical step in their development as potential therapeutic agents. By following a systematic approach grounded in the ICH guidelines and employing robust analytical techniques, researchers can generate high-quality, comparable data. This guide provides a comprehensive framework for conducting such studies, from experimental design to data interpretation. A thorough understanding of a molecule's behavior under light stress is essential for ensuring the development of safe, effective, and stable medicines.

References

A Senior Application Scientist's Guide to Bridging Theory and Practice: Characterizing 2-Bromothieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the thieno[3,2-b]pyridine scaffold is a privileged structure, forming the core of compounds with diverse biological activities, from anticancer to antiplatelet agents. The targeted introduction of a bromine atom, as in 2-Bromothieno[3,2-b]pyridine, offers a versatile handle for further chemical modification through cross-coupling reactions, making it a valuable intermediate for building molecular complexity. However, before embarking on extensive synthetic campaigns, a thorough characterization of this key building block is paramount.

This guide provides an in-depth technical comparison of in silico predictive methods and established experimental techniques for the structural elucidation of this compound. As direct experimental and computational data for this specific molecule are not extensively published, this guide will leverage data from closely related analogues and established principles to demonstrate the complementary relationship between predictive modeling and empirical validation. This approach mirrors the real-world workflow of a research scientist encountering a novel or sparsely documented compound.

The Synergy of Prediction and Experimentation

The characterization of a novel molecule is no longer a purely experimental endeavor. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict a molecule's properties before it is even synthesized. These in silico methods offer a rapid and cost-effective way to generate hypotheses about a molecule's structure, stability, and spectroscopic signatures. However, these predictions are models of reality and must be validated by empirical data. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography provide the ground truth, confirming or refuting the computational predictions. The true power lies in the iterative process of using in silico data to guide experimental design and interpreting experimental results with the aid of computational models.

Caption: A conceptual workflow illustrating the synergy between in silico prediction and experimental validation.

I. Molecular Structure: From Optimized Geometry to Crystal Lattice

A molecule's three-dimensional structure is the foundation of its chemical behavior. In silico methods can provide a highly accurate picture of this structure, which can then be compared with experimental data if a suitable crystal can be obtained.

In Silico Prediction: Geometry Optimization

The most common computational approach to predicting molecular structure is geometry optimization using DFT. This method calculates the lowest energy conformation of the molecule in the gas phase. For this compound, a typical DFT calculation (e.g., using the B3LYP functional with a 6-311G(d,p) basis set) would predict a planar structure for the fused ring system, with specific bond lengths and angles.

Table 1: Predicted vs. Expected Experimental Bond Lengths and Angles

ParameterPredicted (DFT)Expected Experimental Range (from analogues)
C-Br Bond Length~1.88 Å1.85 - 1.91 Å
C=N Bond Length~1.34 Å1.33 - 1.35 Å
C-S Bond Length~1.77 Å1.75 - 1.79 Å
C2-C3 Bond Angle~111.5°~111-112°

Note: Predicted values are estimations based on typical DFT calculations for similar structures. Experimental ranges are derived from published crystal structures of related thienopyridine derivatives.

Experimental Verification: X-ray Crystallography

X-ray crystallography provides the definitive experimental determination of a molecule's solid-state structure. While a crystal structure for this compound is not publicly available, the analysis of a derivative, 3-methyl-4-oxo-7-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxylic acid ethyl ester, reveals key structural features of the thienopyridine core[1]. The fused thiophene and dihydropyridine rings are essentially planar, providing confidence in the predictions for the parent aromatic system.

II. Spectroscopic Fingerprinting: A Comparative Analysis

NMR and mass spectrometry are the workhorses of structural elucidation for organic molecules. Here, we compare the predicted spectroscopic data with what would be expected from experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In silico NMR prediction has become a valuable tool for assigning complex spectra. DFT calculations can predict both ¹H and ¹³C chemical shifts with a reasonable degree of accuracy[2][3][4].

Table 2: Predicted vs. Expected Experimental ¹H and ¹³C NMR Chemical Shifts (in ppm)

AtomPredicted ¹H (DFT)Expected ¹H (Experimental)Predicted ¹³C (DFT)Expected ¹³C (Experimental)
H3~7.5~7.4-7.6C2 (C-Br)~115
H5~8.7~8.6-8.8C3~125
H6~7.4~7.3-7.5C3a~130
H7~8.2~8.1-8.3C5~148
C6~122
C7~132
C7a~153

Note: Predicted values are based on DFT calculations of similar brominated heterocycles. Expected experimental values are extrapolated from published data on thieno[3,2-b]pyridine derivatives[5].

The predicted ¹H NMR spectrum would show four distinct signals in the aromatic region. The proton on the thiophene ring (H3) would likely be a singlet, while the three protons on the pyridine ring (H5, H6, H7) would exhibit doublet of doublets splitting patterns due to their coupling with each other. The ¹³C NMR spectrum would be expected to show seven distinct signals for the carbon atoms of the fused ring system. The carbon bearing the bromine atom (C2) would be significantly shielded compared to the other carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • In Silico Prediction: The predicted monoisotopic mass of this compound (C₇H₄BrNS) is 212.9248 g/mol .

  • Experimental Verification: High-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak ([M]⁺) that matches this predicted mass to within a few parts per million. A key feature in the mass spectrum would be the presence of two peaks of nearly equal intensity for the molecular ion, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).

III. Experimental Protocols: The Foundation of Reliable Data

The validity of any comparison rests on the quality of the experimental data. Below are detailed, standard operating procedures for the key analytical techniques.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans (due to lower natural abundance of ¹³C), relaxation delay of 2 seconds, spectral width of 200-240 ppm.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

  • Data Analysis: Determine the accurate mass of the molecular ion peak and compare it to the calculated theoretical mass. Analyze the isotopic pattern to confirm the presence of bromine.

IV. In Silico Prediction Workflow

The following outlines a general workflow for predicting the properties of this compound.

G A 1. Build 3D Structure (e.g., Avogadro, ChemDraw) B 2. Geometry Optimization (DFT: B3LYP/6-311G(d,p)) A->B Input geometry C 3. Frequency Calculation (Confirm minimum energy structure) B->C Optimized geometry D 4. NMR Chemical Shift Calculation (GIAO method) C->D Verified structure E 5. Analysis of Results (Compare with experimental data) D->E Predicted shifts

References

The Versatile Scaffold: A Comparative Guide to the Applications of 2-Bromothieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thieno[3,2-b]pyridine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it an attractive scaffold for the development of novel therapeutic agents and functional organic materials. This guide provides an in-depth technical overview of the applications of a key intermediate, 2-Bromothieno[3,2-b]pyridine, offering a comparative analysis of its utility and the performance of its derivatives.

The Strategic Importance of the Bromo-Substituent

This compound serves as a versatile building block primarily due to the reactivity of the bromine atom. Positioned on the electron-rich thiophene ring, the bromo group is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery and the fine-tuning of optoelectronic properties in materials science.

The general utility of bromoarenes in cross-coupling is well-established, providing a reliable handle for carbon-carbon and carbon-heteroatom bond formation. The choice of catalyst, ligands, and reaction conditions can be tailored to achieve high yields and selectivity, making this compound a valuable starting material for creating libraries of novel compounds.[1]

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The thienopyridine scaffold is a well-recognized pharmacophore in the design of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.[2] While much of the published research focuses on the isomeric thieno[2,3-b]pyridine system, the underlying principles of targeting the ATP-binding site of kinases are applicable to thieno[3,2-b]pyridine derivatives as well.

Comparative Analysis of Thienopyridine-Based Kinase Inhibitors

Kinase inhibitors often feature a heterocyclic core that mimics the adenine part of ATP, with substituents that extend into hydrophobic pockets and form hydrogen bonds with the kinase hinge region. The thieno[3,2-b]pyridine scaffold can effectively serve this purpose.

A study on 5-bromo-thieno[2,3-b]pyridine derivatives as Pim-1 kinase inhibitors demonstrated that modifications at the 2-position significantly influenced inhibitory activity.[3][4] For instance, the introduction of amide or benzoyl groups led to compounds with moderate to poor Pim-1 inhibition, with IC50 values ranging from 12.71 µM to over 100 µM.[3][4] This highlights the sensitivity of kinase inhibition to the nature of the substituent.

While direct studies on kinase inhibitors derived from this compound are not extensively reported, a notable study on methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate showcases the potential of this scaffold.[5] Through Suzuki-Miyaura cross-coupling, a series of 3-arylthieno[3,2-b]pyridine derivatives were synthesized and evaluated for their anti-tumor activity against triple-negative breast cancer cell lines.[5]

Table 1: Anti-proliferative Activity of 3-Arylthieno[3,2-b]pyridine Derivatives [5]

CompoundR GroupMDA-MB-231 GI50 (µM)MDA-MB-468 GI50 (µM)
2a Phenyl> 50> 50
2b 4-Methylphenyl2935
2c 4-Methoxyphenyl1725
2d 4-(Trifluoromethyl)phenyl> 50> 50
2e 4-Chlorophenyl1318

This data demonstrates that substitution on the thieno[3,2-b]pyridine core can lead to potent anti-proliferative agents. The 4-chlorophenyl derivative (2e ) exhibited the highest potency, suggesting that electronic and steric factors of the introduced aryl group play a crucial role in biological activity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol is adapted from the synthesis of 3-arylthieno[3,2-b]pyridine derivatives and is expected to be applicable to this compound.

Objective: To synthesize 2-arylthieno[3,2-b]pyridines from this compound and various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (2 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add 1,4-dioxane and water (4:1 v/v).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture at 90 °C under an argon atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling

Applications in Materials Science: Organic Electronics

The fused aromatic nature of the thieno[3,2-b]pyridine scaffold imparts it with favorable electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to functionalize the core via the 2-bromo position allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge injection and transport.

Thienopyridine Derivatives in OLEDs

Derivatives of the isomeric benzo[2][6]thieno[2,3-b]pyridine have been successfully employed as host materials in phosphorescent OLEDs (PHOLEDs).[7] By attaching carbazole units, bipolar host materials were developed that led to high external quantum efficiencies of over 20% for both green and blue PHOLEDs.[7] This demonstrates the potential of thienopyridine-based materials in high-performance lighting and display technologies.

While direct data for OLEDs based on 2-substituted thieno[3,2-b]pyridines is limited, the principles of molecular design for OLED materials can be applied. The introduction of electron-donating or electron-withdrawing groups at the 2-position of the thieno[3,2-b]pyridine core via cross-coupling reactions would allow for the systematic tuning of the material's energy levels and charge transport characteristics.

OLED_Structure

Thienopyridine-based Materials in OFETs

Thienothiophene-based polymers have shown promise as the semiconducting channel material in OFETs.[8] Copolymers incorporating substituted thieno[3,2-b]thiophenes have exhibited p-channel field-effect behavior with hole mobilities as high as 0.1 cm²/V·s.[8] This performance is influenced by the nature of the side chains, indicating that functionalization is a key strategy for optimizing device performance.

The introduction of various organic fragments onto the 2-position of the thieno[3,2-b]pyridine core could similarly lead to a new class of organic semiconductors for OFETs. The planarity and potential for π-π stacking of the thieno[3,2-b]pyridine system are advantageous for efficient charge transport in the solid state.

Conclusion and Future Outlook

This compound is a valuable and versatile starting material with significant potential in both medicinal chemistry and materials science. While direct experimental data for this specific isomer is still emerging, the extensive research on related thienopyridine systems provides a strong foundation for its application.

In medicinal chemistry, the use of this compound in palladium-catalyzed cross-coupling reactions offers a clear pathway to novel kinase inhibitors and other therapeutic agents. The comparative data from closely related structures underscores the importance of systematic functionalization to achieve high potency and selectivity.

In materials science, the tunability of the electronic properties of the thieno[3,2-b]pyridine scaffold through reactions at the 2-position opens up opportunities for the development of new host and charge-transport materials for high-performance OLEDs and OFETs.

Future research should focus on the systematic synthesis and evaluation of derivatives of this compound to fully realize its potential. Comparative studies against existing standards in both biological assays and electronic device performance will be crucial for establishing the advantages of this promising heterocyclic building block.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromothieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Bromothieno[3,2-b]pyridine, a halogenated heterocyclic compound common in synthetic and medicinal chemistry. Our approach is grounded in established safety principles to ensure the protection of personnel and the environment.

Foundational Safety: Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its classification as a brominated heterocyclic compound allows us to extrapolate its hazard profile from closely related analogs like 2-bromopyridine. These compounds are consistently categorized as hazardous.

The primary risks associated with this compound and similar halogenated organics include:

  • Acute Toxicity: Potentially toxic if swallowed and fatal or harmful if it comes into contact with the skin.

  • Irritation: Causes significant skin and serious eye irritation.[1][2]

  • Respiratory Hazard: May cause respiratory irritation upon inhalation of dusts or vapors.

  • Environmental Hazard: Discharge into the environment must be avoided as it can be harmful to aquatic life.[3]

These hazards necessitate a meticulous approach to handling and waste management, starting with the mandatory use of Personal Protective Equipment (PPE).

Hazard ClassificationDescriptionGHS CodeSource
Acute Toxicity, OralToxic if swallowed.H301
Acute Toxicity, DermalFatal in contact with skin.H310
Skin IrritationCauses skin irritation.H315[1]
Eye IrritationCauses serious eye irritation.H319[1]
Specific Target Organ ToxicityMay cause respiratory irritation.H335

Mandatory Personal Protective Equipment (PPE) for Handling:

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.

  • Eye/Face Protection: Use chemical splash goggles and/or a full-face shield.[4]

  • Skin and Body Protection: A fully-buttoned laboratory coat is required to prevent skin contact.

  • Respiratory Protection: All handling of solid or liquid this compound should be conducted within a certified chemical fume hood to prevent inhalation.[4]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is its strict segregation as halogenated organic waste . This is a regulatory and safety imperative.[4][5]

Why is segregation so crucial? Hazardous waste is typically disposed of via high-temperature incineration. Halogenated compounds, like this one containing bromine, produce acidic gases (e.g., hydrogen bromide) upon combustion. Incinerators require special "scrubbers" to neutralize these corrosive gases. Mixing halogenated waste with non-halogenated streams contaminates the entire batch, forcing it all to be treated via the more complex and costly incineration process.[4][5]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

Step 1: Designate a Waste Container

  • Select a dedicated, leak-proof container made of a compatible material like high-density polyethylene (HDPE) or glass.[5]

  • The container must be in good condition with a secure, tightly-sealing cap.

  • Clearly label the container with "HALOGENATED ORGANIC WASTE," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).

Step 2: Waste Collection

  • Collect all materials contaminated with this compound in this designated container. This includes:

    • Residual or unreacted chemical.

    • Contaminated consumables (e.g., weighing paper, pipette tips, gloves).

    • Solvent rinses from contaminated glassware (ensure the solvent is also a halogenated waste stream if mixed).

  • Crucially, do not mix with non-halogenated waste. [5]

Step 3: Temporary On-Site Storage

  • Keep the halogenated waste container securely sealed when not in use.

  • Store the container in a designated, well-ventilated satellite accumulation area, preferably within a secondary containment tray to mitigate spills.

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents and acids.[1]

Step 4: Arranging for Final Disposal

  • Do not dispose of this compound down the drain or allow it to evaporate in the fume hood.[1][4][6] This is a serious regulatory violation and environmental hazard.

  • Once the waste container is full (do not overfill, leave at least 10% headspace) or has reached your institution's storage time limit, contact your organization's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5]

  • Follow your institution's specific procedures for waste manifest and pickup requests.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Storage & Final Disposal start Start: Generate This compound Waste ppe Wear Appropriate PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat start->ppe hood Work in a Chemical Fume Hood ppe->hood container Obtain Labeled 'Halogenated Organic Waste' Container segregate Is the waste contaminated with this compound? hood->segregate collect_halo Collect in Halogenated Waste Container segregate->collect_halo Yes collect_non_halo Collect in Separate Non-Halogenated Waste Stream segregate->collect_non_halo No storage Store Sealed Container in Secondary Containment in a Designated Satellite Area collect_halo->storage contact_ehs Contact EHS or Licensed Hazardous Waste Contractor for Pickup storage->contact_ehs end End: Proper Disposal via High-Temperature Incineration contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to this structured protocol, you ensure that your laboratory practices meet the highest standards of safety and environmental compliance, reinforcing the integrity and trustworthiness of your research operations.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromothieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 2-Bromothieno[3,2-b]pyridine, a heterocyclic building block crucial in medicinal chemistry, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each protective measure.

Disclaimer: Specific safety data for this compound is limited. The following guidance is synthesized from the safety profiles of structurally similar halogenated and pyridine-containing heterocyclic compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact chemical being used before any handling, storage, or disposal.

Hazard Identification: Understanding the Risks

While a complete toxicological profile for this compound is not fully established, data from analogous compounds such as 2-bromopyridine and other halogenated aromatics suggest the following potential hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Can cause serious damage and irritation to the eyes.[1]

  • Acute Toxicity: May be harmful or toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Respiratory Irritation: Vapors or dust may cause respiratory tract irritation.

These hazards necessitate a multi-layered approach to personal protection, ensuring all potential routes of exposure are effectively blocked.

Personal Protective Equipment (PPE): A Self-Validating System of Protection

The selection of PPE is not merely a procedural step but a critical control measure based on a thorough risk assessment. Each component works in concert to create a barrier between the researcher and the chemical.

Eye and Face Protection

Direct contact with this compound can cause severe eye irritation.[1] Therefore, robust eye and face protection is non-negotiable.

  • Mandatory Equipment: Wear tightly fitting chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]

  • Causality: Standard safety glasses do not provide a complete seal around the eyes and are insufficient for protecting against splashes or fine particulates. Goggles provide this necessary seal. For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a face shield should be worn in addition to safety goggles.[4] Contact lenses should not be worn in the laboratory as they can trap chemicals against the eye, hindering proper first aid.[5]

Skin and Body Protection

Preventing dermal exposure is paramount, as similar compounds are known to be irritants and potentially fatal in contact with skin.

  • Gloves: Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended over latex, which offers poor protection against many organic chemicals.[6] It is crucial to inspect gloves for any signs of degradation or punctures before each use. Double-gloving can provide an additional layer of protection during high-risk procedures.

  • Lab Coat/Apron: A standard lab coat is required at all times. For procedures involving significant quantities or a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[7]

  • Footwear: Closed-toe shoes are mandatory.[8]

Respiratory Protection

Inhalation of vapors or dust can lead to respiratory irritation. Engineering controls are the primary defense against this hazard.

  • Primary Control (Engineering): All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood to minimize vapor inhalation.[6][9]

  • Secondary Control (PPE): If engineering controls are insufficient or during a spill cleanup outside of a hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[2][8] The specific type of respirator should be chosen based on the concentration of the airborne contaminant.

PPE Summary for Quick Reference

Protection Type Specific Requirements Rationale and Key Standards
Eye/Face Protection Tightly fitting chemical safety goggles. Face shield for high-splash risk.Protects against splashes and vapors. Conforms to EN 166 (EU) or NIOSH (US).[2][3]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene). Lab coat. Chemically resistant apron as needed.Prevents skin contact, which can lead to irritation and toxicity.[6][7]
Respiratory Protection To be used only when engineering controls (fume hood) are insufficient.Minimizes inhalation of vapors, which can cause respiratory tract irritation.[2][8]

Experimental Workflow for Safe Handling

The following protocol outlines a self-validating workflow designed to minimize exposure at every step.

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS).

    • Ensure a certified chemical fume hood is operational.[9]

    • Assemble all necessary equipment and reagents.

    • Don all required PPE as outlined in the table above.

  • Handling and Use:

    • Conduct all manipulations, including weighing and transferring the chemical, inside the fume hood.[8]

    • Keep the container of this compound tightly closed when not in use.[6][10]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Be mindful of ignition sources, as related compounds can be combustible.

  • Cleanup and Disposal:

    • Decontaminate all glassware and equipment that came into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.[8]

    • Wipe down the work surface in the fume hood.

    • Segregate halogenated waste. All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.[8]

    • Follow all institutional and local regulations for hazardous waste disposal.

  • Post-Handling:

    • Carefully remove PPE, avoiding cross-contamination.

    • Wash hands and arms thoroughly with soap and water.[4]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_disposal Cleanup & Disposal cluster_emergency Emergency Response prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Weigh & Transfer Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Glassware handle2->clean1 emergency_node Spill or Exposure Occurs handle2->emergency_node Potential Event clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose via EHS Protocols clean2->clean3 first_aid Administer First Aid emergency_node->first_aid notify Notify Supervisor & EHS emergency_node->notify

Caption: Workflow for handling this compound.

Disposal Plan: Managing Halogenated Waste

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[8] Use a designated, properly labeled waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Procedure: All materials contaminated with the chemical, including gloves, absorbent pads from spill cleanups, and solvent rinsates, must be placed in the designated halogenated waste container.[5][8] Never dispose of this chemical down the drain.[11] Disposal must be handled in accordance with national and local regulations.

Emergency Procedures: Immediate First Aid

In the event of an exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes.[10] Seek immediate medical attention.

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11][12]

By integrating these expert-driven protocols and understanding the rationale behind them, you can confidently and safely handle this compound, fostering a laboratory environment where scientific advancement and personal safety are paramount.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromothieno[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromothieno[3,2-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.